Octyl 2-aminoacetate Hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Explosive;Flammable, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
octyl 2-aminoacetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2.ClH/c1-2-3-4-5-6-7-8-13-10(12)9-11;/h2-9,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OORFEZYGSYLFCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC(=O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90374707 | |
| Record name | Octyl 2-aminoacetate Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90374707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39540-30-2 | |
| Record name | Octyl 2-aminoacetate Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90374707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 39540-30-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to Octyl 2-aminoacetate Hydrochloride: Properties, Applications, and Experimental Insights
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octyl 2-aminoacetate hydrochloride, a lipophilic amino acid ester, is emerging as a compound of significant interest within the pharmaceutical and chemical research sectors. As the hydrochloride salt of the octyl ester of glycine, this molecule combines the fundamental properties of an amino acid with a long alkyl chain, conferring unique physicochemical characteristics that are advantageous for various applications, most notably in drug delivery and formulation science. Its structure facilitates enhanced interaction with biological membranes, making it a prime candidate for use as a penetration enhancer and a prodrug moiety to improve the bioavailability of therapeutic agents. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, delves into its stability and reactivity, explores its current and potential applications in drug development, and offers insights into its analytical characterization and safe handling.
Core Physicochemical Properties
This compound is a white crystalline powder. Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use and formulation development.
| Property | Value | Source(s) |
| Chemical Name | This compound | N/A |
| Synonyms | GLYCINE N-OCTYL ESTER HYDROCHLORIDE, Glycine octyl ester HCl | N/A |
| CAS Number | 39540-30-2 | N/A |
| Molecular Formula | C₁₀H₂₂ClNO₂ | N/A |
| Molecular Weight | 223.74 g/mol | N/A |
| Appearance | White crystalline powder | N/A |
| Melting Point | 66-72 °C | N/A |
| Boiling Point | 243.5 °C at 760 mmHg | N/A |
| Flash Point | 108.5 °C | N/A |
| Solubility | Soluble in water | N/A |
Chemical Structure and Reactivity
The chemical structure of this compound is pivotal to its function. The molecule consists of a glycine backbone, where the carboxylic acid group is esterified with an octanol moiety, and the amino group is protonated to form a hydrochloride salt. This structure imparts an amphiphilic character to the molecule, with a hydrophilic amino acid head and a lipophilic octyl tail.
Caption: Chemical structure of this compound.
Stability and Reactivity Profile
The stability of this compound is significantly influenced by its salt form. The protonated amine group enhances its stability, particularly against polymerization, which can be an issue with free amino acid esters. However, the ester linkage is susceptible to hydrolysis under both acidic and basic conditions.
-
Acid-Catalyzed Hydrolysis: In the presence of strong acids and water, the ester bond can be cleaved, yielding glycine hydrochloride and octanol. The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the ester undergoes saponification. The hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate, which then collapses to yield the carboxylate salt of glycine and octanol. The kinetics of hydrolysis for amino acid esters can be influenced by the steric hindrance of the alkyl chain and the electronic effects of the amino group.[1][2]
-
Aminolysis: The ester can react with amines to form amides. This reaction, known as aminolysis, involves the nucleophilic attack of an amine on the carbonyl carbon of the ester, leading to the displacement of the octanol moiety.[3] This reactivity is fundamental in processes like peptide synthesis, although for this specific application, the amino group of the glycine ester would typically be protected.
-
Incompatible Materials: The compound should be kept away from strong oxidizing agents, which could potentially react with the amino and alkyl portions of the molecule.[4]
Applications in Drug Development
The unique lipophilic nature of this compound makes it a valuable tool in drug development, primarily as a prodrug and a penetration enhancer.
Prodrug Strategy for Enhanced Bioavailability
A significant challenge in drug development is the poor oral bioavailability of many active pharmaceutical ingredients (APIs) due to low solubility or poor membrane permeability. The prodrug approach, where a labile chemical moiety is attached to the parent drug, is a well-established strategy to overcome these limitations. Amino acid esters, such as this compound, are particularly effective as prodrugs for several reasons:
-
Increased Lipophilicity: The octyl chain significantly increases the lipophilicity of a parent drug, which can enhance its ability to cross biological membranes, such as the intestinal epithelium or the blood-brain barrier.[6][7] This is particularly beneficial for drugs that are too polar to be efficiently absorbed.
-
Enzymatic Cleavage: Once absorbed, the ester linkage can be cleaved by endogenous esterases present in the plasma and tissues, releasing the active parent drug. This in vivo conversion is a critical aspect of the prodrug design.[][9]
-
Targeted Delivery: The structural similarity to natural amino acids may allow these prodrugs to be recognized by amino acid transporters, potentially facilitating active transport across membranes and enabling targeted drug delivery.[9][10]
Caption: Prodrug activation workflow of an octyl-glycinate conjugate.
Penetration Enhancer in Topical and Transdermal Formulations
The amphiphilic nature of this compound also makes it a potential penetration enhancer for topical and transdermal drug delivery. The lipophilic octyl chain can interact with the lipid matrix of the stratum corneum, the outermost layer of the skin, temporarily disrupting its barrier function and allowing for increased permeation of co-administered drugs.[11]
Analytical and Spectral Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the octyl chain, including a triplet for the terminal methyl group (around 0.9 ppm), a multiplet for the methylene groups of the alkyl chain (around 1.2-1.6 ppm), and a triplet for the methylene group attached to the ester oxygen (around 4.2 ppm). The methylene protons of the glycine backbone would likely appear as a singlet (around 3.9 ppm), and the protons of the ammonium group may be a broad signal or exchange with the solvent.
-
¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon of the ester (around 170 ppm), the methylene carbon of the glycine backbone (around 41 ppm), and a series of signals corresponding to the carbons of the octyl chain.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound would be characterized by several key absorption bands:
-
A strong C=O stretching vibration for the ester group, typically in the range of 1730-1750 cm⁻¹.
-
N-H stretching vibrations for the ammonium group, appearing as a broad band in the region of 3000-3300 cm⁻¹.
-
C-H stretching vibrations for the alkyl chain, typically observed between 2850 and 3000 cm⁻¹.
-
C-O stretching vibrations for the ester linkage, usually found in the 1000-1300 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry would be a crucial tool for confirming the molecular weight of the compound. Under electrospray ionization (ESI) in positive mode, the molecular ion peak corresponding to the cation [C₁₀H₂₂NO₂]⁺ would be expected at m/z 200.2.
Safety and Handling
Based on available safety data sheets, this compound should be handled with care in a laboratory setting.[4][14][15]
-
Hazards: It is classified as an irritant and may cause skin, eye, and respiratory tract irritation. Direct contact should be avoided.[14][16]
-
Toxicological Data: It is important to note that the toxicological properties of this compound have not been thoroughly investigated.[4][14] Therefore, it should be treated as a potentially hazardous substance.
-
Personal Protective Equipment (PPE): When handling this compound, appropriate PPE, including safety goggles, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or under a fume hood.[4][14]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[4]
Conclusion
This compound is a versatile molecule with significant potential in the field of drug development. Its unique combination of a hydrophilic amino acid core and a lipophilic octyl chain provides a valuable platform for enhancing the bioavailability of poorly absorbed drugs through prodrug strategies and for improving the delivery of active ingredients in topical formulations. While further research is needed to fully elucidate its toxicological profile and to explore its full range of applications, the existing data strongly suggest that it will continue to be a compound of interest for researchers and scientists working to overcome challenges in drug delivery and formulation. A thorough understanding of its physicochemical properties, reactivity, and handling requirements is essential for its safe and effective use in research and development.
References
- 1. The hydrolysis of alpha-amino-acid esters in mixed ligand complexes with copper(II)-iminodiacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetics and mechanism of the hydrolysis of α-amino-acid esters in mixed-ligand complexes with copper(II) ethylenediaminemonoacetate - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Esters Reaction with Amines – The Aminolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Exploring LIPIDs for their potential to improves bioavailability of lipophilic drugs candidates: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]
- 11. New amino acid propyl ester ibuprofenates from synthesis to use in drug delivery systems - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05804A [pubs.rsc.org]
- 12. Glycine ethyl ester, hydrochloride | C4H10ClNO2 | CID 2723640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Glycine hydrochloride(6000-43-7) 1H NMR spectrum [chemicalbook.com]
- 14. capotchem.com [capotchem.com]
- 15. echemi.com [echemi.com]
- 16. Benzyl 2-aminoacetate hydrochloride | C9H12ClNO2 | CID 11701227 - PubChem [pubchem.ncbi.nlm.nih.gov]
"Octyl 2-aminoacetate Hydrochloride" synthesis and purification methods
An In-depth Technical Guide to the Synthesis and Purification of Octyl 2-aminoacetate Hydrochloride
Introduction
This compound, also known as Glycine n-octyl ester hydrochloride (CAS No: 39540-30-2), is an amino acid ester salt of significant interest in various fields of chemical science.[1][2] With the chemical formula C₁₀H₂₁NO₂·HCl, this compound serves as a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its amphiphilic nature, derived from the hydrophilic amino acid head and the lipophilic octyl tail, also lends it utility as a surfactant in personal care products and as a reagent in peptide synthesis.[1]
This guide provides a detailed exploration of the synthesis and purification of this compound, designed for researchers and drug development professionals. It moves beyond simple procedural lists to explain the underlying chemical principles, the rationale for methodological choices, and the self-validating systems required for ensuring product purity and identity.
Part 1: Synthesis Methodology
The synthesis of amino acid ester hydrochlorides is most commonly achieved through the Fischer-Speier esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol.[3][4][5] For this compound, this involves the reaction of glycine with 1-octanol. Several methods exist for catalysis and dehydration to drive this equilibrium-limited reaction toward the product. This guide will focus on the highly efficient thionyl chloride (SOCl₂) mediated method, while also discussing viable alternatives.
Core Principle: Thionyl Chloride-Mediated Fischer Esterification
The use of thionyl chloride is a superior method for preparing amino acid esters for several reasons. First, it reacts with the alcohol (1-octanol) in situ to generate hydrogen chloride (HCl) gas, which is the primary catalyst for the esterification.[6][7] Second, the reaction of thionyl chloride with the alcohol and the carboxylic acid produces gaseous byproducts (SO₂ and HCl), which are easily removed from the reaction mixture, helping to drive the equilibrium forward according to Le Châtelier's principle.[8] This method avoids the need to handle and bubble anhydrous HCl gas directly, offering a more convenient and controllable process.[6]
The overall reaction is as follows: NH₂CH₂COOH (Glycine) + CH₃(CH₂)₇OH (1-Octanol) --(SOCl₂)--> [NH₃⁺CH₂COOCH₂(CH₂)₆CH₃]Cl⁻ (this compound) + SO₂ + HCl
Synthesis Workflow
The general workflow for the synthesis involves the controlled addition of thionyl chloride to a suspension of glycine in 1-octanol, followed by heating to drive the reaction to completion and subsequent isolation of the crude product.
Detailed Experimental Protocol (Thionyl Chloride Method)
This protocol is adapted from established procedures for amino acid ester hydrochloride synthesis.[7][8][9]
-
Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser (with a gas outlet connected to a scrubber), and an addition funnel, add glycine (1.0 eq) and an excess of 1-octanol (5-10 eq). The alcohol serves as both reactant and solvent.
-
Reagent Addition: Cool the flask in an ice bath to 0-5°C. Add thionyl chloride (1.1-1.5 eq) to the addition funnel and add it dropwise to the stirred suspension over 1-2 hours. Maintaining a low temperature during addition is crucial to control the exothermic reaction and prevent unwanted side reactions. A patent for a similar process highlights that controlling the addition temperature prevents dangerous reaction runaways.[8]
-
Reaction: After the addition is complete, remove the ice bath and slowly heat the mixture to 60-75°C. Maintain this temperature and stir for 3 to 16 hours, or until the reaction is complete (monitored by TLC). The solid glycine should gradually dissolve as it converts to the soluble ester hydrochloride.
-
Initial Work-up: Cool the reaction mixture to room temperature. Remove the excess 1-octanol and any remaining thionyl chloride under reduced pressure using a rotary evaporator.
-
Product Isolation: To the resulting viscous oil or solid residue, add a sufficient volume of a non-polar solvent such as diethyl ether or hexane to precipitate the product.[7][8] Stir the resulting slurry vigorously to break up any clumps.
-
Filtration and Drying: Collect the white crystalline solid by vacuum filtration, washing the filter cake with additional cold diethyl ether to remove residual octanol and other non-polar impurities. Dry the product under vacuum to yield the crude this compound.
Alternative Synthesis Routes
-
Direct HCl Gas Method: This classic Fischer esterification involves suspending glycine in 1-octanol and bubbling anhydrous HCl gas through the heated mixture.[10][11] While effective, it requires specialized equipment for handling corrosive gas.
-
Trimethylchlorosilane (TMSCl) Method: A milder and highly convenient alternative involves using TMSCl in methanol, which can be adapted for 1-octanol.[6] TMSCl reacts with the alcohol to generate HCl in situ at room temperature, offering high yields under less harsh conditions.[6][12] This method is particularly suitable for a wide range of amino acids.[6]
Part 2: Purification and Characterization
The crude product from the synthesis, while often of high purity, may contain unreacted starting materials or side products. Recrystallization is the definitive method for achieving high analytical purity for solid crystalline compounds like this one.
Purification Strategy: Recrystallization
The principle of recrystallization relies on the difference in solubility of the desired compound and its impurities in a given solvent system at different temperatures. For a highly polar salt like this compound, a common and effective strategy is to use a binary solvent system: a polar solvent in which the compound is soluble when hot (e.g., ethanol, isopropanol) and a non-polar solvent in which it is insoluble (e.g., diethyl ether, hexane).
Purification Workflow
Detailed Purification Protocol (Recrystallization)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a warm polar solvent (e.g., absolute ethanol or isopropanol) dropwise while stirring and gently heating until the solid just dissolves. Using the minimum required volume is key to maximizing recovery.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. If crystals do not form, induce precipitation by scratching the inside of the flask with a glass rod or by adding a seed crystal.
-
Anti-Solvent Addition: Once the solution is at room temperature, slowly add a non-polar anti-solvent like diethyl ether or hexane while stirring until the solution becomes persistently cloudy.
-
Complete Precipitation: Cool the flask in an ice bath for at least 30 minutes to maximize crystal formation and product yield.
-
Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of the cold anti-solvent, and dry them under high vacuum.
Characterization and Quality Control
A self-validating protocol requires rigorous analytical confirmation of the final product's identity and purity.
| Parameter | Method | Expected Result | Purpose |
| Appearance | Visual Inspection | White crystalline powder | Basic quality check |
| Melting Point | Melting Point Apparatus | 66-72°C[1] | A sharp melting range indicates high purity. |
| Identity | ¹H & ¹³C NMR Spectroscopy | Signals consistent with the octyl ester of glycine. | Confirms molecular structure. |
| Purity | HPLC | Single major peak (>98%) | Quantifies purity and detects impurities.[8][13] |
| Confirmation | Mass Spectrometry (MS) | Molecular ion peak corresponding to the free base (m/z 187.15) or protonated molecule (m/z 188.16). | Confirms molecular weight. |
High-performance liquid chromatography (HPLC) is an essential tool for accurately determining the purity of the final compound.[13] A reversed-phase method would typically be employed to separate the polar product from any non-polar residues.
Safety Considerations
-
Thionyl Chloride (SOCl₂): Highly corrosive and toxic. Reacts violently with water. All operations must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
1-Octanol: Can cause skin and eye irritation.
-
Hydrogen Chloride (HCl): The reaction generates HCl gas, which is corrosive and a respiratory irritant. The reaction apparatus must be equipped with a gas scrubber (e.g., a trap containing NaOH solution) to neutralize acidic vapors.
-
Solvents: Diethyl ether is extremely flammable. Ensure there are no ignition sources nearby during its use.
Conclusion
The synthesis of this compound via the thionyl chloride-mediated Fischer esterification is a robust and efficient method suitable for laboratory-scale production. The key to success lies in the controlled addition of reagents and the management of the reaction temperature. Subsequent purification by a carefully chosen recrystallization protocol is critical for obtaining a product of high analytical purity. The combination of these synthesis and purification methodologies, validated by rigorous characterization techniques, provides a reliable pathway for researchers and developers to access this valuable chemical intermediate.
References
- 1. lookchem.com [lookchem.com]
- 2. scbt.com [scbt.com]
- 3. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Fischer Esterification [organic-chemistry.org]
- 6. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JP4356292B2 - Method for producing amino acid ester hydrochloride - Google Patents [patents.google.com]
- 8. JP2003137850A - Method for producing amino acid ester hydrochloride - Google Patents [patents.google.com]
- 9. KR102055702B1 - Method for the preparation of optically active 2-Octylglycine ester - Google Patents [patents.google.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. CN110003028A - A kind of preparation method of high-purity glycine ester hydrochloride - Google Patents [patents.google.com]
- 12. CN103224437A - Amino acid methyl ester hydrochloride preparation - Google Patents [patents.google.com]
- 13. HPLC Method for Analysis of Glycine and Glycine Methyl Ester Hydrochloride | SIELC Technologies [sielc.com]
An In-Depth Technical Guide to Octyl 2-aminoacetate Hydrochloride
An authoritative guide for researchers, scientists, and drug development professionals on the synthesis, properties, and applications of Octyl 2-aminoacetate Hydrochloride (CAS Number: 39540-30-2).
Introduction: The Versatile Amino Acid Ester
This compound, also known as Glycine n-octyl ester hydrochloride, is a chemical compound that has garnered interest in various scientific fields due to its unique amphiphilic nature. As the hydrochloride salt of the octyl ester of the simplest amino acid, glycine, it possesses both a hydrophilic amino group and a lipophilic octyl chain. This structure imparts properties that make it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals, a functional excipient in drug delivery, and a surface-active agent. This technical guide provides a comprehensive overview of its chemical characteristics, a detailed methodology for its synthesis and purification, and an exploration of its current and potential applications, grounded in established scientific principles.
Core Compound Specifications
A clear understanding of the fundamental physicochemical properties of a compound is paramount for its effective application in research and development. The key specifications for this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 39540-30-2 | [1] |
| Molecular Formula | C₁₀H₂₂ClNO₂ | [1] |
| Molecular Weight | 223.74 g/mol | [1] |
| Synonyms | Glycine n-octyl ester hydrochloride, Glycine octyl ester HCl | [1] |
| Appearance | White crystalline powder (predicted) | [1] |
| Melting Point | 66-72 °C | [1] |
| Boiling Point | 243.5 °C at 760 mmHg (of the free base) | [1] |
| Solubility | Soluble in water | [1] |
Synthesis and Purification: A Step-by-Step Protocol
The synthesis of this compound is most commonly achieved through the esterification of glycine with 1-octanol. Two primary, well-established methods for this transformation are the Fischer esterification, utilizing a strong acid catalyst, and the use of thionyl chloride. The thionyl chloride method is often preferred for its efficiency and the direct production of the hydrochloride salt.
Synthesis via the Thionyl Chloride Method
This method involves the in-situ formation of an acid chloride from the alcohol and thionyl chloride, which then reacts with the amino acid. The hydrochloric acid generated during the reaction protonates the amino group of the ester, yielding the desired hydrochloride salt.
Diagram of the Synthesis Workflow:
Caption: Workflow for the synthesis of this compound via the thionyl chloride method.
Detailed Experimental Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, suspend glycine (1.0 eq) in an inert solvent such as toluene. Add 1-octanol (1.1 eq) to the suspension.
-
Addition of Thionyl Chloride: Cool the mixture in an ice bath. Slowly add thionyl chloride (1.2 eq) dropwise from the dropping funnel while maintaining the temperature below 10 °C. The addition of thionyl chloride can be exothermic.
-
Reaction: After the addition is complete, slowly warm the reaction mixture to 40-60 °C and maintain this temperature with stirring for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure to remove excess thionyl chloride and the solvent.
-
Purification: To the resulting residue, add diethyl ether and stir to induce crystallization. The hydrochloride salt is typically insoluble in diethyl ether and will precipitate.
-
Isolation: Collect the crystalline product by filtration, wash with cold diethyl ether, and dry under vacuum to yield pure this compound.
Causality Behind Experimental Choices:
-
Inert Solvent: Toluene is used as it is inert to the reaction conditions and has a suitable boiling point for the reaction temperature.
-
Slow Addition of Thionyl Chloride at Low Temperature: This is crucial to control the exothermic reaction between thionyl chloride and 1-octanol and to prevent the formation of unwanted byproducts.
-
Heating: Providing thermal energy is necessary to drive the esterification reaction to completion.
-
Concentration under Reduced Pressure: This step effectively removes volatile unreacted reagents and the solvent.
-
Crystallization from Diethyl Ether: This is a common and effective method for purifying hydrochloride salts of amino acid esters, which are often crystalline solids with low solubility in nonpolar solvents like diethyl ether.
Analytical Characterization
Due to the limited availability of published experimental spectra for this compound, the following characterization data is predicted based on the analysis of structurally similar compounds, such as other long-chain amino acid esters and octyl acetate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR (Predicted, in D₂O):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.10 | t | 2H | -O-CH₂ -CH₂- |
| ~3.85 | s | 2H | -CO-CH₂ -NH₃⁺ |
| ~1.65 | quintet | 2H | -O-CH₂-CH₂ - |
| ~1.30 | m | 10H | -(CH₂)₅- |
| ~0.88 | t | 3H | -CH₃ |
13C NMR (Predicted, in D₂O):
| Chemical Shift (δ, ppm) | Assignment |
| ~170 | C =O |
| ~67 | -O-C H₂- |
| ~41 | -C H₂-NH₃⁺ |
| ~32, 29, 26, 23 | -(C H₂)₆- |
| ~14 | -C H₃ |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3000-2800 | Strong, broad | N-H stretch of the ammonium group (-NH₃⁺) and C-H stretch of the alkyl chain |
| ~1740 | Strong | C=O stretch of the ester |
| ~1580 | Medium | N-H bend of the ammonium group (-NH₃⁺) |
| ~1200 | Strong | C-O stretch of the ester |
Mass Spectrometry
In electrospray ionization mass spectrometry (ESI-MS) in positive ion mode, the expected molecular ion would correspond to the free base (Octyl 2-aminoacetate) with a proton added.
-
Expected [M+H]⁺: m/z ≈ 188.16
Applications in Research and Development
The unique molecular structure of this compound underpins its utility in several key areas of scientific research and drug development.
Prodrug Development and Drug Delivery
Amino acid esters are a well-established strategy in prodrug design to enhance the physicochemical properties of parent drugs, such as solubility and permeability.[2][3]
-
Improving Bioavailability: The octyl ester group significantly increases the lipophilicity of a drug molecule, which can enhance its ability to cross biological membranes, potentially leading to improved oral bioavailability.
-
Targeted Delivery: The amino acid moiety can be recognized by amino acid transporters, offering a potential mechanism for targeted drug delivery to specific cells or tissues.[4]
Diagram of the Prodrug Concept:
Caption: The prodrug concept: Octyl 2-aminoacetate is cleaved in the body to release the active drug.
Skin Permeation Enhancement
The transdermal delivery of drugs is often limited by the barrier function of the stratum corneum. Chemical permeation enhancers are employed to reversibly reduce this barrier. Amino acid esters with long alkyl chains have shown significant promise in this area.[5][6]
-
Mechanism of Action: this compound is thought to enhance skin permeation by interacting with the intercellular lipids of the stratum corneum. The lipophilic octyl chain can fluidize the lipid bilayers, creating a more permeable environment for drug molecules to pass through.[2][4]
Diagram of Skin Permeation Enhancement:
Caption: Mechanism of skin permeation enhancement by this compound.
Surfactant and Emulsifying Agent
The amphiphilic nature of this compound, with its polar head (the amino group) and nonpolar tail (the octyl chain), allows it to act as a surfactant.[1]
-
Surface Tension Reduction: In aqueous solutions, it will orient at the air-water interface, reducing surface tension.
-
Micelle Formation: Above a certain concentration, known as the Critical Micelle Concentration (CMC), these molecules will self-assemble into micelles. This property is fundamental to their use as emulsifiers and solubilizing agents in various formulations, including personal care products.
Safety and Handling
As with any chemical compound, proper safety precautions should be observed when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) from the supplier before use. General safety recommendations include:
-
Handling in a well-ventilated area.
-
Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoiding the formation of dust and aerosols.
-
Storing in a tightly sealed container in a cool, dry place.
Conclusion
This compound is a versatile and valuable compound for researchers and professionals in the fields of drug development, materials science, and organic synthesis. Its straightforward synthesis, coupled with its unique physicochemical properties, makes it an attractive building block and functional ingredient. A thorough understanding of its synthesis, characterization, and applications, as outlined in this guide, is essential for harnessing its full potential in innovative scientific endeavors.
References
- 1. lookchem.com [lookchem.com]
- 2. Novel skin permeation enhancers based on amino acid ester ionic liquid: Design and permeation mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Current Status of Amino Acid-Based Permeation Enhancers in Transdermal Drug Delivery [mdpi.com]
- 5. Amino acid derivatives as transdermal permeation enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
"Octyl 2-aminoacetate Hydrochloride" molecular structure and weight
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of Octyl 2-aminoacetate Hydrochloride, a key intermediate in pharmaceutical and organic synthesis. We will delve into its molecular characteristics, synthesis, and potential applications, offering insights grounded in established scientific principles.
Core Molecular Attributes
This compound, also known by synonyms such as Glycine N-octyl ester hydrochloride, is a chemical compound derived from the amino acid glycine and the alcohol octanol.[1] It is typically encountered as a white crystalline powder that is soluble in water.[1]
Molecular Structure
The molecular structure of this compound consists of an octyl ester of glycine, with a hydrochloride salt formed at the amino group. This structure imparts both lipophilic (the octyl chain) and hydrophilic (the amino and carboxyl groups) characteristics to the molecule, making it a versatile building block in organic synthesis.
Molecular Structure of this compound
Caption: Molecular structure of this compound.
Molecular Formula and Weight
The molecular formula for this compound is C₁₀H₂₂ClNO₂.[2] Based on this formula, the molecular weight is calculated to be 223.74 g/mol .[1][2][3]
| Property | Value |
| Molecular Formula | C₁₀H₂₂ClNO₂ |
| Molecular Weight | 223.74 g/mol [1][2][3] |
| CAS Number | 39540-30-2[1][2][3] |
Physicochemical Properties and Synthesis
Understanding the physical and chemical properties of a compound is crucial for its application in research and development.
Key Physicochemical Data
| Property | Value | Source |
| Melting Point | 66-72°C | [1] |
| Boiling Point | 243.5°C at 760 mmHg | [1][2] |
| Flash Point | 108.5°C | [1] |
| Appearance | White crystalline powder | [1] |
Synthesis Pathway
This compound is synthesized from the precursor molecules glycine and octanol.[1] A common method involves the esterification of glycine with octanol in the presence of an acid catalyst, followed by the formation of the hydrochloride salt.
Synthesis Workflow
Caption: A simplified workflow for the synthesis of this compound.
Applications in Research and Development
The unique structure of this compound makes it a valuable intermediate in several areas of chemical synthesis.
Pharmaceutical and Agrochemical Intermediate
This compound serves as a crucial building block in the synthesis of various pharmaceuticals and agrochemicals.[1] Its bifunctional nature allows for further chemical modifications at both the amino and ester groups, enabling the construction of more complex molecules.
Organic Synthesis
In the realm of organic synthesis, this compound can be utilized as a mild and selective reagent.[1] For instance, it can be employed in peptide synthesis, where the amino group can be coupled with other amino acids or peptides. The octyl ester can serve as a protecting group for the carboxylic acid, which can be selectively removed under specific conditions. This is analogous to how other amino acid esters, like glycine ethyl ester hydrochloride, are used in peptide chemistry.[]
Surfactant Applications
Due to its amphiphilic nature, possessing both a hydrophobic octyl chain and a hydrophilic head, this compound has potential applications as a surfactant in various formulations, including personal care and household products.[1]
Safety and Handling
As with any chemical compound, proper safety precautions should be observed when handling this compound. It is recommended to handle it in a well-ventilated area and use appropriate personal protective equipment. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[1]
Conclusion
This compound is a versatile chemical intermediate with a well-defined molecular structure and weight. Its utility in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds is rooted in its bifunctional nature. A thorough understanding of its properties is essential for its effective and safe application in research and development.
References
Navigating the Solution Landscape: A Technical Guide to the Solubility of Octyl 2-aminoacetate Hydrochloride
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Quintessential Role of Solubility in Scientific Advancement
In the realm of chemical and pharmaceutical sciences, the solubility of a compound is a cornerstone property that dictates its utility, formulation, and ultimate application. For researchers and drug development professionals, a comprehensive understanding of a molecule's behavior in various solvent systems is not merely academic—it is a critical determinant of a project's trajectory and success. This guide is dedicated to providing an in-depth technical exploration of the solubility of Octyl 2-aminoacetate Hydrochloride, a molecule of interest in various research and development endeavors. As a Senior Application Scientist, my objective is to present not just data, but a guiding narrative that explains the rationale behind experimental choices and provides a framework for robust, self-validating solubility studies.
Unveiling the Molecule: Physicochemical Characteristics of this compound
Before delving into its solubility, a foundational understanding of the physicochemical properties of this compound is paramount. This knowledge provides the basis for predicting its behavior in different solvent environments.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₂ClNO₂ | [1] |
| Molecular Weight | 223.74 g/mol | [2] |
| Appearance | White to off-white solid/powder | [2] |
| Melting Point | 66-72 °C | [2] |
| Structure | Octyl ester of the amino acid glycine, in hydrochloride salt form. |
The structure of this compound, featuring a long alkyl chain (octyl group) and an ionic hydrochloride salt of an amino acid ester, imparts an amphiphilic character. This dual nature—a nonpolar hydrocarbon tail and a polar, ionic head—is the primary driver of its solubility profile. The presence of the hydrochloride salt significantly enhances its polarity compared to the free base, making it more amenable to dissolution in polar solvents.[3][4]
The Science of Solvation: Theoretical Underpinnings of Solubility
The adage "like dissolves like" provides a fundamental, albeit simplified, principle for predicting solubility.[5] The dissolution of a solute in a solvent is a thermodynamic process governed by the change in Gibbs free energy (ΔG), which is influenced by both enthalpy (ΔH) and entropy (ΔS) changes during mixing.[6][7]
For this compound, the key intermolecular forces at play include:
-
Ion-Dipole Interactions: The charged ammonium and chloride ions will interact favorably with polar solvent molecules.[3]
-
Hydrogen Bonding: The amine and carbonyl groups can participate in hydrogen bonding with protic solvents.
-
Van der Waals Forces: The nonpolar octyl chain will interact with nonpolar solvents or the nonpolar regions of amphiphilic solvents.
The balance of these interactions determines the extent to which the solute-solvent interactions overcome the solute-solute (crystal lattice energy) and solvent-solvent interactions.[6]
A Strategic Approach to Solvent Selection in Pharmaceutical Development
The choice of solvent in a research and development setting is a multi-faceted decision, guided by not only solubility but also safety, environmental impact, and regulatory considerations.[8][9][10][11] The ACS Green Chemistry Institute Pharmaceutical Roundtable has developed a solvent selection guide that is a valuable resource for chemists and engineers.[11]
Solvents are broadly categorized based on their polarity and hydrogen bonding capability:
-
Polar Protic Solvents: (e.g., Water, Methanol, Ethanol) - Capable of hydrogen bonding and have high dielectric constants. These are expected to be good solvents for this compound due to strong ion-dipole interactions and hydrogen bonding.
-
Polar Aprotic Solvents: (e.g., Dimethyl Sulfoxide (DMSO), Acetonitrile, Acetone) - Have high dielectric constants but do not have acidic protons for hydrogen bonding. Their ability to solvate the ionic portion of the molecule makes them potential solvents.
-
Nonpolar Solvents: (e.g., Hexane, Toluene) - Have low dielectric constants and are not capable of significant interactions with the ionic head of the molecule. Poor solubility is expected in these solvents.
The following diagram illustrates the logical flow for selecting an appropriate solvent system for solubility studies.
Caption: Logical workflow for solvent selection and solubility determination.
Predicted Solubility Profile of this compound
While extensive experimental data for this compound is not publicly available, a predicted solubility profile can be constructed based on its chemical structure and the principles of solubility. This serves as a practical starting point for experimental design.
Table 2: Predicted Qualitative and Semi-Quantitative Solubility of this compound at Ambient Temperature
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Polar Protic | Water | Soluble | Strong ion-dipole interactions and hydrogen bonding with the ionic head. The long alkyl chain may limit very high solubility.[3] |
| Methanol | Freely Soluble | Similar to water, with the alcohol's organic character favorably interacting with the octyl chain. | |
| Ethanol | Soluble | Polarity is lower than methanol, which may slightly decrease solubility compared to methanol. | |
| Polar Aprotic | DMSO | Soluble | High polarity allows for solvation of the ionic portion. |
| Acetonitrile | Sparingly Soluble | Lower polarity than DMSO may lead to reduced solubility. | |
| Acetone | Slightly Soluble | Moderate polarity may not be sufficient to effectively overcome the crystal lattice energy. | |
| Nonpolar | Toluene | Very Slightly Soluble | Dominated by Van der Waals interactions with the octyl chain; poor solvation of the ionic head. |
| Hexane | Practically Insoluble | Lacks the polarity to interact with the ionic portion of the molecule. |
Experimental Determination of Solubility: A Self-Validating Protocol
To obtain accurate and reliable solubility data, a well-designed and validated experimental protocol is essential. The equilibrium shake-flask method is a gold-standard technique for determining thermodynamic solubility.[12][13][14][15]
The Equilibrium Shake-Flask Method
This method involves agitating an excess of the solid compound in the solvent of interest for a sufficient time to reach equilibrium. The concentration of the dissolved compound in the supernatant is then determined.
Experimental Workflow Diagram:
Caption: Step-by-step workflow for the equilibrium shake-flask solubility determination method.
Detailed Protocol
Materials:
-
This compound (purity >99%)
-
Selected solvents (analytical grade)
-
Thermostatic shaker or incubator
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or other compatible material)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials containing a known volume of each test solvent. The excess solid is crucial to ensure saturation.
-
Equilibration: Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for a predetermined period (e.g., 24 to 48 hours) to allow the system to reach equilibrium. The time to reach equilibrium should be determined in preliminary experiments.
-
Phase Separation: After equilibration, allow the vials to stand at the same constant temperature for a period to allow the undissolved solid to settle. For finer separation, centrifuge the vials.
-
Sampling and Dilution: Carefully withdraw a known volume of the clear supernatant. To avoid disturbing the solid, it is advisable to filter the supernatant through a syringe filter that has been pre-saturated with the solution to prevent loss of the analyte due to adsorption. Accurately dilute the filtered supernatant with a suitable mobile phase or solvent to a concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC-UV method. A reverse-phase C18 column is often suitable for such compounds. The mobile phase composition should be optimized for good peak shape and resolution.
-
Data Analysis: Calculate the solubility from the measured concentration in the diluted sample, taking into account the dilution factor. The experiment should be performed in triplicate for each solvent to ensure reproducibility.
Analytical Method Validation: Ensuring Data Integrity
A robust analytical method is the bedrock of reliable solubility data. The validation of the analytical procedure should be conducted in accordance with ICH guidelines (Q2(R2)).[16][17][18][19][20]
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of scatter between a series of measurements.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Implications and Applications of Solubility Data
The solubility profile of this compound has significant implications across various stages of research and development:
-
Early-Stage Research: Informs the choice of solvents for chemical reactions and purifications.
-
Formulation Development: Guides the selection of appropriate excipients and vehicle systems for preclinical and clinical studies. For instance, its predicted solubility in alcohols and DMSO suggests their potential use as co-solvents in formulations.[21]
-
Analytical Method Development: Aids in the selection of appropriate diluents for sample preparation.
-
Biopharmaceutical Classification System (BCS): Solubility data is a key component in classifying a drug substance under the BCS, which can influence regulatory pathways.
Conclusion: A Foundation for Informed Scientific Decisions
This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound. By integrating theoretical principles with practical, field-proven experimental protocols, researchers and drug development professionals are equipped to generate high-quality, reliable solubility data. This, in turn, empowers informed decision-making, mitigates risks in later-stage development, and ultimately accelerates the path from discovery to application. The principles and methodologies outlined herein are designed to be a self-validating system, ensuring the scientific integrity and trustworthiness of the generated solubility profiles.
References
- 1. PubChemLite - this compound (C10H21NO2) [pubchemlite.lcsb.uni.lu]
- 2. lookchem.com [lookchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Sciencemadness Discussion Board - Solubility of organic amine salts - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. caymanchem.com [caymanchem.com]
- 6. webassign.net [webassign.net]
- 7. Determining the Thermodynamic Properties of Salt Dissolution | Glendale Community College - Edubirdie [edubirdie.com]
- 8. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]
- 9. haltermann-carless.com [haltermann-carless.com]
- 10. green-chem.sites.olt.ubc.ca [green-chem.sites.olt.ubc.ca]
- 11. researchgate.net [researchgate.net]
- 12. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 13. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 14. dissolutiontech.com [dissolutiontech.com]
- 15. bioassaysys.com [bioassaysys.com]
- 16. scribd.com [scribd.com]
- 17. database.ich.org [database.ich.org]
- 18. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 19. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 20. database.ich.org [database.ich.org]
- 21. globalpharmatek.com [globalpharmatek.com]
An In-depth Technical Guide on the Stability and Storage of Octyl 2-aminoacetate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Octyl 2-aminoacetate hydrochloride, a member of the amino acid ester hydrochloride class, is a critical intermediate in pharmaceutical and agrochemical synthesis.[1] Its stability is paramount to ensure the integrity, efficacy, and safety of downstream products. This guide provides a comprehensive technical overview of the factors influencing the stability of this compound, outlines scientifically grounded storage and handling protocols, and details methodologies for robust stability assessment. The principles and practices detailed herein are designed to provide drug development professionals and researchers with the necessary framework to maintain the quality and performance of this vital chemical entity throughout its lifecycle.
Introduction: The Chemical Identity and Significance of this compound
This compound, also known as Glycine n-octyl ester hydrochloride, is the hydrochloride salt of the octyl ester of glycine.[1] Its molecular structure, featuring a lipophilic octyl chain and a hydrophilic amino acid backbone, imparts surfactant-like properties, making it a versatile building block.[1]
Chemical and Physical Properties:
-
Molecular Formula: C₁₀H₂₁NO₂·HCl[1]
-
Molecular Weight: 223.74 g/mol [1]
-
Appearance: White crystalline powder[1]
-
Solubility: Soluble in water[1]
The stability of this compound is a critical quality attribute. Degradation can lead to the formation of impurities that may be difficult to separate, potentially impacting reaction yields, introducing toxicological risks, and compromising the quality of the final active pharmaceutical ingredient (API). Understanding its stability profile is therefore a non-negotiable aspect of its application in regulated industries.
Fundamental Principles of Stability: Unraveling Degradation Pathways
The stability of this compound is primarily influenced by its susceptibility to hydrolysis and, to a lesser extent, oxidation and thermal decomposition. The ester and amine functionalities are the primary sites of chemical reactivity.
Hydrolytic Degradation: The Primary Pathway
The ester linkage in this compound is the most vulnerable point for degradation via hydrolysis. This reaction is catalyzed by the presence of water and can be significantly accelerated by acidic or basic conditions.
-
Mechanism: The ester bond is cleaved, yielding octanol and glycine hydrochloride. In aqueous solutions, the equilibrium can be influenced by pH.
Other Potential Degradation Routes
-
Oxidation: While less common for this specific molecule, oxidative degradation can be a concern for amino acid derivatives, particularly if impurities or certain storage conditions promote the formation of reactive oxygen species.[3][4] The amine group can be susceptible to oxidation.
-
Thermal Decomposition: At elevated temperatures, particularly above its melting point, thermal decomposition can occur. This can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride gas.[5]
Recommended Storage and Handling Protocols
Based on the chemical nature of amino acid ester hydrochlorides, the following storage and handling procedures are critical for maintaining the stability of this compound.
Core Storage Conditions
A summary of recommended storage conditions is provided in the table below.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C[1] or cool, dry place[5] | Minimizes the rate of all potential degradation reactions (hydrolysis, oxidation, thermal). |
| Atmosphere | Under an inert gas (e.g., Nitrogen, Argon)[1] | Prevents oxidation by displacing atmospheric oxygen. |
| Humidity | Dry/low humidity environment | Minimizes the primary degradation pathway of hydrolysis. |
| Light Exposure | Protect from light (e.g., store in amber vials or opaque containers) | Prevents potential photodegradation. |
| Container | Tightly closed, non-reactive containers (e.g., glass, appropriate plastics)[5][7] | Prevents moisture ingress and interaction with the container material. |
Handling Best Practices
-
Dispensing: Always handle the compound in a controlled environment with low humidity. If possible, use a glove box purged with an inert gas.
-
Solution Preparation: When preparing solutions, use dry solvents unless an aqueous solution is intended for immediate use. For non-aqueous applications, ensure solvents are of high purity and low water content.
-
Avoid Incompatibilities: Keep the compound away from strong oxidizing agents[2][5] and strong bases, as these can accelerate degradation.
Stability Assessment: A Framework for Experimental Design
A robust stability assessment program is essential for understanding the degradation profile of this compound and for establishing a reliable shelf-life. This typically involves forced degradation studies and long-term stability testing.
Forced Degradation Studies (Stress Testing)
Forced degradation studies are designed to intentionally degrade the compound under more severe conditions than accelerated stability testing.[6] These studies are crucial for identifying potential degradation products, elucidating degradation pathways, and developing stability-indicating analytical methods.[6][8][9][10]
Experimental Protocol: Forced Degradation
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., methanol, acetonitrile/water).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the sample with 0.1 M HCl at room temperature and at an elevated temperature (e.g., 60°C) for a defined period (e.g., up to 24 hours).[11] Neutralize the sample before analysis.[8]
-
Base Hydrolysis: Treat the sample with 0.1 M NaOH under the same temperature and time conditions as acid hydrolysis. Neutralize before analysis.
-
Oxidative Degradation: Treat the sample with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature.
-
Thermal Degradation: Expose the solid compound and a solution to dry heat (e.g., 80°C) in an oven.
-
Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[6]
-
-
Analysis: Analyze the stressed samples at appropriate time points using a suitable stability-indicating method, typically High-Performance Liquid Chromatography (HPLC).[10][12][13]
-
Peak Purity and Mass Balance: Assess the purity of the main peak and account for the mass balance to ensure all major degradants are detected.[13]
Stability-Indicating Analytical Method Development
The analytical method must be able to separate the intact compound from its potential degradation products.[11][13]
Key Characteristics of a Stability-Indicating Method:
-
Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.[13]
-
Accuracy and Precision: The method must provide accurate and reproducible results.
-
Sensitivity: The method should be sensitive enough to detect and quantify degradation products at low levels.
High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (LC-MS), is the technique of choice for this purpose.[12][14] A reversed-phase HPLC method with UV detection is a common starting point.
Long-Term Stability Studies
Once a stability-indicating method is validated, long-term stability studies are conducted under the recommended storage conditions to establish the retest period or shelf life. Samples are stored at the specified conditions and tested at predetermined intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months).
Conclusion
The chemical stability of this compound is a critical factor that underpins its successful application in research and development. The primary degradation pathway is hydrolysis of the ester linkage, which is mitigated by controlling moisture, temperature, and pH. Adherence to stringent storage and handling protocols—specifically, storage at 2-8°C under an inert, dry atmosphere and protected from light—is essential for preserving its integrity. A comprehensive stability testing program, incorporating forced degradation studies and the use of validated stability-indicating analytical methods, provides the necessary data to ensure the quality, safety, and efficacy of this important chemical intermediate.
References
- 1. lookchem.com [lookchem.com]
- 2. fishersci.com [fishersci.com]
- 3. quora.com [quora.com]
- 4. pangoo.biz [pangoo.biz]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. medcraveonline.com [medcraveonline.com]
- 7. scielo.br [scielo.br]
- 8. longdom.org [longdom.org]
- 9. biopharminternational.com [biopharminternational.com]
- 10. openaccessjournals.com [openaccessjournals.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 13. Stability-indicating methods and their role in drug’s quality control [mpl.loesungsfabrik.de]
- 14. chromatographyonline.com [chromatographyonline.com]
"Octyl 2-aminoacetate Hydrochloride" mechanism of action in biological systems
An In-Depth Technical Guide to the Putative Mechanisms of Action of Octyl 2-aminoacetate Hydrochloride in Biological Systems
Authored by: A Senior Application Scientist
Abstract
This compound, also known as Glycine n-octyl ester hydrochloride, is an ester of the amino acid glycine and octanol. While its primary applications have been in chemical synthesis as an intermediate for pharmaceuticals and agrochemicals or as a surfactant, its direct biological effects and mechanism of action remain largely uncharacterized in publicly accessible literature.[1][2] This technical guide addresses this knowledge gap by proposing a primary and a secondary hypothetical mechanism of action based on the molecule's distinct amphipathic structure. We provide a comprehensive, multi-phased experimental strategy designed for researchers, scientists, and drug development professionals to systematically investigate these hypotheses. This document serves as a roadmap for elucidating the biological activity of this compound, moving from foundational in vitro models to complex cellular systems.
Introduction and Physicochemical Profile
This compound (CAS: 39540-30-2) is a hydrochloride salt of the octyl ester of glycine.[2][3][4] Its structure combines a hydrophilic amino acid "head" with a lipophilic eight-carbon alkyl "tail," rendering it an amphipathic molecule. This dual nature is central to its function as a surfactant in commercial products and is the cornerstone of our primary hypothesis regarding its biological activity.[2]
| Property | Value | Source |
| Synonyms | Glycine n-octyl ester hydrochloride | [1][2][3] |
| CAS Number | 39540-30-2 | [1][2][3][4] |
| Molecular Formula | C10H22ClNO2 | [1][2][4] |
| Molecular Weight | 223.74 g/mol | [2][3] |
| Appearance | White crystalline powder | [2] |
| Solubility | Soluble in water | [2] |
| Melting Point | 66-72°C | [2] |
Primary Hypothetical Mechanism: Direct Membrane Perturbation
We propose that the principal mechanism of action for this compound in biological systems is the direct, non-receptor-mediated interaction with and disruption of cellular membranes.
Causality and Rationale: The molecule's amphipathic structure is predicted to drive its insertion into the phospholipid bilayer of cell membranes. The hydrophobic octyl chain would readily partition into the nonpolar, acyl-chain core of the membrane, while the charged, hydrophilic aminoacetate group would remain oriented towards the aqueous environment and the polar phospholipid head groups. This intercalation is hypothesized to disrupt the ordered packing of membrane lipids.
Potential Downstream Consequences:
-
Increased Membrane Fluidity: The insertion of the bulky octyl group can create spacing between phospholipids, increasing the lateral mobility of membrane components.
-
Loss of Barrier Integrity: At sufficient concentrations, this disruption could lead to the formation of transient pores or defects, causing leakage of ions and small molecules across the membrane.
-
Disruption of Membrane Proteins: Alterations in the lipid environment can allosterically modulate the function of integral membrane proteins, such as ion channels, transporters, and receptors, without direct binding.
-
Cytotoxicity: Severe membrane disruption would lead to a loss of ionic homeostasis, dissipation of membrane potential, and ultimately, cell death (necrosis).
Caption: Proposed intercalation of Octyl 2-aminoacetate HCl into a lipid bilayer.
Secondary Hypothetical Mechanism: Prodrug of Glycine and 1-Octanol
An alternative or concurrent mechanism is that this compound acts as a prodrug, being enzymatically cleaved in biological systems to release its constituent molecules: glycine and 1-octanol.
Causality and Rationale: The ester linkage in the molecule is susceptible to hydrolysis by ubiquitous esterase enzymes found in plasma, the liver, and within cells. This biotransformation would release two biologically active molecules.
Potential Downstream Consequences:
-
Glycine-Mediated Effects: The released glycine could exert its own biological effects. Glycine is a key neurotransmitter with dual roles:
-
Inhibitory: It is the primary inhibitory neurotransmitter in the spinal cord and brainstem, acting on strychnine-sensitive glycine receptors (GlyRs), which are ligand-gated chloride channels.
-
Excitatory: It acts as a mandatory co-agonist with glutamate at N-methyl-D-aspartate (NMDA) receptors, which are crucial for synaptic plasticity, learning, and memory.
-
-
1-Octanol-Mediated Effects: 1-Octanol is also biologically active, known to modulate membrane properties and inhibit gap junction communication. Its release could contribute to the overall biological profile.
Caption: Proposed enzymatic hydrolysis of Octyl 2-aminoacetate HCl into active metabolites.
A Phased Strategy for Experimental Validation
To rigorously test these hypotheses, we propose a three-phased experimental approach. This self-validating system begins with simple, artificial models and progresses to more complex cellular assays, allowing for a clear interpretation of results at each stage.
Phase 1: Foundational In Vitro Membrane Interaction Assays
Objective: To obtain direct evidence for the membrane-perturbing activity of the compound, independent of any cellular machinery.
Caption: Workflow for Phase 1 in vitro membrane interaction studies.
Protocol 1: Liposome Dye Leakage Assay
-
Principle: This assay measures the ability of a compound to disrupt the integrity of an artificial phospholipid bilayer.
-
Methodology:
-
Prepare large unilamellar vesicles (LUVs) encapsulating the fluorescent dye calcein at a self-quenching concentration.
-
Establish a baseline fluorescence reading of the liposome suspension.
-
Add varying concentrations of this compound to the suspension.
-
If the compound disrupts the liposomes, calcein is released into the bulk solution, becomes de-quenched, and fluoresces.
-
Measure the increase in fluorescence over time.
-
At the end of the experiment, add a surfactant (e.g., Triton X-100) to lyse all liposomes and obtain a 100% leakage signal.
-
Calculate the percentage of leakage for each concentration.
-
-
Trustworthiness: This is a self-validating system. The negative control (buffer) should show no leakage, and the positive control (Triton X-100) provides the maximum signal, ensuring the results are accurately normalized.
Protocol 2: Red Blood Cell (RBC) Hemolysis Assay
-
Principle: This assay uses a primary cell as a simple model to assess membrane-lytic activity.
-
Methodology:
-
Obtain fresh red blood cells and wash them to remove plasma components.
-
Prepare a diluted suspension of RBCs.
-
Incubate the RBC suspension with varying concentrations of this compound for a defined period (e.g., 60 minutes).
-
Centrifuge the samples to pellet intact cells.
-
Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin (e.g., 540 nm).
-
A negative control (buffer) defines 0% hemolysis, and a positive control (deionized water or Triton X-100) defines 100% hemolysis.
-
-
Causality: A dose-dependent increase in hemoglobin release is a direct measure of membrane rupture.
Expected Data Summary (Phase 1):
| Compound Concentration (µM) | % Calcein Leakage (Mean ± SD) | % Hemolysis (Mean ± SD) |
|---|---|---|
| 0.1 | Expected: Low | Expected: Low |
| 1 | Expected: Low-Moderate | Expected: Low-Moderate |
| 10 | Expected: Moderate-High | Expected: Moderate-High |
| 100 | Expected: High | Expected: High |
| EC50 (µM) | Calculated Value | Calculated Value |
Phase 2: Cellular-Level Functional Assays
Objective: To determine if the membrane-perturbing effects observed in vitro translate to cytotoxicity and functional alterations in cultured cells.
Protocol 3: Cytotoxicity Profile (MTT & LDH Assays)
-
Principle: To measure cell viability through two distinct mechanisms: metabolic activity (MTT) and membrane integrity (LDH release).
-
Methodology:
-
Plate cells (e.g., a neuronal line like SH-SY5Y and a non-neuronal line like HEK293) and allow them to adhere overnight.
-
Treat cells with a range of concentrations of this compound for 24 hours.
-
For LDH Assay: Collect the cell culture supernatant. Add reagents to measure the activity of lactate dehydrogenase (LDH), an enzyme released from cells with damaged membranes.
-
For MTT Assay: Add MTT reagent to the remaining cells. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product, which is then solubilized and quantified spectrophotometrically.
-
-
Data Interpretation: A potent membrane-disrupting agent would show a sharp increase in LDH release that correlates with a sharp decrease in MTT reduction. Comparing IC50 values between the two assays provides insight into the primary mode of cell death (necrosis vs. apoptosis).
Expected Data Summary (Phase 2):
| Cell Line | Assay Type | IC50 (µM) (Mean ± SD) |
|---|---|---|
| SH-SY5Y | MTT | Calculated Value |
| SH-SY5Y | LDH | Calculated Value |
| HEK293 | MTT | Calculated Value |
| HEK293 | LDH | Calculated Value |
Phase 3: Investigation of the Prodrug Hypothesis
Objective: To determine if the compound is chemically stable in a biological matrix or if it is metabolized to glycine and 1-octanol.
Caption: Workflow for Phase 3 prodrug metabolism investigation.
Protocol 4: In Vitro Metabolic Stability Assay
-
Principle: This assay uses Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to specifically and sensitively measure the concentration of the parent compound and its potential metabolites over time.
-
Methodology:
-
Incubate a known concentration of this compound in a relevant biological matrix (e.g., human plasma, human liver microsomes, or cell lysate) at 37°C.
-
Collect aliquots at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Immediately quench the enzymatic reaction in the aliquots by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge to precipitate proteins.
-
Analyze the supernatant using an LC-MS/MS method developed to quantify the parent compound, glycine, and 1-octanol.
-
-
Trustworthiness: LC-MS/MS is the gold standard for metabolic studies due to its high specificity and sensitivity. The use of a stable-isotope-labeled internal standard ensures accurate quantification. A control incubation in buffer without enzymes must be run in parallel to account for any non-enzymatic degradation.
Conclusion
This guide puts forth a dual-hypothesis framework for the mechanism of action of this compound. The primary proposed mechanism involves direct physical perturbation of cell membranes, a consequence of its amphipathic structure. A secondary, non-exclusive mechanism involves its potential role as a prodrug, releasing glycine and 1-octanol via enzymatic hydrolysis. The detailed, phased experimental strategy provides a clear and robust pathway for researchers to elucidate the true biological nature of this compound. The results of these investigations will be critical in determining its potential utility as a pharmacological tool, a permeation enhancer, or a novel therapeutic agent, and will provide the foundational data required for any future drug development efforts.
References
Octyl 2-Aminoacetate Hydrochloride: A Lipophilic Moiety for Advanced Pharmaceutical Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of Octyl 2-aminoacetate Hydrochloride, a promising yet under-explored pharmaceutical intermediate. As the hydrochloride salt of the octyl ester of glycine, this compound uniquely combines the fundamental biochemical role of an amino acid with the pharmacokinetic advantages conferred by a lipophilic octyl chain. This document, intended for researchers, medicinal chemists, and drug development professionals, will delve into the synthesis, physicochemical properties, and analytical characterization of this compound. A significant focus will be placed on the strategic implications of its lipophilicity in drug design, particularly its influence on absorption, distribution, metabolism, and excretion (ADME) profiles. Furthermore, this guide will explore its applications as a protected amino acid in peptide synthesis and as a versatile building block for a range of active pharmaceutical ingredients (APIs). Detailed experimental protocols, reaction mechanisms, and safety guidelines are provided to equip scientists with the practical knowledge required to leverage the full potential of this valuable intermediate.
Introduction: The Strategic Role of Amino Acid Esters in Pharmaceutical Development
The synthesis of complex pharmaceutical molecules is a multifaceted endeavor that often necessitates the strategic use of protecting groups and specialized intermediates. Amino acids, as the fundamental building blocks of proteins and numerous bioactive compounds, are central to this field. However, their inherent zwitterionic nature and the presence of multiple reactive functional groups—namely the amino and carboxylic acid moieties—present significant challenges in chemical synthesis.
The Importance of Protecting Groups in Synthesis
To achieve regioselective reactions and prevent undesirable side reactions such as polymerization, the temporary masking of reactive functional groups is a cornerstone of modern organic synthesis.[1][2] In the context of amino acids, protecting groups are indispensable for controlled peptide synthesis and the construction of complex amino acid-containing APIs.[3]
Amino Acid Esters as Versatile Pharmaceutical Intermediates
The esterification of the carboxylic acid moiety of an amino acid is a common and effective protection strategy.[4] This transformation yields an amino acid ester, which serves as a stable, readily handled intermediate. The ester group effectively deactivates the carboxylate, allowing for selective reactions at the amino group. Furthermore, the choice of the esterifying alcohol can be strategically varied to modulate the physicochemical properties of the intermediate, such as its solubility and lipophilicity.
Introducing this compound: A Focus on Lipophilicity
This compound is the hydrochloride salt of the octyl ester of glycine. The selection of an eight-carbon alkyl chain (octyl group) is not arbitrary; it imparts a significant degree of lipophilicity ("fat-loving" character) to the molecule. Lipophilicity is a critical parameter in drug design, profoundly influencing a drug's ability to cross biological membranes, its distribution within the body, and its overall pharmacokinetic profile.[5][6] By incorporating this lipophilic tail, this compound presents itself as a valuable intermediate for the synthesis of drug candidates with enhanced membrane permeability and potentially improved oral bioavailability.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of a pharmaceutical intermediate is essential for its effective use in synthesis and for ensuring the quality and purity of the final product.
Key Physicochemical Data
| Property | Value | Source |
| CAS Number | 39540-30-2 | [7] |
| Molecular Formula | C10H22ClNO2 | [7] |
| Molecular Weight | 223.74 g/mol | [7] |
| Appearance | White solid | [8] |
| Melting Point | 66 - 72 °C | [8] |
| Solubility | Soluble in water | Inferred from hydrochloride salt nature |
Analytical Characterization Methods
The identity, purity, and quality of this compound can be ascertained through a combination of spectroscopic and chromatographic techniques.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound. The ¹H NMR spectrum would be expected to show characteristic signals for the protons of the octyl chain, the α-protons of the glycine backbone, and the exchangeable protons of the ammonium group.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the ester carbonyl group (C=O stretch), the C-O stretch of the ester, and the N-H bonds of the primary amine salt.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a standard method for assessing the purity of amino acid derivatives.[10][11] A suitable method would involve a C18 column with a mobile phase gradient of water and acetonitrile, and UV detection.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, derivatization of the amino group (e.g., with trifluoroacetic anhydride) may be necessary to increase volatility.[9] This technique provides information on both the purity and the molecular weight of the compound.
Synthesis of this compound
The most direct and industrially scalable method for the synthesis of this compound is the Fischer-Speier esterification of glycine with 1-octanol.
The Fischer-Speier Esterification: A Classic and Efficient Approach
Fischer esterification involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid or hydrogen chloride.[12] The reaction is reversible, and to drive the equilibrium towards the formation of the ester, an excess of the alcohol is often used, or the water formed during the reaction is removed.[13]
Proposed Detailed Experimental Protocol
This protocol is based on established procedures for the synthesis of other amino acid ester hydrochlorides.[14][15]
Materials:
-
Glycine
-
1-Octanol
-
Thionyl chloride (SOCl₂) or dry Hydrogen Chloride (HCl) gas
-
Anhydrous diethyl ether
-
Reaction flask with reflux condenser and drying tube
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser fitted with a calcium chloride drying tube, add 1-octanol (a significant molar excess).
-
Cool the flask in an ice bath and slowly add thionyl chloride dropwise with stirring. Alternatively, bubble dry hydrogen chloride gas through the cooled 1-octanol until saturation. This in situ generation of the acid catalyst is a common practice.[16]
-
To this acidic solution, add glycine in portions while maintaining the low temperature.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
The product, this compound, may precipitate out of the solution upon cooling or with the addition of a non-polar solvent like anhydrous diethyl ether.
-
Collect the solid product by vacuum filtration and wash it with cold anhydrous diethyl ether to remove any unreacted 1-octanol and other impurities.
-
Dry the product under vacuum to obtain this compound as a white solid.
Reaction Mechanism
The Fischer esterification proceeds through a series of protonation and nucleophilic acyl substitution steps.
Caption: Fischer esterification of glycine with 1-octanol.
Purification and Quality Control
The primary method for purification is recrystallization from a suitable solvent system, such as ethanol/ether. The purity of the final product should be confirmed using the analytical methods described in section 2.2, with a particular focus on HPLC for quantitative assessment.
The Significance of the Octyl Group: A Lipophilic Advantage in Drug Design
The octyl moiety in this compound is its defining feature from a pharmaceutical development perspective. This long alkyl chain significantly increases the lipophilicity of any molecule it is incorporated into.
Understanding Lipophilicity (LogP) and its Impact on ADME Properties
Lipophilicity is most commonly quantified as the logarithm of the partition coefficient (LogP) between n-octanol and water. This value provides a measure of a compound's preference for a lipid versus an aqueous environment. A higher LogP indicates greater lipophilicity. The lipophilicity of a drug molecule is a critical determinant of its ADME properties:
-
Absorption: For orally administered drugs, sufficient lipophilicity is required to permeate the lipid-rich membranes of the gastrointestinal tract.[17]
-
Distribution: Lipophilic drugs can more readily cross cell membranes and distribute into tissues. This is particularly important for drugs targeting intracellular receptors or the central nervous system (CNS), which requires crossing the blood-brain barrier.
-
Metabolism: Highly lipophilic drugs are often more susceptible to metabolism by cytochrome P450 enzymes in the liver.
-
Excretion: Less lipophilic (more water-soluble) compounds are more readily excreted by the kidneys.
The Octyl Moiety as a Tool for Modulating Pharmacokinetics
By incorporating the octyl group of this compound into a drug candidate, medicinal chemists have a tool to fine-tune its lipophilicity. This can be particularly useful for optimizing the pharmacokinetic profile of a lead compound, for example, to increase its oral absorption or enhance its penetration into a target tissue.
Potential Applications in Prodrug Strategies
This compound can also be employed in prodrug strategies. A prodrug is an inactive or less active compound that is metabolized in the body to release the active parent drug. A hydrophilic drug with poor membrane permeability could be transiently esterified with the octyl group to create a more lipophilic prodrug. This prodrug would be more readily absorbed, and once in circulation, could be hydrolyzed by esterase enzymes to release the active drug.
Applications as a Pharmaceutical Intermediate
This compound serves as a valuable intermediate in two primary capacities: as a protected amino acid for peptide synthesis and as a building block for a diverse range of small molecule APIs.
Role in Peptide Synthesis
Peptide-based therapeutics are a rapidly growing class of drugs. Their synthesis, however, requires a carefully orchestrated sequence of coupling and deprotection steps.
In peptide synthesis, the carboxylic acid of the C-terminal amino acid must be protected to prevent it from reacting during the coupling of the next amino acid. This compound provides the glycine residue with its carboxyl group already protected as an octyl ester.
The general workflow for incorporating a glycine residue using a protected glycine ester is as follows:
Caption: Workflow for peptide bond formation.
Potential as a Building Block for Specific API Classes
While specific examples of APIs synthesized directly from this compound are not widely reported in publicly available literature, its structural motifs are present in various classes of drugs. The use of other glycine esters, such as glycine ethyl ester hydrochloride, is documented in the synthesis of various APIs.[4] Given the added lipophilicity, the octyl ester could be a valuable alternative in the synthesis of:
-
Antiviral agents: Many antiviral drugs are nucleoside or nucleotide analogs that are modified to improve their cellular uptake.
-
Anticancer agents: The lipophilicity of a drug can influence its ability to penetrate solid tumors.
-
CNS-active agents: The ability to cross the blood-brain barrier is a key requirement for drugs targeting the central nervous system.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
Summary of Safety Data
Based on available Safety Data Sheets (SDS), this compound is classified with the GHS07 pictogram, indicating that it can be a skin, eye, and respiratory irritant.[7]
-
Hazard Statements: H302 (Harmful if swallowed), H319 (Causes serious eye irritation).[7]
-
Precautionary Statements: Standard precautions for handling chemical irritants should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.[7]
Recommended Handling and Storage Procedures
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[7] Avoid contact with skin, eyes, and clothing.[8]
-
Storage: Store in a tightly closed container in a cool, dry place.[8]
Conclusion: Future Perspectives
This compound is a pharmaceutical intermediate with significant, yet largely untapped, potential. Its straightforward synthesis via Fischer esterification, combined with the strategic advantage of its lipophilic octyl group, makes it a valuable tool for medicinal chemists. While its primary application to date appears to be as a protected form of glycine for peptide synthesis, its utility as a building block for small molecule APIs, particularly in the development of prodrugs and compounds requiring enhanced membrane permeability, warrants further investigation. As the demand for orally bioavailable and CNS-penetrant drugs continues to grow, the strategic incorporation of lipophilic moieties through intermediates like this compound will undoubtedly play an increasingly important role in the future of drug discovery and development.
References
- 1. biosynth.com [biosynth.com]
- 2. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Pharmacological Properties of Novel Esters Based on Monoterpenoids and Glycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. capotchem.com [capotchem.com]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
- 10. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 11. researchgate.net [researchgate.net]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Preparation of Esters - Chemistry Steps [chemistrysteps.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. Continuous synthesis method of glycine methyl ester hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 16. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 17. [PDF] Synthesis and Pharmacological Properties of Novel Esters Based on Monoterpenoids and Glycine | Semantic Scholar [semanticscholar.org]
A Technical Guide to Octyl 2-aminoacetate Hydrochloride: A Cationic Amino Acid Ester Surfactant in Advanced Formulations
Foreword: Beyond the Colloid – Functional Excipients in Modern Drug Development
In the landscape of pharmaceutical and cosmetic formulations, the role of the excipient has evolved from a passive carrier to an active, functional component critical to product performance. Among these, surfactants are paramount. This guide moves beyond conventional surfactants to explore a class of biocompatible, functional molecules: amino acid-based surfactants. Specifically, we will provide an in-depth technical analysis of Octyl 2-aminoacetate Hydrochloride, a cationic ester-linked surfactant. This document is intended for researchers, formulation scientists, and drug development professionals seeking to leverage advanced surfactant chemistry to overcome challenges in solubility, permeability, and bioavailability. We will dissect its molecular architecture, elucidate its mechanism of action, and provide actionable protocols for its characterization and application.
Molecular Profile and Physicochemical Rationale
This compound, also known as glycine octyl ester hydrochloride, belongs to the class of "soft" cationic surfactants. Its structure is elegantly simple, yet confers a unique combination of properties.[1][2]
-
Amphiphilic Architecture: The molecule consists of two primary domains:
-
A hydrophobic tail: A linear eight-carbon (octyl) alkyl chain, which provides the necessary lipophilicity to interact with non-polar phases and biological membranes.
-
A hydrophilic head: The glycine residue, where the primary amine (-NH2) is protonated to an ammonium salt (-NH3+Cl-) at physiological pH, rendering the headgroup positively charged and highly water-soluble.
-
-
The Ester Linkage: The octyl tail is connected to the glycine headgroup via an ester bond. This linkage is a critical design feature. Unlike the highly stable ether or alkyl bonds in many conventional surfactants, the ester bond is susceptible to enzymatic and pH-mediated hydrolysis.[3] This imparts biodegradability and potentially lower systemic toxicity, as the molecule can break down into its constituent natural building blocks: glycine and octanol.[4]
A key advantage of amino acid-based surfactants is their derivation from natural, renewable resources, aligning with the growing demand for "green" and sustainable chemistry in industry.[3]
Synthesis Overview
The synthesis of amino acid ester hydrochlorides is a well-established chemical transformation. A common and efficient method involves the direct esterification of the amino acid (glycine) with the corresponding alcohol (octanol) in the presence of an activating agent that also serves as the source of the hydrochloride salt. Reagents like thionyl chloride or trimethylchlorosilane are frequently used for this purpose, promoting the reaction and yielding the final product in its salt form, which enhances stability and handling.[5][6]
Diagram 1: Molecular Amphiphilicity of Octyl 2-aminoacetate HCl
Caption: Amphiphilic structure showing distinct hydrophilic and hydrophobic domains.
The Surfactant in Action: Surface Activity and Self-Assembly
The primary function of any surfactant is to reduce surface and interfacial tension. Octyl 2-aminoacetate HCl achieves this by adsorbing at interfaces, such as the air-water or oil-water interface, orienting its hydrophobic octyl tail away from the aqueous phase and its hydrophilic headgroup towards it.
Critical Micelle Concentration (CMC)
As the concentration of the surfactant in an aqueous solution increases, the interface becomes saturated. Beyond a specific concentration, known as the Critical Micelle Concentration (CMC) , it becomes thermodynamically more favorable for the surfactant monomers to self-assemble into colloidal aggregates called micelles rather than to further crowd the interface.[7][8]
-
Causality: This process is driven by the hydrophobic effect. By sequestering the hydrophobic tails within the core of the micelle, the disruption of the hydrogen-bonding network of water is minimized, leading to a net increase in the entropy of the system.[7]
-
Significance: The CMC is a fundamental parameter that dictates the onset of key surfactant behaviors like solubilization and emulsification.[9] After reaching the CMC, properties such as surface tension and conductivity change their concentration-dependent slope dramatically.[7][10]
| Surfactant Type | Example | Typical CMC (mM in water) | Key Characteristics |
| Anionic | Sodium Dodecyl Sulfate (SDS) | ~8.3[7] | Strong detergency, high foam, potential for protein denaturation. |
| Cationic | Cetyltrimethylammonium Bromide (CTAB) | ~0.9[9] | Antimicrobial properties, fabric softening, strong interaction with negatively charged surfaces. |
| Non-ionic | Tween 80 | ~0.01-0.02 | Low irritation, stable over a wide pH range, excellent emulsifiers. |
| Amino Acid Cationic | Octyl 2-aminoacetate HCl (Estimated) | 10 - 50 (Estimate) | Biocompatible, biodegradable, low toxicity, effective permeation enhancers.[4][11] |
Diagram 2: Micelle Formation Above the CMC
Caption: Surfactant monomers aggregate into micelles once the CMC is exceeded.
Core Application: A Permeation Enhancer in Drug Delivery
Perhaps the most compelling application for Octyl 2-aminoacetate HCl is as a chemical permeation enhancer (CPE). Many drug candidates suffer from poor absorption across biological barriers like the intestinal epithelium or the stratum corneum of the skin, limiting their oral or transdermal bioavailability. CPEs temporarily and reversibly increase the permeability of these barriers.
Mechanism of Permeation Enhancement
Amino acid-based surfactants are hypothesized to enhance permeation through a multi-pronged mechanism:
-
Membrane Fluidization: The insertion of the surfactant's hydrophobic tail into the lipid bilayer of cell membranes disrupts the highly ordered lipid packing. This increases the fluidity of the membrane, creating transient "defects" or pores through which a drug molecule can pass more easily.[12][13][14]
-
Interaction with Tight Junctions: In epithelial tissues, the cationic headgroup can interact with negatively charged components of tight junction proteins, leading to a temporary loosening of these junctions and facilitating paracellular transport (transport between cells).[15]
-
Formation of Reverse Micelles: Within the lipophilic membrane environment, the surfactant may form reverse micelles that can encapsulate and transport hydrophilic drug molecules across the barrier.
The use of such enhancers is a key strategy for enabling the oral delivery of complex molecules, including peptides like semaglutide.[12][13]
Diagram 3: Workflow for Evaluating Permeation Enhancement
Caption: Experimental workflow to assess a surfactant's permeation enhancement efficacy.
Experimental Protocols for Formulation Scientists
To harness the capabilities of Octyl 2-aminoacetate HCl, rigorous characterization is essential. The following protocols provide a self-validating framework for its analysis.
Protocol: Determination of Critical Micelle Concentration (CMC)
Objective: To determine the CMC of Octyl 2-aminoacetate HCl in an aqueous buffer using surface tensiometry.
Methodology:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of the surfactant (e.g., 100 mM) in the desired aqueous medium (e.g., phosphate-buffered saline, pH 7.4). Ensure complete dissolution.
-
Serial Dilutions: Prepare a series of dilutions from the stock solution, covering a range expected to bracket the CMC (e.g., from 0.01 mM to 100 mM).
-
Tensiometer Setup: Calibrate a surface tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method) according to the manufacturer's instructions. Ensure the probe is meticulously clean.
-
Measurement:
-
Begin by measuring the surface tension of the pure buffer.
-
Proceed with measurements for each dilution, starting from the most dilute and moving to the most concentrated.
-
Allow the surface tension reading to stabilize for each sample before recording the value.
-
-
Data Analysis:
-
Plot the measured surface tension (γ, in mN/m) as a function of the logarithm of the surfactant concentration (log C).
-
The resulting plot will show two distinct linear regions.[8] The first region (pre-CMC) will have a steep negative slope, and the second region (post-CMC) will have a slope close to zero.[7]
-
The CMC is determined from the intersection point of the two extrapolated linear trendlines.
-
Protocol: In Vitro Permeation Study Using Caco-2 Cell Monolayers
Objective: To evaluate the efficacy and toxicity of Octyl 2-aminoacetate HCl as a permeation enhancer for a model drug.
Methodology:
-
Cell Culture: Culture Caco-2 cells on semi-permeable filter supports (e.g., Transwell® inserts) for 21 days to allow for differentiation into a polarized monolayer that forms tight junctions.[15]
-
Barrier Integrity Validation: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayers. Only use monolayers with TEER values indicative of a confluent, tight barrier (typically >300 Ω·cm²).
-
Preparation of Solutions:
-
Donor Solution: Dissolve the model drug in transport buffer (e.g., HBSS) with and without varying concentrations of Octyl 2-aminoacetate HCl (e.g., 0.1x, 1x, and 5x the determined CMC).
-
Receiver Solution: Use fresh transport buffer in the receiver (basolateral) compartment.
-
-
Transport Experiment:
-
Carefully replace the culture medium in the apical (donor) and basolateral (receiver) compartments with the prepared solutions.
-
Incubate the plates at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver compartment and replace the volume with fresh buffer.
-
-
Post-Experiment Integrity Check: At the end of the experiment, re-measure the TEER to assess any permanent damage to the cell monolayer. A significant, irreversible drop in TEER indicates toxicity.[15]
-
Sample Analysis: Quantify the concentration of the model drug in the receiver samples using a validated analytical method like HPLC or LC-MS/MS.
-
Data Calculation: Plot the cumulative amount of drug transported versus time. The slope of the linear portion of this plot is used to calculate the apparent permeability coefficient (Papp), a key indicator of permeation rate.
Safety and Toxicological Considerations
While amino acid-based surfactants are generally considered to have low toxicity compared to conventional counterparts, a thorough safety evaluation is crucial.[4] The primary concern with ester-linked surfactants is hydrolysis, which can alter the pH of unbuffered formulations. For permeation enhancers, the key is to find a concentration that is effective without causing irreversible damage to biological barriers. Preliminary toxicity data on the related compound, octyl acetate, suggests a low degree of systemic toxicity upon oral administration in rats, though this does not directly translate to the surfactant's effect on cell membranes.[16][17]
Conclusion and Future Outlook
This compound represents a sophisticated class of functional excipients. Its combination of effective surfactant properties, inherent biodegradability, and potent permeation-enhancing capabilities makes it a highly attractive candidate for challenging formulations in both pharmaceuticals and personal care. The true art of its application lies in the detailed understanding of its physicochemical behavior—particularly its CMC—and the careful balancing of efficacy and safety. As the industry continues to move towards biocompatible and functional ingredients, amino acid ester surfactants are poised to become indispensable tools in the formulator's arsenal, enabling the delivery of the next generation of active molecules.
References
- 1. publications.lib.chalmers.se [publications.lib.chalmers.se]
- 2. scbt.com [scbt.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. research.chalmers.se [research.chalmers.se]
- 5. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JP4356292B2 - Method for producing amino acid ester hydrochloride - Google Patents [patents.google.com]
- 7. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 8. kruss-scientific.com [kruss-scientific.com]
- 9. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 10. [PDF] Chapter-2 Critical Micelle Concentration of Surfactant , Mixed Surfactant and Polymer By Different Methods at Room Temperatur e And Its Importance | Semantic Scholar [semanticscholar.org]
- 11. Current Status of Amino Acid-Based Permeation Enhancers in Transdermal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Permeation enhancer-induced membrane defects assist the oral absorption of peptide drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
- 14. chemrxiv.org [chemrxiv.org]
- 15. scispace.com [scispace.com]
- 16. A subchronic toxicity study of octyl acetate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Evaluation of the teratogenic potential of octyl acetate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Octyl 2-aminoacetate Hydrochloride: Synthesis, Applications, and Scientific Insights
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Promising Molecule in Drug Delivery and Beyond
Octyl 2-aminoacetate Hydrochloride, also known as glycine octyl ester hydrochloride, is a chemical compound that has garnered interest as a versatile intermediate in the pharmaceutical and agrochemical industries, as well as a functional ingredient in personal care products.[1] Its amphiphilic nature, stemming from the combination of the hydrophilic amino acid glycine and a lipophilic octyl ester chain, positions it as a promising candidate for various applications, most notably as a skin permeation enhancer in transdermal drug delivery systems. This guide provides a comprehensive overview of its chemical properties, synthesis, potential mechanisms of action, and the existing landscape of its application, grounded in scientific literature and technical data.
Physicochemical Properties and Identification
A solid understanding of the fundamental physicochemical properties of this compound is crucial for its application in research and development.
| Property | Value | Source |
| CAS Number | 39540-30-2 | [2] |
| Molecular Formula | C₁₀H₂₁NO₂·HCl | [2] |
| Molecular Weight | 223.74 g/mol | [2] |
| Appearance | White crystalline powder | [1] |
| Melting Point | 66-72 °C | |
| Solubility | Soluble in water | [1] |
Synthesis of this compound: A Methodological Overview
While specific, detailed protocols for the synthesis of this compound are not abundantly available in peer-reviewed literature, established methods for the synthesis of amino acid esters provide a reliable framework. The most common approach is the Fischer esterification of glycine with octanol in the presence of an acid catalyst.
General Synthesis Pathway
The synthesis involves the reaction of glycine with octanol, typically facilitated by a strong acid catalyst to protonate the carboxylic acid group of glycine, making it more susceptible to nucleophilic attack by the hydroxyl group of octanol. The reaction is driven to completion by removing the water formed as a byproduct. The final product is isolated as the hydrochloride salt, which enhances its stability and handling properties.
Caption: General reaction scheme for the synthesis of this compound.
Experimental Protocol: Esterification of Glycine with Octanol
The following protocol is a generalized procedure based on common methods for amino acid ester synthesis.[3][4] Researchers should optimize reaction conditions for scale and desired purity.
Materials:
-
Glycine
-
1-Octanol
-
Thionyl chloride (SOCl₂) or dry Hydrogen Chloride (HCl) gas
-
Anhydrous diethyl ether or other suitable solvent
-
Reaction flask with reflux condenser and drying tube
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend glycine in an excess of 1-octanol.
-
Introduction of the Catalyst:
-
Using Thionyl Chloride: Cool the mixture in an ice bath. Slowly add thionyl chloride dropwise with constant stirring. This reaction is exothermic and releases HCl and SO₂ gas, so it must be performed in a well-ventilated fume hood.
-
Using HCl Gas: Alternatively, bubble dry HCl gas through the cooled octanol solution before adding glycine.
-
-
Reaction: After the addition of the catalyst, heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation:
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess octanol and other volatile components under reduced pressure using a rotary evaporator.
-
The crude product is often a viscous oil or a semi-solid.
-
-
Purification and Salt Formation:
-
Dissolve the crude product in a minimal amount of a suitable solvent.
-
To precipitate the hydrochloride salt, add anhydrous diethyl ether. The hydrochloride salt is generally less soluble in ether and will crystallize out.
-
Collect the white crystalline product by filtration, wash with cold diethyl ether, and dry under vacuum.
-
-
Characterization: The final product should be characterized by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR to confirm its structure and purity.
Applications in Drug Development: A Focus on Transdermal Delivery
The primary area of interest for this compound in drug development is its potential as a chemical permeation enhancer (CPE) for transdermal drug delivery (TDD).[5][6] TDD offers several advantages, including avoiding first-pass metabolism, providing controlled drug release, and improving patient compliance.[5] However, the highly organized, lipid-rich structure of the stratum corneum, the outermost layer of the skin, presents a formidable barrier to the permeation of most drugs.[5][7]
Mechanism of Permeation Enhancement
Amino acid-based amphiphiles, such as this compound, are thought to enhance skin permeation through a multi-faceted mechanism.[5] The lipophilic octyl chain can insert into and disrupt the ordered lipid bilayers of the stratum corneum, increasing their fluidity.[8] The hydrophilic amino acid headgroup can interact with the polar components of the skin. This dual interaction is believed to create transient disorders in the stratum corneum, thereby reducing its barrier function and allowing for increased drug flux.[5]
Caption: Proposed mechanism of skin permeation enhancement by this compound.
Studies on similar amino acid esters with varying alkyl chain lengths have shown that C8 and C12 chains can be particularly effective in enhancing the permeation of both hydrophilic and lipophilic drugs.[9] This suggests that this compound, with its C8 chain, is well-positioned within this optimal range.
Safety and Toxicology
Based on available Safety Data Sheets (SDS), this compound is not classified as a hazardous substance under the OSHA Hazard Communication Standard.[10] However, it is consistently noted that the toxicological properties have not been fully investigated.[11] Standard handling precautions for laboratory chemicals are recommended, including the use of personal protective equipment and ensuring adequate ventilation.[10]
While specific cytotoxicity data for this compound is lacking, studies on other amino acid esters used as permeation enhancers have shown them to have lower cytotoxicity compared to conventional cationic surfactants, indicating their potential for safe application in transdermal formulations.[9]
Future Perspectives and Research Directions
This compound holds considerable promise as a functional excipient in pharmaceutical formulations, particularly for transdermal drug delivery. However, to fully realize its potential, further research is imperative. Key areas for future investigation include:
-
Detailed Synthesis and Characterization: Publication of a robust and reproducible synthesis protocol with comprehensive characterization data would be highly beneficial for the research community.
-
Quantitative Permeation Studies: In vitro and in vivo studies are needed to quantify the permeation enhancement of this compound for a range of drug molecules with varying physicochemical properties.
-
Mechanism of Action Studies: Advanced biophysical techniques could be employed to further elucidate the precise molecular interactions between this compound and the components of the stratum corneum.
-
Comprehensive Toxicological Evaluation: Rigorous cytotoxicity and in vivo toxicity studies are required to establish a comprehensive safety profile for its use in pharmaceutical and personal care products.
-
Formulation Development: Research into the formulation of this compound into various delivery systems, such as gels, creams, and patches, will be crucial for its practical application.
Conclusion
This compound is a molecule with significant potential, primarily as a skin permeation enhancer. Its amphiphilic structure, combining a hydrophilic amino acid with a lipophilic octyl chain, provides a foundation for its interaction with the skin barrier. While the current body of literature provides a strong theoretical basis for its application, a significant need exists for more specific and quantitative data regarding its synthesis, efficacy, and safety. As research in transdermal drug delivery continues to advance, focused investigation into molecules like this compound will be essential for the development of next-generation drug delivery systems.
References
- 1. lookchem.com [lookchem.com]
- 2. scbt.com [scbt.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. CN110003028A - A kind of preparation method of high-purity glycine ester hydrochloride - Google Patents [patents.google.com]
- 5. Current Status of Amino Acid-Based Permeation Enhancers in Transdermal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Transdermal Delivery Systems for Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amino acid derivatives as transdermal permeation enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Skin Permeation Enhancement in Aqueous Solution: Correlation With Equilibrium Enhancer Concentration and Octanol/Water Partition Coefficient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. KR102055702B1 - Method for the preparation of optically active 2-Octylglycine ester - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for the Utilization of Octyl 2-aminoacetate Hydrochloride in Advanced Peptide Synthesis
Introduction: A Strategic Approach to Peptide Elongation with Octyl 2-aminoacetate Hydrochloride
In the landscape of peptide synthesis, the strategic selection of building blocks is paramount to achieving high purity, yield, and efficiency, particularly when assembling complex or lengthy peptide chains. This compound, a derivative of glycine, offers a unique set of properties that can be leveraged to overcome common challenges in both solid-phase peptide synthesis (SPPS) and solution-phase methodologies. The presence of the octyl ester provides a moderate level of lipophilicity, which can be strategically employed to enhance solubility of the growing peptide chain in organic solvents and to facilitate purification of intermediates. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound in peptide synthesis, grounded in established chemical principles and field-proven insights.
The fundamental reaction in peptide synthesis is the formation of an amide bond between the carboxyl group of one amino acid and the amino group of another.[1] This process requires the activation of the carboxyl group to facilitate nucleophilic attack by the amine.[2] this compound serves as the nucleophilic component (the amino-end) in a coupling reaction. As it is supplied as a hydrochloride salt, the free amine must be liberated in situ through the addition of a non-nucleophilic base prior to coupling.
PART 1: Core Principles and Strategic Advantages
The primary advantage of employing an octyl ester of an amino acid lies in the modulation of the physical properties of the peptide intermediates. The eight-carbon alkyl chain imparts increased hydrophobicity, which can be particularly beneficial in solution-phase synthesis by improving the solubility of protected peptide fragments in less polar organic solvents. This can simplify reaction setup and workup procedures. In the context of solid-phase synthesis, while the ester is ultimately cleaved, its presence during chain elongation can influence the solvation of the peptide-resin complex, potentially mitigating aggregation issues for certain sequences.[3]
Key Advantages at a Glance:
-
Enhanced Solubility: The octyl group can improve the solubility of peptide intermediates in organic solvents, facilitating homogeneous reaction conditions in solution-phase synthesis.
-
Facilitated Purification: In repetitive solution-phase synthesis, the difference in polarity between the growing peptide octyl ester and reaction byproducts can be exploited for simplified workup and purification, such as through liquid-liquid extractions.[4]
-
Versatility: Can be seamlessly integrated into both Boc/Bzl and Fmoc/tBu protection strategies.[5]
PART 2: Safety, Handling, and Storage
As with all laboratory chemicals, proper handling and storage of this compound are crucial for safety and to maintain the integrity of the reagent.
Safety Precautions:
-
Always handle the compound in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[6]
-
Avoid inhalation of dust and direct contact with skin and eyes. In case of contact, rinse thoroughly with water.[6][7]
-
Consult the Safety Data Sheet (SDS) for comprehensive hazard information.[6][7]
Storage and Stability:
-
This compound is a hydrochloride salt, which generally enhances stability. However, like many amino acid derivatives, it is sensitive to moisture.[8]
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place.[6] For long-term storage, refrigeration at 2-8°C is recommended.
-
Allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture.[9]
PART 3: Experimental Protocols
The following protocols are designed to provide a robust framework for the incorporation of this compound into peptide chains. Researchers should note that optimization of reaction times, temperatures, and reagent stoichiometry may be necessary for specific peptide sequences.
Protocol 1: Solution-Phase Peptide Synthesis (Stepwise Elongation)
This protocol details the coupling of an N-protected amino acid to this compound.
Materials and Reagents:
-
This compound
-
N-protected amino acid (e.g., Boc-Ala-OH or Fmoc-Ala-OH)
-
Coupling Reagent: e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[10]
-
Non-nucleophilic base: Diisopropylethylamine (DIEA) or N-Methylmorpholine (NMM)
-
Solvents: Dichloromethane (DCM) or N,N-Dimethylformamide (DMF), high purity
-
Reagents for workup: 1 M HCl, saturated NaHCO₃ solution, saturated NaCl (brine), anhydrous MgSO₄ or Na₂SO₄
-
Thin-Layer Chromatography (TLC) supplies for reaction monitoring
Step-by-Step Procedure:
-
Reagent Preparation:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the N-protected amino acid (1.0 eq) in DCM or DMF.
-
Add the coupling reagent (e.g., HBTU, 1.0 eq). Stir for 5-10 minutes to pre-activate the carboxylic acid.
-
-
Amine Neutralization and Coupling:
-
In a separate flask, dissolve this compound (1.1 eq) in DCM or DMF.
-
Add the non-nucleophilic base (e.g., DIEA, 2.2 eq) to the solution of this compound to neutralize the salt and liberate the free amine.
-
Add the neutralized amine solution to the pre-activated amino acid solution from step 1.
-
Stir the reaction mixture at room temperature.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by TLC. The disappearance of the starting materials and the appearance of a new, higher-running spot indicates product formation. The reaction is typically complete within 2-4 hours.
-
-
Workup and Purification:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude protected dipeptide octyl ester.
-
The crude product can be purified by flash column chromatography on silica gel if necessary.
-
-
Deprotection for Further Elongation:
-
For Boc-protected peptides: The Boc group can be removed using an excess of trifluoroacetic acid (TFA) in DCM (e.g., 25-50% TFA/DCM) for 30-60 minutes.[5]
-
For Fmoc-protected peptides: The Fmoc group is removed by treatment with 20% piperidine in DMF for 10-20 minutes.[11]
-
After deprotection, the resulting amino-deprotected dipeptide octyl ester (as a salt) can be used in the next coupling cycle.
-
Protocol 2: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
This protocol describes the incorporation of a glycine residue using a pre-loaded resin, followed by the coupling of the next amino acid. For the purpose of this example, we assume the synthesis starts with a different C-terminal amino acid already attached to the resin (e.g., Fmoc-Leu-Wang resin), and we are now adding a glycine residue.
Materials and Reagents:
-
Fmoc-protected amino acid-loaded resin (e.g., Fmoc-Leu-Wang resin)
-
Fmoc-Gly-OH (as the incoming amino acid)
-
Coupling Reagent: HBTU or HATU[12]
-
Base: DIEA or NMM
-
Deprotection Solution: 20% (v/v) piperidine in DMF
-
Solvents: High-purity DMF and DCM
-
Washing Solvents: Methanol (MeOH), Isopropanol (IPA)
-
Reagents for Kaiser test (Ninhydrin test) to monitor coupling completion[13]
-
Cleavage Cocktail (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol)
-
Cold diethyl ether for precipitation
Step-by-Step Procedure:
-
Resin Swelling:
-
Fmoc Deprotection:
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 10-20 minutes to remove the Fmoc protecting group.
-
Drain the deprotection solution and wash the resin thoroughly with DMF (3-5 times) to remove all traces of piperidine.
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve Fmoc-Gly-OH (3-5 eq relative to resin loading) and the coupling reagent (e.g., HBTU, 3-5 eq) in DMF.
-
Add DIEA (6-10 eq) to the vial to activate the amino acid. The solution should turn yellow.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Monitoring the Coupling Reaction:
-
Perform a Kaiser test on a small sample of the resin beads.[13] A negative result (beads remain yellow) indicates a complete coupling reaction. If the test is positive (beads turn blue/purple), the coupling step should be repeated.
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.
-
-
Chain Elongation:
-
Repeat the cycle of deprotection (step 2), coupling (step 3), and washing (step 5) for each subsequent amino acid in the peptide sequence.
-
-
Final Cleavage and Deprotection:
-
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge or filter to collect the peptide, wash with cold ether, and dry under vacuum.
-
The crude peptide can then be purified using reverse-phase HPLC.
-
PART 4: Visualization of Key Processes
Workflow for Solution-Phase Coupling
The following diagram illustrates the key steps in the solution-phase coupling of an N-protected amino acid to Octyl 2-aminoacetate.
Caption: Workflow for solution-phase peptide coupling.
Cyclical Workflow for Solid-Phase Peptide Synthesis (SPPS)
This diagram outlines the repetitive cycle of operations in solid-phase peptide synthesis.
Caption: The iterative cycle of solid-phase peptide synthesis.
PART 5: Quantitative Data Summary
The following table provides typical reagent stoichiometries for the protocols described. These values serve as a starting point and may require optimization based on the specific amino acids being coupled.
| Parameter | Solution-Phase Coupling | Solid-Phase Coupling |
| N-Protected Amino Acid | 1.0 eq | 3 - 5 eq |
| Octyl 2-aminoacetate HCl | 1.1 eq | N/A |
| Coupling Reagent (HBTU/HATU) | 1.0 eq | 3 - 5 eq |
| Base (DIEA) | 2.2 eq (for neutralization + coupling) | 6 - 10 eq |
| Typical Solvent | DCM or DMF | DMF |
| Typical Reaction Time | 2 - 4 hours | 1 - 2 hours |
Conclusion
This compound is a valuable reagent for peptide synthesis, offering distinct advantages in modulating solubility and facilitating purification, especially in solution-phase strategies. By understanding the core principles of peptide bond formation and adhering to the detailed protocols and safety guidelines presented in this application note, researchers can effectively integrate this compound into their synthetic workflows. The provided methodologies, supported by established chemical literature, offer a solid foundation for the successful synthesis of target peptides for research, discovery, and development applications.
References
- 1. bachem.com [bachem.com]
- 2. fiveable.me [fiveable.me]
- 3. peptide.com [peptide.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. fishersci.com [fishersci.com]
- 7. capotchem.com [capotchem.com]
- 8. pangoo.biz [pangoo.biz]
- 9. peptide.com [peptide.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. chem.uci.edu [chem.uci.edu]
- 12. chemistry.du.ac.in [chemistry.du.ac.in]
- 13. peptide.com [peptide.com]
Applications of Octyl 2-aminoacetate Hydrochloride in Organic Synthesis: A Technical Guide
Introduction: Unveiling the Potential of Octyl 2-aminoacetate Hydrochloride
In the landscape of modern organic synthesis, particularly in the intricate field of peptide and medicinal chemistry, the strategic selection of building blocks is paramount to achieving desired molecular architectures and high yields. This compound, also known as glycine octyl ester hydrochloride, emerges as a valuable reagent in this context. This bifunctional molecule, featuring a protected amine (as a hydrochloride salt) and a carboxyl group masked as an octyl ester, offers unique advantages in solution-phase peptide synthesis and as a versatile intermediate in the synthesis of complex organic molecules.
The presence of the C8 alkyl chain (octyl group) imparts distinct solubility characteristics, rendering it more soluble in organic solvents compared to its shorter-chain counterparts like methyl or ethyl esters. This enhanced solubility can be particularly advantageous in coupling reactions with hydrophobic N-protected amino acids or other organic substrates, facilitating homogeneous reaction conditions and potentially improving reaction rates and yields. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Core Application: A Key Component in Dipeptide Synthesis
The primary application of this compound lies in its role as the C-terminal amino acid surrogate in the solution-phase synthesis of dipeptides. In this strategy, the amino group is temporarily protected as a hydrochloride salt, preventing self-polymerization and other unwanted side reactions. The carboxyl group is protected as an octyl ester, which can be selectively cleaved under specific conditions after peptide bond formation.
The Causality Behind the Strategy: Why Use an Ester Hydrochloride Salt?
The use of an amino acid ester hydrochloride is a cornerstone of classical peptide synthesis for several key reasons:
-
Amine Protection: The protonation of the amino group to form the hydrochloride salt effectively deactivates its nucleophilicity. This is a crucial temporary protecting group that prevents the amino group from reacting with the activated carboxyl group of the coupling partner, thus avoiding the formation of homodimers.[1]
-
Enhanced Stability: Amino acid esters, particularly those of glycine, can be prone to self-condensation to form diketopiperazines, especially upon storage. The hydrochloride salt form significantly enhances the shelf-life and stability of the compound.[2]
-
Carboxyl Group Activation: With the amino group protected, the focus shifts to the coupling partner, an N-protected amino acid. Its carboxyl group is activated using a suitable coupling reagent to facilitate the formation of the amide (peptide) bond.[3]
The general workflow for a dipeptide synthesis using this compound is depicted below:
Figure 1: General workflow for dipeptide synthesis.
Experimental Protocol: Synthesis of a Model Dipeptide (e.g., N-Boc-Alanyl-Glycine Octyl Ester)
This protocol details a representative procedure for the synthesis of a dipeptide using this compound.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | CAS Number | Supplier |
| This compound | 223.74 | 39540-30-2 | [Next Peptide][4] |
| N-Boc-L-Alanine | 203.24 | 15761-38-3 | Major Supplier |
| EDC·HCl (EDAC) | 191.70 | 25952-53-8 | Major Supplier |
| HOBt | 135.12 | 2592-95-2 | Major Supplier |
| N,N-Diisopropylethylamine (DIEA) | 129.24 | 7087-68-5 | Major Supplier |
| Dichloromethane (DCM), anhydrous | 84.93 | 75-09-2 | Major Supplier |
| N,N-Dimethylformamide (DMF), anhydrous | 73.09 | 68-12-2 | Major Supplier |
| Saturated aq. NaHCO₃ solution | - | - | Lab Preparation |
| Brine | - | - | Lab Preparation |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - | Major Supplier |
Step-by-Step Methodology
-
Reaction Setup:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add N-Boc-L-Alanine (1.0 eq) and dissolve it in anhydrous DCM or DMF. The choice of solvent can be influenced by the solubility of the starting materials.
-
Add 1-Hydroxybenzotriazole (HOBt) (1.1 eq) to the solution. HOBt is used as an additive to suppress side reactions and minimize racemization.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
-
Carboxyl Group Activation:
-
Slowly add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.1 eq) to the cooled solution. The formation of a white precipitate (dicyclohexylurea if DCC is used) may be observed.
-
Stir the mixture at 0 °C for 30 minutes to ensure complete activation of the carboxyl group, forming the HOBt active ester.
-
-
Peptide Coupling:
-
In a separate flask, suspend this compound (1.0 eq) in anhydrous DCM or DMF.
-
Add N,N-Diisopropylethylamine (DIEA) (2.2 eq) dropwise to the suspension at 0 °C. The base neutralizes the hydrochloride salt to generate the free amine in situ. The reaction mixture should become a clear solution.
-
Slowly transfer the solution containing the activated N-Boc-L-Alanine to the flask containing the free octyl glycinate.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
-
Workup and Purification:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer successively with 1 M HCl (to remove unreacted amine and DIEA), saturated aqueous NaHCO₃ solution (to remove unreacted acid and HOBt), and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude N-Boc-Alanyl-Glycine octyl ester by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Mechanism of EDC/HOBt Mediated Coupling
The coupling reaction proceeds through the formation of a highly reactive O-acylisourea intermediate from the N-protected amino acid and EDC. This intermediate is then rapidly converted to a less reactive but more stable HOBt-ester, which subsequently reacts with the nucleophilic amino group of the octyl glycinate to form the desired peptide bond.
Figure 2: Mechanism of EDC/HOBt mediated peptide coupling.
Advanced Applications and Considerations
Beyond its use in simple dipeptide synthesis, this compound can be a strategic choice in more complex synthetic routes.
Fragment Condensation in Convergent Synthesis
In the synthesis of larger peptides, a convergent strategy involving the coupling of smaller peptide fragments is often employed. The octyl ester of a di- or tri-peptide, synthesized using this compound as the starting C-terminal residue, can be deprotected at the N-terminus and then coupled with another peptide fragment that has an activated C-terminus. The lipophilic nature of the octyl group can aid in the solubility of these larger, protected peptide fragments in organic solvents.
Deprotection of the Octyl Ester
The octyl ester is a robust protecting group, stable to the mildly acidic or basic conditions used for the removal of common N-terminal protecting groups like Boc and Fmoc, respectively. Cleavage of the octyl ester to reveal the free carboxylic acid is typically achieved under more forcing conditions, such as saponification with a strong base (e.g., LiOH, NaOH) in a mixture of aqueous and organic solvents (e.g., THF/water, dioxane/water).
Protocol for Octyl Ester Cleavage (Saponification)
-
Dissolve the protected peptide octyl ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add a solution of LiOH (2-4 eq) in water.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS.
-
Upon completion, carefully acidify the reaction mixture to pH ~3 with cold 1 M HCl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the N-protected peptide with a free C-terminal carboxylic acid.
Conclusion: A Versatile Tool for the Synthetic Chemist
This compound is a valuable and versatile building block in organic synthesis. Its unique solubility profile, conferred by the octyl group, provides a practical advantage in solution-phase peptide synthesis, particularly when dealing with hydrophobic substrates. The stability of the hydrochloride salt and the robustness of the octyl ester protecting group make it a reliable component in multi-step synthetic strategies. By understanding the underlying principles of its reactivity and the practical considerations for its use, researchers can effectively leverage this reagent to construct complex peptides and other target molecules with improved efficiency and success.
References
Application Note: Leveraging Bifunctional Catalysis of Amino Acid Derivatives for Mild Ester Hydrolysis
An in-depth technical guide for researchers, scientists, and drug development professionals on the conceptual application of amino acid derivatives as mild hydrolysis reagents.
Abstract
The selective cleavage of ester bonds under mild conditions is a critical transformation in synthetic chemistry, particularly in the synthesis of complex molecules and drug development where sensitive functional groups must be preserved. While "Octyl 2-aminoacetate Hydrochloride" is not documented in scientific literature as a reagent for this purpose, the underlying structural motif—an amino acid derivative—points toward the well-established principle of bifunctional catalysis. This application note explores the use of simple amino acid derivatives as catalysts for mild ester hydrolysis, providing a conceptual framework, mechanistic insights, and a detailed protocol based on established chemical principles.
Introduction: The Quest for Mild Hydrolysis
Traditional ester hydrolysis often requires harsh conditions, such as strong acids or bases and elevated temperatures, which can lead to undesired side reactions, including epimerization, degradation of sensitive functional groups, or cleavage of other labile bonds. The development of mild hydrolysis reagents is therefore of paramount importance. An ideal mild hydrolysis system would operate at or near neutral pH, at ambient temperature, and exhibit high selectivity for the target ester group.
While a specific reagent named "this compound" is not found in the established chemical literature for this application, its structure contains the key functional groups of an amino acid: a primary amine (as a hydrochloride salt) and an ester. This structure is reminiscent of bifunctional molecules that can act as catalysts by providing both a nucleophilic/basic site and an acidic site to facilitate hydrolysis. This guide will use the principles of bifunctional catalysis, exemplified by simple amino acid structures, to outline a protocol for mild ester hydrolysis.
Mechanistic Rationale: Bifunctional Catalysis in Action
Amino acids and their simple derivatives can act as effective catalysts for the hydrolysis of esters through a mechanism known as bifunctional catalysis. In this model, the amino group and the carboxylic acid group (or in the case of our conceptual model, the ester's carbonyl) work in concert to activate both the ester and the water molecule.
The proposed mechanism involves two key interactions:
-
General Base Catalysis: The free amine group on the amino acid derivative acts as a general base, deprotonating a water molecule to generate a more nucleophilic hydroxide ion.
-
Electrophile Activation: The protonated amine (ammonium ion) can act as a Lewis acid or through hydrogen bonding to polarize the ester carbonyl group, making it more susceptible to nucleophilic attack.
This concerted mechanism provides a lower energy pathway for hydrolysis compared to the uncatalyzed reaction.
Visualizing the Catalytic Cycle
The following diagram illustrates the proposed catalytic cycle for an amino acid-mediated ester hydrolysis.
Caption: Proposed mechanism of amino acid-mediated ester hydrolysis.
Experimental Protocol: Mild Hydrolysis of a Model Ester
This protocol describes a general method for testing the catalytic activity of a simple amino acid derivative, such as glycine ethyl ester hydrochloride, for the hydrolysis of a model substrate like p-nitrophenyl acetate (pNPA). pNPA is a common substrate for hydrolysis studies because the product, p-nitrophenolate, is a yellow chromophore that can be easily quantified by UV-Vis spectroscopy.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example |
| p-Nitrophenyl acetate (pNPA) | ≥99% | Sigma-Aldrich |
| Glycine ethyl ester hydrochloride | ≥98% | Sigma-Aldrich |
| Phosphate Buffer (0.1 M, pH 7.4) | Molecular Biology | Fisher Scientific |
| Acetonitrile (ACN) | HPLC Grade | VWR |
| Deionized Water (18.2 MΩ·cm) | Type I | Millipore |
| UV-Vis Spectrophotometer | - | Agilent, Thermo |
| Quartz Cuvettes (1 cm path length) | - | Hellma |
Preparation of Stock Solutions
-
Phosphate Buffer (0.1 M, pH 7.4): Prepare by dissolving the appropriate amounts of monobasic and dibasic sodium phosphate salts in deionized water. Adjust the pH to 7.4 using a calibrated pH meter.
-
pNPA Stock Solution (10 mM): Dissolve 18.1 mg of pNPA in 10 mL of acetonitrile. This solution should be prepared fresh daily.
-
Catalyst Stock Solution (100 mM): Dissolve 139.6 mg of glycine ethyl ester hydrochloride in 10 mL of the phosphate buffer.
Hydrolysis Reaction and Monitoring
The reaction progress is monitored by measuring the increase in absorbance at 405 nm, which corresponds to the formation of the p-nitrophenolate anion.
-
Spectrophotometer Setup: Set the UV-Vis spectrophotometer to read absorbance at 405 nm. Set the temperature of the cuvette holder to 25 °C.
-
Reaction Mixture Preparation: In a 1 cm quartz cuvette, prepare the reaction mixture as follows:
-
900 µL of 0.1 M Phosphate Buffer (pH 7.4)
-
50 µL of Catalyst Stock Solution (100 mM)
-
Blank the spectrophotometer with this mixture.
-
-
Initiation of Reaction: To initiate the reaction, add 50 µL of the pNPA Stock Solution (10 mM) to the cuvette. Mix quickly by gentle inversion.
-
Data Acquisition: Immediately begin recording the absorbance at 405 nm every 30 seconds for a period of 30 minutes.
-
Control Experiment: Repeat the experiment by replacing the catalyst stock solution with 50 µL of the phosphate buffer to measure the rate of uncatalyzed (background) hydrolysis.
Visualizing the Experimental Workflow
Caption: Workflow for monitoring hydrolysis via UV-Vis spectroscopy.
Data Analysis and Interpretation
The rate of the reaction can be determined from the initial linear portion of the absorbance vs. time plot.
-
Calculate Concentration: Use the Beer-Lambert law (A = εbc) to convert absorbance values to the concentration of p-nitrophenolate. The molar extinction coefficient (ε) for p-nitrophenolate at pH 7.4 and 405 nm is approximately 18,000 M⁻¹cm⁻¹.
-
Concentration (M) = Absorbance / (18,000 * 1 cm)
-
-
Determine Initial Rate: Plot the concentration of p-nitrophenolate vs. time (in seconds). The slope of the initial linear portion of this graph represents the initial reaction rate (V₀) in M/s.
-
Compare Rates: Compare the initial rate of the catalyzed reaction to the uncatalyzed (control) reaction. A significantly higher rate in the presence of the amino acid derivative confirms its catalytic activity.
| Experiment | Initial Rate (V₀) [M/s] | Rate Enhancement (V_cat / V_uncat) |
| Uncatalyzed | Example: 1.0 x 10⁻⁸ | 1 |
| Catalyzed | Example: 5.0 x 10⁻⁷ | 50 |
| Data shown are for illustrative purposes only and will vary based on the specific catalyst and conditions. |
Conclusion and Outlook
While the specific compound "this compound" is not a recognized reagent, the principles of bifunctional catalysis embodied by its amino acid structure provide a powerful strategy for achieving mild ester hydrolysis. By utilizing simple, readily available amino acid derivatives, researchers can develop catalytic systems that operate under neutral pH and ambient temperature, offering a valuable tool for the selective deprotection of esters in complex molecular synthesis. Further optimization of the catalyst structure, solvent system, and reaction conditions can lead to highly efficient and selective hydrolysis protocols tailored for specific substrates.
Application Notes and Protocols: The Role of Octyl 2-aminoacetate Hydrochloride in Agrochemical Synthesis
For Researchers, Scientists, and Agrochemical Development Professionals
Foreword
The relentless pursuit of more effective, selective, and environmentally benign agrochemicals is a cornerstone of modern agricultural science. In this context, the strategic use of versatile chemical intermediates is paramount. Octyl 2-aminoacetate hydrochloride, a derivative of the simplest amino acid, glycine, has emerged as a valuable building block in the synthesis of novel pesticides. Its unique combination of a reactive amino group, a lipophilic octyl ester moiety, and its formulation as a stable hydrochloride salt makes it an attractive starting material for creating a diverse range of active ingredients.
This comprehensive guide provides detailed application notes and protocols for the use of this compound in the synthesis of agrochemicals. As Senior Application Scientists, we aim to furnish not just procedural steps, but also the underlying scientific rationale, enabling researchers to adapt and innovate upon these methodologies.
Table of Contents
-
Introduction to this compound
-
Chemical Properties and Advantages in Agrochemical Synthesis
-
-
Synthesis of this compound
-
Protocol 1: Esterification of Glycine using Thionyl Chloride
-
-
Application in the Synthesis of N-Acylamino Amide Herbicides
-
Scientific Rationale: Targeting Plant Processes with Amino Acid Derivatives
-
Protocol 2: Two-Step Synthesis of a Representative N-Acylamino Amide Herbicide
-
-
Characterization and Data Analysis
-
Safety and Handling
-
References
Introduction to this compound
This compound, also known as glycine n-octyl ester hydrochloride, is a white crystalline powder soluble in water.[1] Its utility as an intermediate in agrochemical synthesis stems from several key features.[2]
Chemical Properties:
| Property | Value | Reference |
| CAS Number | 39540-30-2 | [3] |
| Molecular Formula | C₁₀H₂₂ClNO₂ | [3] |
| Molecular Weight | 223.7 g/mol | [3] |
| Melting Point | 66-72°C | [2] |
Advantages in Agrochemical Synthesis:
-
Bifunctionality: The molecule possesses two reactive sites: a primary amine and an ester. The amine group can be readily acylated or otherwise modified, while the ester can be hydrolyzed or used in transesterification reactions.
-
Lipophilicity: The octyl group imparts significant lipophilicity (hydrophobicity) to the molecule. In the context of herbicides, this property can enhance the penetration of the active ingredient through the waxy cuticle of plant leaves, potentially increasing efficacy.[4][5] Ester formulations are generally more soluble in the plant's cuticle compared to more water-soluble amine formulations.[4]
-
Structural Analogy to Natural Products: As a derivative of an amino acid, it can be used to synthesize agrochemicals that mimic natural substrates, potentially leading to novel modes of action or improved selectivity.
-
Stability: The hydrochloride salt form enhances the stability and shelf-life of the compound compared to the free base, which is prone to polymerization.
Synthesis of this compound
The synthesis of amino acid esters is a fundamental transformation in organic chemistry. A common and effective method involves the esterification of the parent amino acid in the presence of an acid catalyst. The following protocol is adapted from established procedures for the synthesis of amino acid esters using thionyl chloride.[6][7]
Protocol 1: Esterification of Glycine using Thionyl Chloride
This protocol describes the synthesis of this compound from glycine and n-octanol.
Materials:
-
Glycine
-
n-Octanol
-
Thionyl chloride (SOCl₂)
-
Diethyl ether (anhydrous)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend glycine (1 equivalent) in an excess of n-octanol (5-10 equivalents). Cool the mixture in an ice bath.
-
Addition of Thionyl Chloride: Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred suspension via a dropping funnel. Caution: This reaction is exothermic and releases HCl and SO₂ gas. Perform this step in a well-ventilated fume hood.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 50-60°C and stir for 3-4 hours, or until the reaction is complete (monitored by TLC).
-
Workup: Cool the reaction mixture to room temperature. Add anhydrous diethyl ether to precipitate the product.
-
Isolation: Collect the white precipitate by filtration and wash with cold diethyl ether to remove any unreacted n-octanol and other impurities.
-
Drying: Dry the product under vacuum to obtain this compound.
Causality Behind Experimental Choices:
-
Excess n-Octanol: Using an excess of the alcohol serves as both a reactant and a solvent, driving the equilibrium towards the ester product.
-
Thionyl Chloride: Thionyl chloride reacts with the carboxylic acid of glycine to form a highly reactive acyl chloride intermediate, which then readily reacts with n-octanol. The byproducts of this reaction (HCl and SO₂) are gases, which are easily removed from the reaction mixture.
-
Anhydrous Conditions: The reaction should be carried out under anhydrous conditions as thionyl chloride reacts violently with water.
Caption: Synthesis of this compound.
Application in the Synthesis of N-Acylamino Amide Herbicides
A promising application of this compound is in the synthesis of N-acylamino amides. These compounds can be designed to incorporate pharmacophoric groups from known herbicides, such as the 3,4-dichloroaniline moiety found in propanil and diuron.[2][8] The amino acid backbone can influence the compound's transport and metabolism within the plant.
Scientific Rationale: Targeting Plant Processes with Amino Acid Derivatives
Amino acids are essential for numerous physiological processes in plants. By incorporating an amino acid derivative into a pesticide structure, it may be possible to hijack the plant's own transport systems to deliver the active compound to its site of action.[9] The lipophilic octyl chain can facilitate absorption through the leaf surface, while the amino acid core may be recognized by plant transporters.
Protocol 2: Two-Step Synthesis of a Representative N-Acylamino Amide Herbicide
This protocol outlines the synthesis of a representative N-acylamino amide starting from this compound. This is a generalized procedure based on the synthesis of similar compounds.[8]
Step 1: N-Acylation of this compound
Materials:
-
This compound
-
Fatty acid chloride (e.g., Lauroyl chloride)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Reaction Setup: Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask. Add a base such as TEA or DIPEA (2.2 equivalents) to neutralize the hydrochloride and the HCl generated during the reaction. Cool the mixture in an ice bath.
-
Addition of Acyl Chloride: Slowly add the fatty acid chloride (e.g., lauroyl chloride, 1.1 equivalents) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC.
-
Workup: Wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the N-acyl-octyl-2-aminoacetate.
Step 2: Amidation with 3,4-Dichloroaniline
Materials:
-
N-acyl-octyl-2-aminoacetate from Step 1
-
3,4-Dichloroaniline
-
Coupling agent (e.g., TBTU - O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate)
-
DIPEA
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Activation: In a separate flask, dissolve the N-acyl-octyl-2-aminoacetate (1 equivalent) in anhydrous DCM. Add the coupling agent (e.g., TBTU, 1.1 equivalents) and DIPEA (1.1 equivalents). Stir at room temperature for 10-15 minutes to activate the carboxylic acid (formed in situ via hydrolysis of the ester under basic conditions, or the ester is directly aminolyzed).
-
Amidation: Add 3,4-dichloroaniline (1.2 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Workup: Dilute the reaction mixture with DCM and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel to obtain the final N-acylamino amide.
Caption: Workflow for the synthesis of a potential herbicide.
Characterization and Data Analysis
The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:
-
Thin Layer Chromatography (TLC): To monitor the progress of the reactions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the intermediates and the final product.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecules.
Safety and Handling
This compound and the reagents used in its synthesis should be handled with appropriate safety precautions in a well-ventilated fume hood.[10]
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.[4]
-
Handling: Avoid contact with skin and eyes.[10] Avoid formation of dust and aerosols.[4]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[10]
-
Disposal: Dispose of chemical waste according to institutional and local regulations.
References
- 1. Interaction between glyphosate pesticide and amphiphilic peptides for colorimetric analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. extension.psu.edu [extension.psu.edu]
- 5. 2,4-D Esters vs Amine Salts | Crop Science US [cropscience.bayer.us]
- 6. JP2003137850A - Method for producing amino acid ester hydrochloride - Google Patents [patents.google.com]
- 7. JP4356292B2 - Method for producing amino acid ester hydrochloride - Google Patents [patents.google.com]
- 8. scielo.br [scielo.br]
- 9. Synthesis and structure-activity relationships of some pesticides with an alpha-amino acid function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Commercially Available Natural Benzyl Esters and Their Synthetic Analogs Exhibit Different Toxicities against Insect Pests - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Comprehensive Characterization of Octyl 2-aminoacetate Hydrochloride
Introduction: The Analytical Imperative for Amino Acid Ester Hydrochlorides
Octyl 2-aminoacetate hydrochloride (CAS No. 39540-30-2) is an amino acid ester salt with applications as a pharmaceutical intermediate and surfactant.[1] As with any active pharmaceutical ingredient (API) or key intermediate in drug development, rigorous and comprehensive characterization is not merely a regulatory requirement but a scientific necessity. It ensures the molecule's identity, purity, stability, and solid-state properties, which are critical determinants of its performance and safety.
This guide provides a multi-technique analytical framework for the definitive characterization of this compound. The protocols herein are designed to be self-validating, where results from orthogonal techniques corroborate each other to build a complete analytical profile. We will move beyond procedural steps to explain the scientific rationale behind each technique and parameter selection, empowering researchers to not only execute but also interpret the data with confidence.
Molecular Structure and Properties
A foundational understanding of the molecule's structure is paramount for designing appropriate analytical methods.
dot
Caption: Chemical structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 39540-30-2 | [1][2][3] |
| Molecular Formula | C₁₀H₂₂ClNO₂ (or C₁₀H₂₁NO₂·HCl) | [1][2] |
| Molecular Weight | 223.74 g/mol | [1][2] |
| Appearance | White crystalline powder | [1] |
| Melting Point | 66-72 °C | [1] |
| Boiling Point | 243.5 °C at 760 mmHg | [1] |
| Solubility | Soluble in water | [1] |
The Analytical Workflow: A Multi-Pronged Approach
A robust characterization strategy relies on the integration of multiple analytical techniques. No single method can provide all the necessary information. The following workflow illustrates a logical progression from establishing identity to quantifying purity and assessing physical form.
dot
Caption: Integrated workflow for the characterization of this compound.
Part 1: Identity and Structural Confirmation
The first objective is to unequivocally confirm that the synthesized molecule is indeed this compound. Spectroscopy is the cornerstone of this effort.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Causality: NMR is the most powerful technique for elucidating the precise structure of an organic molecule in solution. ¹H NMR confirms the presence and connectivity of hydrogen atoms, while ¹³C NMR maps the carbon skeleton. For this molecule, we expect to see distinct signals for the amino group protons, the alpha-carbon protons, the ester linkage, and the long octyl chain. Using a deuterated solvent like DMSO-d₆ is advantageous as the amine protons (N-H) are often observable.
Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh 10-15 mg of the sample and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ helps in observing exchangeable protons from the ammonium group.
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse Program: Standard single pulse (zg30).
-
Number of Scans: 16-32 scans.
-
Relaxation Delay (d1): 2 seconds.
-
Spectral Width: -2 to 12 ppm.
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled pulse program (zgpg30).
-
Number of Scans: 1024-2048 scans.
-
Relaxation Delay (d1): 2 seconds.
-
Spectral Width: 0 to 200 ppm.
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual DMSO peak at 2.50 ppm and the ¹³C spectrum to the DMSO peak at 39.52 ppm.
Expected Results & Interpretation
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Assignment | ¹H Shift (ppm) | ¹³C Shift (ppm) | Description |
| -CH₃ (octyl end) | ~0.85 (t) | ~13.9 | Terminal methyl group |
| -(CH₂)₅- | ~1.23 (m) | ~22.1, 28.5, 28.7, 31.2 | Methylene groups of the octyl chain |
| -O-CH₂-CH₂ - | ~1.58 (quint) | ~25.2 | Methylene beta to the ester oxygen |
| -O-CH₂ -CH₂- | ~4.15 (t) | ~66.0 | Methylene alpha to the ester oxygen |
| H₃N⁺ -CH₂- | ~8.50 (br s) | - | Protons on the ammonium nitrogen |
| H₃N⁺-CH₂ - | ~3.80 (s) | ~39.8 | Methylene alpha to the nitrogen |
| -C =O | - | ~168.5 | Ester carbonyl carbon |
Note: Shifts are predictive and should be confirmed by 2D NMR techniques (COSY, HSQC) if structural ambiguity exists.
Mass Spectrometry (MS)
Expertise & Causality: MS provides the molecular weight of the compound, offering direct confirmation of its elemental composition. Electrospray Ionization (ESI) is the preferred method for this salt as it is a soft ionization technique suitable for polar, non-volatile molecules. We expect to observe the molecular ion corresponding to the free base form ([M+H]⁺).
Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a mixture of methanol and water (50:50 v/v).
-
Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an ESI source.
-
Parameters:
-
Ionization Mode: Positive ion mode.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Source Temperature: 100 - 120 °C.
-
Mass Range: 50 - 500 m/z.
-
-
Data Analysis: Identify the peak corresponding to the protonated molecule [C₁₀H₂₁NO₂ + H]⁺.
Expected Results & Interpretation
-
Calculated Monoisotopic Mass for [C₁₀H₂₁NO₂ + H]⁺: 188.1645 Da.[4]
-
The high-resolution mass spectrum should show a prominent peak at m/z ≈ 188.1645. The measured mass should be within 5 ppm of the calculated mass to confirm the elemental formula.
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Causality: FTIR spectroscopy is a rapid, non-destructive technique that acts as a molecular "fingerprint" by identifying the vibrational frequencies of functional groups.[5][6] For this compound, key vibrational bands will confirm the presence of the ester carbonyl (C=O), the ammonium (N-H⁺) group, and the alkyl (C-H) chain.
Protocol: FTIR-ATR
-
Sample Preparation: No specific preparation is needed for Attenuated Total Reflectance (ATR). Place a small amount of the powder directly on the ATR crystal.
-
Instrument: An FTIR spectrometer equipped with an ATR accessory.
-
Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 32-64 scans.
-
-
Data Analysis: Identify the characteristic absorption bands.
Expected Results & Interpretation
Table 3: Characteristic FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
| ~3100 - 2800 | N-H⁺ (in -NH₃⁺) | Stretching |
| 2955, 2925, 2855 | C-H (alkyl) | Stretching |
| ~1745 | C=O (ester) | Stretching |
| ~1600 - 1480 | N-H⁺ (in -NH₃⁺) | Bending (Asymmetric & Symmetric) |
| ~1200 - 1150 | C-O (ester) | Stretching |
Part 2: Purity Assessment
Confirming identity is followed by quantifying purity and identifying any potential impurities, such as starting materials (glycine, octanol) or synthesis by-products.
High-Performance Liquid Chromatography (HPLC)
Expertise & Causality: HPLC is the industry-standard technique for determining the purity of pharmaceutical compounds. A reversed-phase method is suitable for this molecule, separating compounds based on their hydrophobicity. Since the analyte lacks a strong UV chromophore, a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is recommended for universal detection and accurate quantification. UV detection at low wavelengths (~205 nm) can also be used.
Protocol: Reversed-Phase HPLC with UV/CAD
-
Sample Preparation:
-
Standard: Accurately weigh ~25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase diluent.
-
Sample: Prepare the sample in the same manner.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 205 nm and/or CAD.
-
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the area percent of the main peak to determine purity.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Trustworthiness: The use of a gradient method ensures that both polar impurities (like residual glycine) and non-polar impurities are eluted and detected. The low UV wavelength provides sensitivity, while CAD offers more uniform response factors for unknown impurities.
Elemental Analysis
Expertise & Causality: Elemental analysis provides a fundamental measure of purity by comparing the experimental mass percentages of Carbon, Hydrogen, and Nitrogen to the theoretical values. For a hydrochloride salt, chloride content analysis is also essential. A significant deviation can indicate the presence of impurities or residual solvents.
Protocol: CHN + Cl Analysis
-
Sample Preparation: Accurately weigh 2-3 mg of the dried sample into a tin capsule for CHN analysis. A separate sample is used for chloride determination (e.g., by titration or ion chromatography).
-
Instrument: An automated elemental analyzer.
-
Analysis: The sample is combusted, and the resulting gases (CO₂, H₂O, N₂) are quantified.
-
Calculation: Compare the experimental weight percentages to the theoretical values.
Expected Results & Interpretation
Table 4: Theoretical vs. Acceptable Elemental Composition
| Element | Theoretical % | Acceptance Criteria |
| Carbon (C) | 53.69% | ± 0.4% |
| Hydrogen (H) | 9.91% | ± 0.3% |
| Nitrogen (N) | 6.26% | ± 0.3% |
| Chlorine (Cl) | 15.85% | ± 0.4% |
Part 3: Solid-State and Physical Characterization
The physical form of a compound impacts its stability, solubility, and handling properties. For a crystalline solid, this involves characterizing its crystal structure and thermal behavior.
Powder X-Ray Diffraction (PXRD)
Expertise & Causality: PXRD is the definitive technique for analyzing the solid-state nature of a material.[7] It distinguishes between crystalline and amorphous forms and can identify different polymorphic forms.[8][9] A crystalline material will produce a unique pattern of sharp peaks, while an amorphous material will produce a broad halo.[10]
Protocol: PXRD
-
Sample Preparation: Gently grind the sample to a fine powder. Pack the powder into the sample holder.
-
Instrument: A powder X-ray diffractometer.
-
Parameters:
-
Radiation: Cu Kα (λ = 1.5406 Å).
-
Scan Range (2θ): 3° to 40°.
-
Step Size: 0.02°.
-
Scan Speed: 1-2°/min.
-
-
Data Analysis: The resulting diffractogram (Intensity vs. 2θ) is a fingerprint of the crystalline form.
Expected Results & Interpretation:
-
A pattern of sharp, well-defined peaks indicates a crystalline solid. The positions (2θ) and relative intensities of these peaks are characteristic of a specific crystal lattice.
-
A broad, featureless hump indicates an amorphous solid.
Thermal Analysis (DSC/TGA)
Expertise & Causality:
-
Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine the melting point and enthalpy of fusion, and to detect polymorphic transitions.[11]
-
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is used to quantify the amount of volatile material, such as water or residual solvents, and to determine the decomposition temperature.[12][13]
Protocol: DSC and TGA
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum pan (for DSC) or a ceramic/platinum pan (for TGA).
-
Instrument: A simultaneous TGA/DSC instrument or separate units.
-
DSC Parameters:
-
Temperature Program: Heat from 25 °C to 250 °C at a rate of 10 °C/min.
-
Atmosphere: Nitrogen purge gas (50 mL/min).
-
-
TGA Parameters:
-
Temperature Program: Heat from 25 °C to 300 °C at a rate of 10 °C/min.
-
Atmosphere: Nitrogen purge gas (50 mL/min).
-
Expected Results & Interpretation:
-
DSC: A sharp endotherm should be observed corresponding to the melting point (reported as 66-72 °C).[1] The peak onset is typically reported as the melting point.
-
TGA: The thermogram should be flat until the onset of decomposition. Any mass loss at temperatures below ~120 °C could indicate the presence of water or volatile solvents.[12]
Karl Fischer Titration
Expertise & Causality: Karl Fischer titration is the gold-standard method for the selective and accurate determination of water content.[14] This is critical for hydrochloride salts, which are often hygroscopic or can form hydrates. The method is based on a stoichiometric reaction between iodine and water.[15][16] Both volumetric and coulometric methods can be used, with coulometry being more sensitive for low water content (<1%).[17]
Protocol: Volumetric Karl Fischer Titration
-
Instrument: An automated Karl Fischer titrator.
-
Reagent Standardization: Titrate a known amount of water standard to determine the titrant concentration (titer).
-
Sample Analysis: Accurately weigh a sufficient amount of sample directly into the titration vessel (typically aiming for 5-10 mg of water to be titrated). The sample must dissolve in the Karl Fischer solvent (e.g., methanol).[15]
-
Titration: The sample is titrated with the Karl Fischer reagent until the endpoint is reached, which is detected potentiometrically.
-
Calculation: The water content is calculated based on the amount of titrant consumed and the sample weight.
Expected Results & Interpretation:
-
The water content will be reported as a weight percentage. The result from Karl Fischer should align with any mass loss observed in the low-temperature region of the TGA thermogram.
Conclusion
The analytical protocols detailed in this guide provide a comprehensive framework for the characterization of this compound. By systematically applying spectroscopic, chromatographic, thermal, and physical analysis techniques, researchers can ensure the identity, purity, and solid-state form of their material. This multi-faceted approach, grounded in scientific principles, provides the trustworthy and authoritative data required for advancing research and drug development programs.
References
- 1. lookchem.com [lookchem.com]
- 2. capotchem.com [capotchem.com]
- 3. 39540-30-2 | this compound | Next Peptide [nextpeptide.com]
- 4. PubChemLite - H2S - Explore [pubchemlite.lcsb.uni.lu]
- 5. undergradsciencejournals.okstate.edu [undergradsciencejournals.okstate.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. X-ray Powder Diffraction (XRD) [serc.carleton.edu]
- 8. Powder diffraction - Wikipedia [en.wikipedia.org]
- 9. ywcmatsci.yale.edu [ywcmatsci.yale.edu]
- 10. imf.ucmerced.edu [imf.ucmerced.edu]
- 11. Characterization of Hydrochloride and Tannate Salts of Diphenhydramine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. tainstruments.com [tainstruments.com]
- 14. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 15. mt.com [mt.com]
- 16. Karl Fischer water content titration - Scharlab [scharlab.com]
- 17. gmpinsiders.com [gmpinsiders.com]
Application Notes & Protocols: The Use of Octyl 2-aminoacetate Hydrochloride as a C-Terminal Protecting Group in Peptide Synthesis
Introduction: The Strategic Role of Carboxyl Protection in Synthesis
In the intricate world of multi-step organic synthesis, particularly in the assembly of peptides and complex drug molecules, the selective masking and unmasking of reactive functional groups is paramount.[1][2] A protecting group is a molecular entity that is temporarily introduced to block a reactive site, allowing a chemical transformation to occur at another position within the molecule.[1][3] This strategy prevents unwanted side reactions and ensures the precise construction of the target molecule.[4]
The synthesis of peptides is a prime example where protecting groups are indispensable. To control the sequence of amino acid assembly, the α-amino group of one amino acid and the α-carboxyl group of the other must be selectively protected to form a specific amide bond. While numerous strategies exist for the protection of amino groups (e.g., Boc and Fmoc), the protection of the C-terminal carboxylic acid is equally critical, especially in solution-phase synthesis or for the preparation of peptide fragments.[5][6][7]
This document provides a detailed guide on the application of Octyl 2-aminoacetate Hydrochloride , a glycine building block where the carboxylic acid is protected as an octyl ester. We will explore its properties, provide detailed protocols for its use in peptide coupling, and outline the procedure for the eventual deprotection of the octyl group. The octyl ester serves as a moderately lipophilic protecting group, offering advantages in solubility and purification for certain synthetic targets. The hydrochloride salt form ensures the stability and shelf-life of the amino acid ester, preventing polymerization or degradation.[8]
Rationale for Using an Octyl Ester Protecting Group
The ideal protecting group should be easy to introduce, stable to a wide range of reaction conditions, and easy to remove selectively under mild conditions without affecting other parts of the molecule.[9] Esters are a common and effective choice for protecting carboxylic acids.[3][10] The choice of the specific ester (e.g., methyl, benzyl, tert-butyl, or octyl) dictates its stability and the conditions required for its removal.
The octyl ester provides a unique set of properties:
-
Increased Lipophilicity: The long C8 alkyl chain significantly increases the nonpolar character of the protected molecule. This can be highly advantageous when synthesizing lipophilic peptides or when working in organic solvents where the protected intermediates show enhanced solubility, simplifying reaction setup and purification.
-
Stability: The octyl ester is stable to the mildly acidic conditions often used for the removal of tert-butyl (tBu) or Boc protecting groups, and to the basic conditions used for Fmoc group removal. This provides a degree of orthogonality.
-
Deprotection via Saponification: Like other simple alkyl esters, the octyl group is typically removed by base-catalyzed hydrolysis (saponification).[11] This method is orthogonal to deprotection strategies that rely on strong acid (for Boc/tBu) or catalytic hydrogenation (for Benzyl esters).
Experimental Protocols & Methodologies
The following protocols provide a step-by-step guide for the incorporation of Octyl 2-aminoacetate into a peptide chain, followed by the final deprotection of the octyl group.
Workflow Overview
The overall process involves three key stages: liberation of the free amine from the hydrochloride salt, coupling with an N-protected amino acid, and finally, deprotection of the C-terminal octyl ester.
Caption: Workflow for using this compound in peptide synthesis.
Protocol 1: Liberation of the Free Amine
Causality: The amine group of this compound is protonated, rendering it non-nucleophilic and unable to participate in peptide bond formation. A mild aqueous base is required to neutralize the hydrochloride salt and generate the free amine, which is then extracted into an organic solvent for the subsequent coupling reaction.
Materials:
-
This compound
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 1.0 equivalent of this compound in a minimal amount of deionized water.
-
Transfer the solution to a separatory funnel and add an equal volume of DCM or EtOAc.
-
Slowly add saturated NaHCO₃ solution while gently swirling. Continue addition until effervescence ceases, indicating complete neutralization. Check the aqueous layer with pH paper to ensure it is basic (pH > 8).
-
Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.
-
Allow the layers to separate. Drain the organic layer.
-
Extract the aqueous layer two more times with fresh portions of the organic solvent.
-
Combine all organic extracts and wash them once with brine (saturated NaCl solution) to remove residual water.
-
Dry the combined organic layer over anhydrous Na₂SO₄ for 15-20 minutes.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The resulting oil or solid is the free amine, Octyl 2-aminoacetate, which should be used immediately in the next step.
Protocol 2: Peptide Coupling (Example: Fmoc-Alanine)
Causality: This protocol describes the formation of an amide bond between the N-terminal protected Alanine and the C-terminal protected Glycine. Dicyclohexylcarbodiimide (DCC) is a dehydrating agent that activates the carboxylic acid of Fmoc-Alanine. 1-Hydroxybenzotriazole (HOBt) is added as a racemization suppressant and to improve coupling efficiency by forming a more reactive HOBt-ester intermediate.
Materials:
-
Fmoc-Ala-OH (1.0 eq)
-
Octyl 2-aminoacetate (free amine from Protocol 1, ~1.0 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.1 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve Fmoc-Ala-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the flask in an ice bath to 0 °C.
-
In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred Fmoc-Ala-OH/HOBt solution. A white precipitate of dicyclohexylurea (DCU) may begin to form.
-
Allow the activation to proceed for 20-30 minutes at 0 °C.
-
Dissolve the Octyl 2-aminoacetate (from Protocol 1) in anhydrous DCM and add it dropwise to the reaction mixture.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter off the DCU precipitate and wash it with a small amount of cold DCM.
-
Combine the filtrate and washings. Wash the solution sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product (Fmoc-Ala-Gly-Octyl ester) by flash column chromatography on silica gel.
Protocol 3: Deprotection of the Octyl Ester via Saponification
Causality: Saponification is the hydrolysis of an ester under basic conditions. The hydroxide ion acts as a nucleophile, attacking the ester carbonyl carbon. This leads to the cleavage of the ester bond, forming a carboxylate salt and octanol. A subsequent acidic workup is required to protonate the carboxylate and yield the final carboxylic acid product. Lithium hydroxide (LiOH) is often chosen for its high reactivity and good solubility in mixed aqueous-organic solvent systems.
Materials:
-
N-Protected Dipeptide Octyl Ester (e.g., Fmoc-Ala-Gly-Octyl ester) (1.0 eq)
-
Lithium hydroxide monohydrate (LiOH·H₂O) (2.0-3.0 eq)
-
Tetrahydrofuran (THF) and Water (typically a 3:1 or 2:1 mixture)
-
1 M Hydrochloric acid (HCl)
-
Ethyl Acetate (EtOAc)
Procedure:
-
Dissolve the N-Protected Dipeptide Octyl Ester in a mixture of THF and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add LiOH·H₂O (2.0-3.0 eq) and stir the reaction mixture vigorously.
-
Monitor the reaction progress by TLC until all the starting material is consumed (typically 2-6 hours). Do not let the reaction run for an excessively long time to avoid potential side reactions.
-
Once complete, carefully acidify the reaction mixture to pH ~2-3 by the dropwise addition of 1 M HCl at 0 °C.
-
Extract the product into Ethyl Acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solution under reduced pressure to yield the final N-protected dipeptide with a free carboxylic acid (e.g., Fmoc-Ala-Gly-OH).
Data Summary and Considerations
The following table summarizes the key parameters for the described protocols. Researchers should optimize these conditions based on their specific substrates and scale.
| Protocol Stage | Key Reagents | Solvent System | Typical Temp. | Key Considerations |
| 1. Free Amine Liberation | Sat. aq. NaHCO₃ | DCM / Water | Room Temp. | Ensure complete neutralization to maximize yield of the free amine. |
| 2. Peptide Coupling | Fmoc-AA-OH, DCC, HOBt | Anhydrous DCM | 0 °C to RT | Maintain anhydrous conditions to prevent hydrolysis of activated species. |
| 3. Octyl Deprotection | LiOH·H₂O | THF / Water | 0 °C to RT | Careful monitoring by TLC is crucial to prevent over-reaction and side products. |
Conclusion
This compound is a valuable building block for synthetic chemists, particularly in the field of peptide science. It provides a stable, C-terminally protected form of glycine that can be readily incorporated into growing peptide chains. The octyl ester's lipophilic nature can improve the solubility of intermediates, while its removal via saponification offers an orthogonal deprotection strategy relative to common acid-labile and hydrogenolysis-labile protecting groups. The protocols outlined in this guide provide a robust framework for the effective utilization of this reagent, enabling the synthesis of complex peptides and other amide-containing molecules.
References
- 1. Protecting group - Wikipedia [en.wikipedia.org]
- 2. Protective Groups [organic-chemistry.org]
- 3. Protection and Deprotection [cem.com]
- 4. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 6. biosynth.com [biosynth.com]
- 7. gasesgrit.com [gasesgrit.com]
- 8. Glycine methyl ester hydrochloride - Wikipedia [en.wikipedia.org]
- 9. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 10. youtube.com [youtube.com]
- 11. Ester Deprotection - Wordpress [reagents.acsgcipr.org]
Application Note: Structural Elucidation of Octyl 2-aminoacetate Hydrochloride using NMR and Mass Spectrometry
Introduction
Octyl 2-aminoacetate hydrochloride, also known as glycine octyl ester hydrochloride, is a chemical entity of interest in pharmaceutical and agrochemical research, often serving as a key intermediate in the synthesis of more complex molecules.[1] Its structure, comprising a hydrophilic amino acid head group and a lipophilic octyl tail, imparts surfactant-like properties, making it relevant in formulation science.[1] Accurate structural confirmation and purity assessment are paramount in drug development and chemical synthesis. This application note provides a detailed guide to the characterization of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), offering field-proven insights and step-by-step protocols for researchers and scientists.
The hydrochloride salt form of amines introduces specific considerations for analytical characterization. The protonation of the amine group affects its electronic environment, influencing NMR chemical shifts, and requires careful selection of analytical conditions, particularly the choice of solvent for NMR and the ionization technique for mass spectrometry.[2][3] This guide will address these nuances to ensure robust and reliable data acquisition and interpretation.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique for elucidating the molecular structure of organic compounds. Both ¹H and ¹³C NMR are essential for the complete structural assignment of this compound.
A. Expertise & Experience: Causality Behind Experimental Choices
The primary challenge in acquiring a definitive NMR spectrum of an amine hydrochloride is the handling of the acidic and exchangeable ammonium protons (NH₃⁺). In protic deuterated solvents like D₂O or CD₃OD, these protons can rapidly exchange with deuterium, leading to signal broadening or disappearance.[2] To circumvent this, a dipolar aprotic solvent such as dimethyl sulfoxide-d₆ (DMSO-d₆) is the recommended choice. DMSO-d₆ effectively solubilizes the salt while minimizing proton exchange, allowing for the clear observation of the NH₃⁺ protons.[2] Furthermore, the chemical shifts of protons and carbons near the protonated amine are expected to be deshielded (shifted downfield) compared to the free amine base due to the electron-withdrawing effect of the positive charge.[2]
B. Experimental Protocol: ¹H and ¹³C NMR
1. Sample Preparation:
- Accurately weigh approximately 10-20 mg of this compound.
- Dissolve the sample in ~0.7 mL of DMSO-d₆.
- If necessary, gently warm the mixture to ensure complete dissolution.
- Filter the solution through a glass wool plug into a clean, dry 5 mm NMR tube.
2. NMR Data Acquisition:
- Instrument: A 400 MHz (or higher) NMR spectrometer.
- ¹H NMR Parameters:
- Pulse Program: Standard single-pulse experiment.
- Spectral Width: -2 to 12 ppm.
- Number of Scans: 16-64 (adjust for optimal signal-to-noise).
- Relaxation Delay: 1-2 seconds.
- ¹³C NMR Parameters:
- Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
- Spectral Width: 0 to 200 ppm.
- Number of Scans: 1024 or more (as ¹³C has a low natural abundance).
- Relaxation Delay: 2-5 seconds.
- Reference: The residual solvent peak of DMSO-d₆ can be used as an internal reference (δH = 2.50 ppm, δC = 39.52 ppm).[4]
C. Data Presentation: Predicted Spectral Data
While experimental spectra for this specific compound are not widely published, based on the analysis of its constituent functional groups and data from analogous compounds like ethyl aminoacetate hydrochloride and other amino acid esters, the following ¹H and ¹³C NMR chemical shifts are predicted.[5][6][7][8][9]
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in DMSO-d₆
| Assignment | Predicted ¹H Chemical Shift (ppm) | Multiplicity | Integration | Predicted ¹³C Chemical Shift (ppm) |
| -CH₃ (octyl chain) | ~0.85 | Triplet | 3H | ~13.9 |
| -(CH₂)₅- (octyl chain) | ~1.25 | Multiplet | 10H | ~22.1, 25.3, 28.5, 28.6, 31.2 |
| -O-CH₂- (octyl chain) | ~4.15 | Triplet | 2H | ~65.0 |
| -NH₃⁺-CH₂- | ~3.80 | Singlet | 2H | ~40.5 |
| -C=O | - | - | - | ~168.0 |
| -NH₃⁺ | ~8.40 (broad) | Singlet | 3H | - |
D. Visualization: NMR Workflow
Caption: Workflow for NMR data acquisition and analysis.
II. Mass Spectrometry (MS)
Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound. For a labile molecule like this compound, a "soft" ionization technique is crucial to minimize fragmentation and observe the molecular ion.[10][11]
A. Expertise & Experience: Causality Behind Experimental Choices
Hard ionization methods like Electron Impact (EI) would likely cause extensive fragmentation of the ester and the loss of the amine group, making it difficult to identify the molecular ion.[11][12] Electrospray Ionization (ESI) is the preferred method for this type of polar and thermally labile compound.[11][13] ESI is a soft ionization technique that generates ions from a liquid solution, typically resulting in the protonated molecule [M+H]⁺.[13][14] Given that the compound is already a hydrochloride salt, in the positive ion mode of ESI, we expect to observe the cation, which is the protonated form of the free base.
B. Experimental Protocol: ESI-MS
1. Sample Preparation:
- Prepare a stock solution of this compound in a suitable solvent such as methanol or a mixture of methanol and water at a concentration of approximately 1 mg/mL.
- Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent system.
- The addition of a small amount of formic acid (0.1%) to the solvent can aid in protonation if needed, although the pre-existing salt form should facilitate ionization.
2. Mass Spectrometry Data Acquisition:
- Instrument: A mass spectrometer equipped with an Electrospray Ionization (ESI) source (e.g., a Q-TOF or Orbitrap).
- Ionization Mode: Positive ion mode.
- Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a flow rate of 5-10 µL/min.
- Mass Range: Scan a mass range that encompasses the expected molecular ion (e.g., m/z 50-500).
- Source Parameters: Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow to achieve a stable signal and maximize the intensity of the molecular ion.
C. Data Presentation: Expected Mass Spectrum
The molecular formula of Octyl 2-aminoacetate is C₁₀H₂₁NO₂. Its monoisotopic mass is approximately 187.1572 u.
Table 2: Expected Ions in the ESI-MS Spectrum of this compound
| Ion Description | Expected m/z |
| [M+H]⁺ (Protonated Molecular Ion) | ~188.1645 |
| [M+Na]⁺ (Sodium Adduct) | ~210.1464 |
M represents the neutral Octyl 2-aminoacetate free base.
The most abundant ion is expected to be the protonated molecule [M+H]⁺ at an m/z of approximately 188.1645. High-resolution mass spectrometry would allow for the confirmation of the elemental composition based on the accurate mass measurement.
D. Visualization: Mass Spectrometry Workflow
Caption: Workflow for ESI-MS data acquisition and analysis.
Conclusion
The structural elucidation of this compound can be confidently achieved through the combined application of NMR spectroscopy and mass spectrometry. The choice of appropriate experimental conditions, namely the use of DMSO-d₆ as the NMR solvent and ESI as the ionization technique for mass spectrometry, is critical for obtaining high-quality, interpretable data for this amine hydrochloride salt. The predicted spectral data provided in this note serves as a benchmark for researchers working with this compound, facilitating its unambiguous identification and characterization.
References
- 1. lookchem.com [lookchem.com]
- 2. researchgate.net [researchgate.net]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. epfl.ch [epfl.ch]
- 5. Ethyl aminoacetate hydrochloride | C4H10ClNO2 | CID 12175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Glycine ethyl ester, hydrochloride | C4H10ClNO2 | CID 2723640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Glycine methyl ester hydrochloride - Wikipedia [en.wikipedia.org]
- 8. Benzyl 2-aminoacetate hydrochloride | C9H12ClNO2 | CID 11701227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Glycine lauryl ester hydrochloride | C14H30ClNO2 | CID 21477529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Mass Spectrometry Ionization: Key Techniques Explained | Technology Networks [technologynetworks.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 13. acdlabs.com [acdlabs.com]
- 14. application.wiley-vch.de [application.wiley-vch.de]
Application Notes and Protocols: Establishing Optimal Dosage and Concentration of Octyl 2-aminoacetate Hydrochloride for In Vitro Assays
Introduction: Characterizing a Novel Amino Acid Ester
Octyl 2-aminoacetate Hydrochloride, also identified as Glycine n-octyl ester hydrochloride, is a water-soluble, crystalline powder with the CAS number 39540-30-2.[1][2] Structurally, it is an ester formed from glycine and octanol, presented as a hydrochloride salt.[1] Its applications have been noted in chemical synthesis, including as an intermediate for pharmaceuticals and agrochemicals, and as a surfactant.[1] While its synthetic utility is documented, its biological activity and effective concentrations in in vitro biological systems are not well-established in publicly available literature.
These application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals to systematically determine the optimal dosage and concentration of this compound for any given in vitro assay. As this compound is an ester with surfactant-like properties, its primary mechanism of action at high concentrations may involve membrane disruption. At lower, non-cytotoxic concentrations, more specific biological effects may be observable.
This document provides a logical, step-by-step workflow to first establish the cytotoxicity profile of the compound and then to determine its effective concentration in a functional assay of interest. By following these protocols, researchers can generate robust and reproducible data, ensuring that observed biological effects are not artifacts of cellular toxicity.
Compound Specifications
| Property | Value | Source |
| Synonyms | GLYCINE N-OCTYL ESTER HYDROCHLORIDE; Glycine octyl ester HCl | [1] |
| CAS Number | 39540-30-2 | [1][2] |
| Molecular Formula | C₁₀H₂₁NO₂·HCl | [1][2] |
| Molecular Weight | 223.74 g/mol | [1][2] |
| Appearance | White crystalline powder | [1] |
| Solubility | Soluble in water | [1] |
| Storage | 2-8°C, under inert gas | [1] |
Experimental Workflow for Determining Optimal In Vitro Concentration
The process begins with the preparation of a sterile, high-concentration stock solution. This is followed by a critical cytotoxicity assessment to define the safe concentration window. Finally, a dose-response evaluation is performed within this non-toxic range to identify the optimal concentration for the desired biological effect.
Caption: Workflow for establishing the optimal in vitro concentration of a novel compound.
Protocol 1: Preparation of a Sterile Stock Solution
Rationale: A concentrated, sterile stock solution is essential for minimizing the volume of solvent added to cell cultures and preventing microbial contamination. Given that this compound is a water-soluble salt, sterile cell culture grade water is the preferred solvent. If solubility issues arise, DMSO can be used as an alternative, but the final concentration in the culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced artifacts.
Materials:
-
This compound powder
-
Sterile, cell culture grade water or DMSO
-
Sterile 1.5 mL or 2.0 mL microcentrifuge tubes
-
Calibrated analytical balance
-
Sterile 0.22 µm syringe filter
Procedure:
-
Calculate Required Mass: To prepare a 100 mM stock solution (Molecular Weight = 223.74 g/mol ), calculate the mass needed. For 1 mL (0.001 L) of solution:
-
Mass (g) = 0.1 mol/L * 0.001 L * 223.74 g/mol = 0.02237 g = 22.37 mg.
-
-
Weigh Compound: Under sterile conditions (e.g., in a laminar flow hood), accurately weigh 22.37 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of sterile, cell culture grade water to the tube. Vortex thoroughly until the powder is completely dissolved. The solution should be clear and colorless.
-
Sterilization: Draw the solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter and dispense the solution into a new, sterile microcentrifuge tube. This step is critical to remove any potential bacterial contamination.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for long-term use.
Protocol 2: Determining the Cytotoxicity Profile (TC₅₀)
Rationale: Before assessing the functional effects of a compound, it is imperative to determine the concentration range that is non-toxic to the cells. A cytotoxicity assay measures the degree to which an agent is toxic to cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method that measures cellular metabolic activity as an indicator of cell viability. A decrease in metabolic activity is indicative of cytotoxicity. The result is typically expressed as the TC₅₀, or the concentration of the compound that causes a 50% reduction in cell viability.
Materials:
-
Cell line of interest (e.g., HeLa, HEK293, A549)
-
Complete cell culture medium
-
96-well, flat-bottom cell culture plates
-
100 mM stock solution of this compound
-
MTT reagent (5 mg/mL in PBS)
-
DMSO (for solubilizing formazan crystals)
-
Multi-channel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment (e.g., 5,000-10,000 cells/well). Incubate for 24 hours at 37°C, 5% CO₂.
-
Prepare Serial Dilutions: Prepare a series of dilutions from your 100 mM stock solution in complete culture medium. A common starting range is a logarithmic series (e.g., 10 mM, 1 mM, 100 µM, 10 µM, 1 µM, 0.1 µM). Include a "vehicle control" (medium with the same amount of solvent, if used) and an "untreated control" (medium only).
-
Compound Treatment: Carefully remove the old medium from the cells and add 100 µL of the prepared dilutions to the respective wells. Treat at least three wells for each concentration (technical replicates).
-
Incubation: Return the plate to the incubator for a period relevant to your planned functional assay (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Carefully aspirate the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals. Pipette up and down to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a plate reader.
-
Data Analysis:
-
Average the absorbance values from the technical replicates for each concentration.
-
Normalize the data by expressing the viability at each concentration as a percentage of the untreated control:
-
% Viability = (Absorbance_treated / Absorbance_untreated) * 100
-
-
Plot % Viability against the log of the compound concentration.
-
Use a non-linear regression (sigmoidal dose-response curve) to calculate the TC₅₀ value.
-
Hypothetical Cytotoxicity Data:
| Concentration (µM) | % Cell Viability |
| 0 (Control) | 100% |
| 1 | 98% |
| 10 | 95% |
| 100 | 88% |
| 500 | 52% |
| 1000 | 15% |
| 5000 | 2% |
From this data, the TC₅₀ would be calculated to be approximately 500 µM.
Protocol 3: Dose-Response Analysis for Functional Assays
Rationale: Once the non-toxic concentration range is established, you can proceed with a functional assay to determine the compound's biological activity. The goal is to find the EC₅₀ (half-maximal effective concentration) or IC₅₀ (half-maximal inhibitory concentration). It is crucial to use concentrations well below the TC₅₀ (a common rule of thumb is to stay at or below one-tenth of the TC₅₀) to ensure that the observed effects are due to the specific biological activity of the compound, not a general decline in cell health.
Procedure:
-
Select Concentration Range: Based on the cytotoxicity data (e.g., TC₅₀ ≈ 500 µM), select a range of non-toxic concentrations for your dose-response study. For example, if the TC₅₀ is 500 µM, a suitable range for the functional assay might be 0.1 µM to 50 µM.
-
Assay Setup: Prepare your cells or experimental system according to the specific protocol for your functional assay (e.g., ELISA, reporter gene assay, enzyme activity assay).
-
Compound Treatment: Add the selected concentrations of this compound to your system. Include appropriate positive and negative controls for your specific assay.
-
Incubation and Measurement: Follow the protocol for your functional assay to incubate the cells and measure the desired endpoint.
-
Data Analysis:
-
Normalize the results. For an activation assay, this might be a percentage of the maximal response of a known agonist. For an inhibition assay, it would be a percentage of the activity in the absence of the compound.
-
Plot the normalized response against the log of the compound concentration.
-
Use non-linear regression to fit a sigmoidal dose-response curve and calculate the EC₅₀ or IC₅₀ value.
-
References
Application Notes & Protocols: Investigating Octyl 2-aminoacetate Hydrochloride for Advanced Drug Delivery Systems
Introduction: The Untapped Potential of Amino Acid Esters in Nanomedicine
The pursuit of safer and more effective drug delivery systems is a cornerstone of modern pharmaceutical science. Among the most promising classes of materials are those derived from amino acids, the fundamental building blocks of life. Their inherent biocompatibility, biodegradability, and structural versatility make them ideal candidates for creating sophisticated delivery vehicles.[1][2] Amino acid-based polymers and lipids can be engineered to form nanoparticles, liposomes, and other constructs that protect therapeutic payloads, improve solubility, and enable targeted delivery.[3][4]
This guide focuses on Octyl 2-aminoacetate Hydrochloride (also known as Glycine n-octyl ester hydrochloride), a molecule with intriguing potential in this field. While traditionally used as a chemical intermediate and surfactant, its molecular structure—a hydrophilic glycine ester head and a hydrophobic eight-carbon octyl tail—presents a compelling hypothesis for its application in drug delivery.[5] This amphiphilic nature suggests it could function as a potent stabilizer, a surface-modifying agent for lipid bilayers, or a monomer for novel biodegradable polymers.
These application notes provide a comprehensive framework for researchers to explore the utility of this compound. We will move from fundamental physicochemical characterization to detailed protocols for formulation, in-depth analysis, and in vitro performance evaluation. The causality behind each experimental choice is explained, empowering researchers not just to follow steps, but to understand and innovate.
Part 1: Foundational Physicochemical Characterization
Before formulating a drug delivery system, it is imperative to understand the properties of the core excipient. The self-assembly behavior and stability of this compound in aqueous solution will dictate its suitability for various nanoparticle architectures.
Properties of this compound
A summary of the key physicochemical properties is presented below. This data serves as the foundation for all subsequent formulation development.
| Property | Value | Source |
| CAS Number | 39540-30-2 | [5][6] |
| Molecular Formula | C₁₀H₂₁NO₂·HCl | [5] |
| Molecular Weight | 223.74 g/mol | [5][7] |
| Appearance | White crystalline powder | [5] |
| Melting Point | 66-72°C | [5] |
| Solubility | Soluble in water | [5] |
Protocol 1: Determination of Critical Micelle Concentration (CMC)
Causality & Rationale: The CMC is the concentration at which an amphiphilic compound, like this compound, begins to self-assemble into micelles in an aqueous solution. Determining the CMC is crucial as it reveals the minimum concentration required for the molecule to act as a stabilizer or form micellar nanocarriers. Below the CMC, it exists as individual molecules; above it, it forms aggregates that can encapsulate hydrophobic drugs. We will use a common dye-based spectrophotometric method.
Methodology:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in deionized water.
-
Prepare a 1 mM stock solution of a hydrophobic dye (e.g., Sudan III) in a suitable organic solvent like acetone.
-
-
Sample Preparation:
-
Create a series of dilutions from the this compound stock solution, ranging from 0.01 mM to 10 mM in volumetric flasks.
-
To each flask, add a small, constant aliquot of the Sudan III stock solution (e.g., 10 µL).
-
Bring each flask to final volume with deionized water and mix thoroughly. Allow the solutions to equilibrate for at least 2 hours at a controlled temperature (e.g., 25°C).
-
-
Spectrophotometric Measurement:
-
Measure the absorbance of each solution at the maximum wavelength (λ_max) for Sudan III (approximately 508 nm). Use a solution without the dye as a blank.
-
-
Data Analysis:
-
Plot the absorbance as a function of the logarithm of the concentration of this compound.
-
The plot will typically show two intersecting lines. The point of intersection represents the CMC. A sharp increase in absorbance occurs at the CMC as the dye partitions into the hydrophobic core of the newly formed micelles.
-
Part 2: Formulation of Drug Delivery Nanoparticles
Based on its amphiphilic properties, this compound can be explored in two primary formulation strategies: as a co-surfactant to stabilize liposomes or as a monomeric unit for synthesizing novel polymers for nanoparticle formulation.
Section 2.1: Liposome Formulation with this compound as a Surface Modifier
Rationale: Liposomes are vesicles composed of a lipid bilayer.[8] Incorporating this compound into a standard phospholipid formulation (e.g., DOPC and Cholesterol) can enhance the system's stability.[8] Its hydrophilic, positively charged amine group can impart a positive zeta potential, which can improve stability against aggregation through electrostatic repulsion and facilitate interaction with negatively charged cell membranes.[9]
Protocol 2: Preparation of Drug-Loaded Liposomes via Thin-Film Hydration
This protocol describes the formulation of liposomes encapsulating a model hydrophilic drug, with this compound included as a stabilizing agent.
Materials:
-
1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)
-
Cholesterol
-
This compound
-
Model Drug (e.g., Doxorubicin Hydrochloride)
-
Chloroform/Methanol solvent mixture (2:1 v/v)
-
Phosphate Buffered Saline (PBS), pH 7.4
Step-by-Step Methodology:
-
Lipid Film Formation:
-
Accurately weigh and dissolve DOPC, Cholesterol, and this compound in the chloroform/methanol solvent mixture in a round-bottom flask. A typical molar ratio to start could be DOPC:Cholesterol:Octyl-ester at 55:40:5.
-
Connect the flask to a rotary evaporator. Rotate the flask under vacuum at a controlled temperature (e.g., 40°C) until a thin, uniform lipid film is formed on the inner surface and all solvent is removed.
-
Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Prepare a solution of the model drug in PBS (pH 7.4).
-
Warm the drug solution and the lipid film flask to a temperature above the lipid phase transition temperature (for DOPC, this is below room temperature, but warming to ~37°C is common).
-
Add the drug solution to the flask and hydrate the film by gentle rotation (without vacuum) for 1-2 hours. This process allows the lipid film to swell and form multilamellar vesicles (MLVs).
-
-
Size Reduction (Homogenization):
-
To produce small unilamellar vesicles (SUVs) with a uniform size distribution, the MLV suspension must be downsized.
-
Sonication: Use a probe sonicator on ice to sonicate the suspension in short bursts until the solution becomes clear. This method can be harsh and may lead to lipid degradation.
-
Extrusion (Recommended): Load the suspension into a heated extruder. Force the suspension through polycarbonate membranes with defined pore sizes (e.g., sequentially through 400 nm, 200 nm, and finally 100 nm membranes) for a total of 11-21 passes. This is the gold-standard method for achieving a narrow size distribution.[8]
-
-
Purification:
-
Remove the unencapsulated, free drug from the final liposome suspension.
-
Use size exclusion chromatography (e.g., with a Sephadex G-50 column) or dialysis against PBS (using a membrane with a MWCO of 10-14 kDa) to separate the large liposomes from the small, free drug molecules.
-
Caption: Workflow for liposome preparation via thin-film hydration.
Part 3: Comprehensive Characterization of Formulated Nanoparticles
Rigorous characterization is essential to ensure that the formulated nanoparticles meet the required specifications for drug delivery, including size, stability, and drug content. These parameters directly influence the in vivo fate and efficacy of the formulation.[10]
Protocol 3: Measurement of Particle Size, PDI, and Zeta Potential
Rationale: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter (size) and Polydispersity Index (PDI), which indicates the uniformity of the size distribution. A PDI below 0.3 is generally considered acceptable for drug delivery systems. Laser Doppler Velocimetry, often integrated into the same instrument, measures the zeta potential, which is an indicator of surface charge and colloidal stability.[3]
Methodology:
-
Sample Preparation: Dilute a small aliquot of the purified liposome suspension in filtered deionized water or PBS to an appropriate concentration (to avoid multiple scattering effects).
-
Instrument Setup: Equilibrate the DLS instrument (e.g., a Zetasizer Nano ZS) to 25°C.[3]
-
Measurement:
-
For size and PDI, perform at least three replicate measurements. The instrument measures fluctuations in scattered light intensity caused by the Brownian motion of the particles.
-
For zeta potential, the instrument applies an electric field and measures the velocity of the particles, from which the surface charge is calculated.
-
-
Data Recording: Record the Z-average diameter (nm), PDI, and zeta potential (mV).
Protocol 4: Determination of Encapsulation Efficiency (EE%) and Drug Loading (DL%)
Rationale: EE% represents the percentage of the initial drug that was successfully encapsulated within the nanoparticles, while DL% represents the weight percentage of the drug relative to the total weight of the nanoparticle. These are critical quality attributes that determine dosage.
Methodology:
-
Separation of Free Drug:
-
Take a known volume of the unpurified liposome suspension.
-
Separate the encapsulated drug from the free drug using an ultra-centrifugation method (e.g., using Amicon Ultra filters). The liposomes and encapsulated drug will be retained, while the free drug passes through the filter.
-
-
Quantification of Total and Free Drug:
-
Total Drug (D_total): Take an aliquot of the unpurified liposome suspension. Disrupt the liposomes by adding a suitable solvent (e.g., methanol or Triton X-100) to release the encapsulated drug.
-
Free Drug (D_free): Use the filtrate collected from the separation step.
-
Quantify the drug concentration in both samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
-
Calculation:
-
EE% = [(D_total - D_free) / D_total] × 100
-
DL% = [(D_total - D_free) / Weight of Nanoparticles] × 100 Note: The weight of nanoparticles can be estimated from the initial weight of lipids and other excipients used.
-
Data Summary Table
All characterization data should be systematically recorded for batch-to-batch comparison.
| Batch ID | Size (Z-avg, nm) | PDI | Zeta Potential (mV) | EE% | DL% |
| OAH-Lipo-001 | |||||
| OAH-Lipo-002 | |||||
| Control-Lipo-001 |
Part 4: In Vitro Performance and Biological Interaction
After confirming the physical characteristics of the nanoparticles, the next critical phase is to evaluate their performance in simulated biological conditions. This includes assessing how the drug is released from the carrier and how the carrier interacts with cells.
Protocol 5: In Vitro Drug Release via Dialysis Method
Rationale: This assay simulates the release of the drug from the liposome into the systemic circulation or tissue environment. The dialysis membrane allows the released drug to diffuse into a larger volume of release medium, helping to maintain "sink conditions" which mimic the physiological clearance of the drug.[11][12]
Caption: Diagram of an in vitro drug release assay using dialysis.
Methodology:
-
Setup:
-
Pipette a precise volume (e.g., 1-2 mL) of the purified liposome suspension into a dialysis bag (MWCO 12-14 kDa).
-
Seal the bag and immerse it in a larger container with a known volume of release buffer (e.g., 50-100 mL of PBS at pH 7.4 to simulate blood, or pH 5.5 to simulate the endosomal environment). Add a small amount of a surfactant like Tween 80 (0.1%) to the release medium to ensure sink conditions for hydrophobic drugs.[13]
-
Place the entire setup in a shaking water bath at 37°C.
-
-
Sampling:
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) of the release buffer from the external container.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed buffer to maintain a constant volume and sink conditions.[14]
-
-
Analysis:
-
Analyze the drug concentration in the collected samples using a validated HPLC or UV-Vis method.
-
Calculate the cumulative percentage of drug released at each time point and plot it against time.
-
Protocol 6: Quantitative Cellular Uptake Assay
Rationale: To be effective, a drug carrier must be internalized by target cells. This protocol uses a fluorescent plate reader to quantify the uptake of nanoparticles loaded with a fluorescent dye, providing a high-throughput method to assess formulation performance.[15]
Methodology:
-
Preparation:
-
Formulate liposomes as described in Protocol 2, but instead of a drug, encapsulate a fluorescent dye like Calcein or Coumarin-6. Purify thoroughly to remove all free dye.
-
Seed cells (e.g., HeLa or A549) in a 96-well black, clear-bottom plate at a density that will result in ~80% confluency on the day of the experiment. Allow them to adhere overnight.
-
-
Incubation:
-
Prepare serial dilutions of the fluorescent liposomes in complete cell culture medium.
-
Remove the old medium from the cells and replace it with the liposome-containing medium. Include wells with untreated cells (negative control) and cells treated with a known concentration of free dye.
-
Incubate the plate at 37°C for a set period (e.g., 4 hours). To confirm active uptake, a control plate can be incubated at 4°C, where energy-dependent uptake is inhibited.[16]
-
-
Washing and Lysis:
-
After incubation, aspirate the medium and wash the cells three times with cold PBS to remove any non-internalized liposomes.
-
Lyse the cells by adding a lysis buffer (e.g., RIPA buffer with 1% Triton X-100) to each well and incubating for 15 minutes.
-
-
Quantification:
-
Measure the fluorescence intensity of the cell lysates using a microplate reader at the appropriate excitation/emission wavelengths for the chosen dye.
-
Separately, perform a BCA protein assay on the lysates to determine the total protein concentration in each well.[15]
-
Normalize the fluorescence intensity to the protein concentration (e.g., Relative Fluorescence Units per mg of protein) to account for any differences in cell number.
-
Caption: Workflow for quantitative cellular uptake analysis.
Conclusion and Future Outlook
This compound presents an intriguing, unexplored candidate for the development of novel drug delivery systems. Its amphiphilic nature provides a strong rationale for its use as a nanoparticle stabilizer or a foundational monomer for new polymers. The protocols outlined in this guide provide a robust, scientifically-grounded framework for any researcher to begin this investigation. By systematically formulating, characterizing, and evaluating nanoparticles incorporating this compound, the scientific community can unlock its full potential. Future work should focus on synthesizing polymers from this monomer, evaluating in vivo performance, and exploring its utility for delivering a wider range of therapeutic agents, from small molecules to biologics.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Poly (β-amino esters): Procedures for Synthesis and Gene Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lookchem.com [lookchem.com]
- 6. scbt.com [scbt.com]
- 7. 39540-30-2 | this compound | Next Peptide [nextpeptide.com]
- 8. Liposomal Encapsulation of Citicoline for Ocular Drug Delivery [mdpi.com]
- 9. The studies of N-Octyl-N-Arginine-Chitosan coated liposome as an oral delivery system of Cyclosporine A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scienceopen.com [scienceopen.com]
- 14. researchgate.net [researchgate.net]
- 15. Determination of Cellular Uptake and Endocytic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry - Nanoscale (RSC Publishing) DOI:10.1039/D0NR01627F [pubs.rsc.org]
Application Note: Synthesis of N-Protected Glycine Octyl Esters from Octyl 2-aminoacetate Hydrochloride for Peptide Synthesis and Drug Discovery
Abstract
This comprehensive guide provides detailed protocols for the synthesis of N-protected glycine octyl esters, utilizing the stable and commercially available starting material, Octyl 2-aminoacetate Hydrochloride. Glycine esters, particularly those with long alkyl chains, are of significant interest in pharmaceutical and medicinal chemistry for their role in modifying the lipophilicity of parent molecules, often as part of a prodrug strategy.[1][2] Furthermore, N-protected amino acid esters are fundamental building blocks in both solution-phase and solid-phase peptide synthesis (SPPS).[3][4][5][6][7][8][9] This document outlines the rationale and step-by-step methodologies for preparing N-Boc and N-Fmoc protected glycine octyl esters, critical intermediates for researchers in drug development and peptide chemistry.
Part 1: Foundational Principles and Strategic Considerations
The Starting Material: this compound
This compound (Glycine Octyl Ester Hydrochloride) is the salt of the amino acid glycine esterified with octanol.[10] It is supplied as a hydrochloride salt for a critical reason: stability. The free amine of a simple amino acid ester is nucleophilic and can react with the electrophilic carbonyl of another ester molecule, leading to self-polymerization or the formation of diketopiperazine, a cyclic dipeptide.[11] The protonation of the amine to form the hydrochloride salt effectively prevents these unwanted side reactions, ensuring a long shelf-life and high purity of the starting material. The first step in utilizing this reagent is therefore the liberation of the free amine under conditions that do not hydrolyze the ester.
The Imperative of N-Protection in Synthesis
In peptide synthesis, the controlled, sequential addition of amino acids is paramount. This control is achieved by temporarily "masking" the reactive alpha-amino group of an amino acid with a protecting group.[9][12] This strategy prevents the amino acid from reacting with itself and ensures that peptide bond formation occurs only at the desired position.[7][8] The choice of protecting group is a critical strategic decision, dictated by the overall synthetic plan and the chemical nature of the peptide being assembled.
Strategic Selection: The Orthogonality of Boc and Fmoc Protecting Groups
Two protecting groups dominate the landscape of peptide synthesis: Boc (tert-Butoxycarbonyl) and Fmoc (9-Fluorenylmethyloxycarbonyl). Their utility stems from their "orthogonality"—the ability to be removed under distinct chemical conditions that do not affect each other or other protecting groups on the molecule.[8]
-
Boc Group: This group is labile under acidic conditions, typically cleaved with reagents like trifluoroacetic acid (TFA).[13][14][15]
-
Fmoc Group: This group is stable to acid but is readily cleaved by a base, most commonly a solution of piperidine in an organic solvent.[16][17]
This application note provides protocols for introducing both of these essential protecting groups onto the glycine octyl ester scaffold, thereby generating versatile building blocks for either Boc- or Fmoc-based synthetic strategies.
Part 2: Experimental Protocols and Methodologies
General Laboratory and Safety Considerations
-
Safety: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coats, and gloves, is mandatory. Reagents such as triethylamine, TFA, and piperidine are corrosive and/or toxic and should be handled with care.
-
Reagent Quality: Use anhydrous solvents where specified to prevent unwanted hydrolysis of the ester or reagents. Ensure all reagents are of high purity (≥98%).
-
Reaction Monitoring: Progress of the reactions should be monitored by Thin Layer Chromatography (TLC) to determine completion. Post-reaction analysis and characterization should be performed using techniques like HPLC, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).[18][19][20][21]
Overall Synthetic Workflow
The general strategy involves an in-situ neutralization of the hydrochloride salt to generate the free amine, which is then immediately reacted with the appropriate protecting group precursor.
Caption: General workflow for N-protection of glycine octyl ester.
Protocol 1: Synthesis of N-(tert-Butoxycarbonyl)-Glycine Octyl Ester (N-Boc-Gly-OOct)
Principle: This protocol uses Di-tert-butyl dicarbonate ((Boc)₂O) to introduce the acid-labile Boc protecting group. Triethylamine (Et₃N), a non-nucleophilic organic base, is used to neutralize the hydrochloride salt in situ.
| Reagent / Material | Molecular Weight ( g/mol ) | Quantity | Molar Equivalents |
| Octyl 2-aminoacetate HCl | 223.74 | 5.00 g | 1.0 |
| Dichloromethane (DCM), anhydrous | 84.93 | 100 mL | - |
| Triethylamine (Et₃N) | 101.19 | 3.42 mL (2.47 g) | 1.1 |
| Di-tert-butyl dicarbonate ((Boc)₂O) | 218.25 | 5.10 g | 1.05 |
Step-by-Step Procedure:
-
Add this compound (5.00 g, 22.3 mmol) and anhydrous dichloromethane (100 mL) to a 250 mL round-bottom flask equipped with a magnetic stir bar.
-
Cool the resulting suspension to 0 °C using an ice-water bath.
-
Slowly add triethylamine (3.42 mL, 24.6 mmol) dropwise to the stirring suspension over 5 minutes. Stir for an additional 20 minutes at 0 °C. The suspension should become a clear solution as the free amine is formed.
-
Add Di-tert-butyl dicarbonate (5.10 g, 23.4 mmol) portion-wise to the reaction mixture at 0 °C.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase).
-
Work-up: Upon completion, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 50 mL of 1M HCl (aq), 50 mL of saturated NaHCO₃ (aq), and 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by flash column chromatography on silica gel if necessary, though it is often obtained in high purity.
Caption: Simplified mechanism for N-Boc protection of the free amine.
Protocol 2: Synthesis of N-(9-Fluorenylmethyloxycarbonyl)-Glycine Octyl Ester (N-Fmoc-Gly-OOct)
Principle: This protocol employs N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), a common and efficient reagent for introducing the base-labile Fmoc group.[17] A mild aqueous base is used for the reaction.
| Reagent / Material | Molecular Weight ( g/mol ) | Quantity | Molar Equivalents |
| Octyl 2-aminoacetate HCl | 223.74 | 5.00 g | 1.0 |
| 1,4-Dioxane | 88.11 | 50 mL | - |
| Saturated Sodium Bicarbonate (NaHCO₃) (aq) | 84.01 | 50 mL | - |
| Fmoc-OSu | 337.32 | 7.54 g | 1.0 |
Step-by-Step Procedure:
-
Dissolve this compound (5.00 g, 22.3 mmol) in 50 mL of saturated aqueous sodium bicarbonate solution in a 250 mL round-bottom flask. This neutralizes the salt and prepares the free amine in the aqueous phase.
-
In a separate beaker, dissolve Fmoc-OSu (7.54 g, 22.3 mmol) in 50 mL of 1,4-dioxane.
-
Add the Fmoc-OSu solution dropwise to the vigorously stirring aqueous solution of the amino acid ester at room temperature.
-
Stir the resulting biphasic mixture overnight (12-16 hours) at room temperature. Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, transfer the mixture to a separatory funnel.
-
Add 100 mL of ethyl acetate and 50 mL of water. Separate the layers.
-
Wash the organic layer sequentially with 50 mL of 1M HCl (aq) and 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography to yield the pure product.
Part 3: Data, Characterization, and Downstream Applications
Comparative Data Summary
The following table summarizes typical outcomes for the protocols described above. Actual results may vary based on reagent purity and reaction scale.
| Parameter | Protocol 1 (N-Boc Synthesis) | Protocol 2 (N-Fmoc Synthesis) |
| Protecting Group | Boc (tert-Butoxycarbonyl) | Fmoc (9-Fluorenylmethyloxycarbonyl) |
| Typical Yield | >90% | 85-95% |
| Reaction Time | 4-6 hours | 12-16 hours |
| Purity (Crude) | High (>95%) | Good (85-95%) |
| Purification | Often minimal, chromatography optional | Recrystallization or chromatography |
Downstream Applications: Deprotection and Peptide Coupling
The synthesized N-protected glycine octyl esters are now ready for use in peptide synthesis. Their primary function is to be coupled to the free N-terminus of a growing peptide chain. Following the coupling step, the N-terminal protecting group must be removed to allow the next amino acid to be added. The choice of deprotection method is dictated by the protecting group used.
Caption: Orthogonal deprotection schemes for Boc and Fmoc groups.
-
Boc Deprotection: The Boc group is efficiently removed by treatment with a strong acid like Trifluoroacetic Acid (TFA), typically as a 25-50% solution in Dichloromethane (DCM).[13][14][15]
-
Fmoc Deprotection: The Fmoc group is cleaved using a secondary amine base, most commonly a 20% solution of piperidine in N,N-Dimethylformamide (DMF).[16]
Conclusion
This compound serves as a stable and effective precursor for the synthesis of valuable N-protected glycine octyl ester building blocks. The protocols provided herein detail reliable and high-yielding methods for the preparation of both N-Boc and N-Fmoc derivatives. These products are critical intermediates for the construction of peptides and for the development of novel pharmaceutical agents where lipophilicity and metabolic stability are key design parameters.
References
- 1. Synthesis and Pharmacological Properties of Novel Esters Based on Monoterpenoids and Glycine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. Glycine Ethyl Ester Hydrochloride: A Key Intermediate for Pharmaceutical and Chemical Applications [jindunchemical.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. peptide.com [peptide.com]
- 8. biosynth.com [biosynth.com]
- 9. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lookchem.com [lookchem.com]
- 11. Glycine methyl ester hydrochloride - Wikipedia [en.wikipedia.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. reddit.com [reddit.com]
- 14. benchchem.com [benchchem.com]
- 15. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. HPLC Method for Analysis of Glycine and Glycine Methyl Ester Hydrochloride | SIELC Technologies [sielc.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. helixchrom.com [helixchrom.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting "Octyl 2-aminoacetate Hydrochloride" Synthesis
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of Octyl 2-aminoacetate Hydrochloride (also known as Glycine Octyl Ester Hydrochloride). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this esterification reaction. We have structured this resource in a practical question-and-answer format to directly address potential failures and provide scientifically-grounded solutions.
Frequently Asked Questions: Reaction Fundamentals
Question: What is the underlying mechanism for the synthesis of this compound?
Answer: The synthesis is a classic acid-catalyzed esterification, specifically a Fischer-Speier esterification.[1][2] The reaction involves reacting glycine (an amino acid) with 1-octanol (an alcohol) in the presence of a strong acid catalyst.
The mechanism proceeds through several key steps:
-
Protonation of the Carboxyl Group: The acid catalyst (H⁺) protonates the carbonyl oxygen of glycine's carboxylic acid group. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[3]
-
Nucleophilic Attack: A lone pair of electrons from the oxygen atom of 1-octanol attacks the activated carbonyl carbon. This forms a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion (the part that was the alcohol) to one of the hydroxyl groups, forming a good leaving group (water).
-
Elimination of Water: The newly formed water molecule is eliminated, and the carbonyl double bond is reformed.
-
Deprotonation: The protonated ester is deprotonated to yield the final octyl 2-aminoacetate product.
Simultaneously, the acid catalyst protonates the amino group (-NH₂) of glycine, forming an ammonium salt (-NH₃⁺). This is crucial as it deactivates the amino group, preventing it from acting as a competing nucleophile and engaging in side reactions like amide formation or polymerization.[4][5]
Diagram: Fischer Esterification Mechanism
Caption: The acid-catalyzed Fischer esterification pathway.
Question: Why is an acid catalyst necessary, and why is the product a hydrochloride salt?
Answer: An acid is essential for two reasons. First, it acts as a catalyst to accelerate the esterification reaction, as described above.[3] Second, it protects the amino group. Because the final product retains the protonated amino group, it readily forms a stable salt with the conjugate base of the acid used. When using sources like thionyl chloride or hydrogen chloride gas, this conjugate base is chloride (Cl⁻), resulting in the desired this compound. This salt form is typically a stable, crystalline solid, which simplifies purification and improves shelf-life, as free amino esters can be unstable and prone to dimerization or polymerization.[6]
Troubleshooting Guide: Common Reaction Failures
Question: My reaction shows very low or no conversion of glycine. What went wrong?
Answer: This is the most common issue and usually points to one of three culprits: water contamination, insufficient catalyst, or inadequate reaction time/temperature.
-
Water Contamination: Fischer esterification is a reversible equilibrium reaction that produces water as a byproduct.[2] The presence of even small amounts of water in your reagents or glassware will inhibit the reaction by shifting the equilibrium back towards the starting materials (Le Châtelier's principle).
-
Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous 1-octanol and ensure your glycine is dry. When using reagents like thionyl chloride (SOCl₂) or trimethylchlorosilane (TMSCl), they react with any trace water, but this consumes the reagent, so starting dry is critical.[7]
-
-
Insufficient Acid Catalyst: The reaction rate is dependent on the concentration of the acid catalyst.
-
Inadequate Reaction Conditions: Esterification of amino acids can be sluggish.
-
Solution: Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the glycine starting material spot has completely disappeared.[8][9] This may require extending the reflux time or increasing the reaction temperature. For the 1-octanol system, refluxing for several hours is common.[5]
-
Question: My reaction mixture turned dark brown or black. Is it salvageable?
Answer: Significant darkening or charring often occurs when using strong, dehydrating acids like concentrated sulfuric acid (H₂SO₄) at high temperatures. It indicates decomposition of the organic materials.
-
Causality: Sulfuric acid is a powerful oxidizing agent at high temperatures, leading to unwanted side reactions and charring.
-
Solution: While the product may be present, purification will be extremely difficult. It is better to restart the reaction using a milder and more specific method for generating anhydrous HCl. The preferred methods are adding thionyl chloride (SOCl₂) to the alcohol or using trimethylchlorosilane (TMSCl) in alcohol.[8][10] These methods generate HCl in situ without the harsh oxidizing conditions of concentrated H₂SO₄.
Question: After the reaction, I have a solid in my flask, but it's not the product. What is it?
Answer: If you see a significant amount of solid that is insoluble in the reaction medium (1-octanol), it is likely unreacted glycine. Glycine has very poor solubility in alcohols.
-
Diagnosis: This points directly to an incomplete reaction. The causes are the same as for "low/no conversion."
-
Solution: Before workup, check the reaction progress via TLC. If a significant amount of glycine remains, you may need to add more acid catalyst and/or continue refluxing the mixture until all the glycine has dissolved and reacted.
Question: My final product is a sticky oil or gum, not a crystalline solid. How do I purify it?
Answer: The hydrochloride salt should be a crystalline solid.[7] An oily product suggests the presence of impurities, residual solvent (1-octanol), or water.
-
Troubleshooting Steps:
-
Remove Residual Alcohol: Ensure all 1-octanol has been removed under high vacuum. 1-octanol has a high boiling point, so simple rotary evaporation may be insufficient.
-
Induce Crystallization: Try triturating the oil with a cold, non-polar solvent in which the product is insoluble but the impurities are soluble. Diethyl ether or a mixture of hexane and ethyl acetate is often effective.[11] This process involves vigorously stirring or scratching the flask with the oil and the non-polar solvent to encourage crystal formation.
-
Recrystallization: If trituration fails, you may need to perform a full recrystallization. Dissolve the crude product in a minimal amount of a hot polar solvent (like isopropanol or ethanol) and then cool it slowly. If the product is too soluble, you can add a non-polar anti-solvent (like diethyl ether) to the point of cloudiness while hot, and then cool.[7]
-
Diagram: Troubleshooting Workflow
Caption: A logical workflow for diagnosing common synthesis failures.
Data Summary & Method Comparison
The choice of acid source is the most critical variable in this synthesis. Below is a comparison of common methods.
| Method | Reagent | Typical Conditions | Advantages | Disadvantages | Yields | Reference |
| Thionyl Chloride | SOCl₂ in 1-Octanol | 0°C to reflux | High yielding, generates anhydrous HCl in situ, SO₂ and HCl byproducts are volatile. | SOCl₂ is toxic and corrosive, requires careful handling (add slowly at low temp). | Good to Excellent | [10][11][12] |
| TMSCl | TMSCl in 1-Octanol | Room Temperature | Very mild conditions, convenient, high yielding, easy to handle. | TMSCl is moisture sensitive, may be more expensive. | Good to Excellent | [8][13] |
| HCl Gas | Gaseous HCl in 1-Octanol | Room Temp to reflux | "Classic" method, clean reaction as only HCl is introduced. | Requires handling of corrosive HCl gas, specialized equipment. | Good | [5][9] |
| Sulfuric Acid | Conc. H₂SO₄ in 1-Octanol | Reflux | Inexpensive and common lab reagent. | Strong dehydrating/oxidizing agent, can cause charring and side reactions. | Variable | [2] |
Recommended Experimental Protocols
Protocol 1: Thionyl Chloride Method
This is a robust and widely used procedure for synthesizing amino acid ester hydrochlorides.[11][12]
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a drying tube), add glycine (1.0 eq).
-
Solvent Addition: Add anhydrous 1-octanol (approx. 3-4 mL per gram of glycine).
-
Cooling: Cool the resulting suspension to 0°C in an ice bath.
-
Reagent Addition: Slowly add thionyl chloride (SOCl₂, 2.2 eq) dropwise to the stirred suspension over 30-60 minutes. CAUTION: The reaction is exothermic and releases HCl and SO₂ gas. Perform this step in a well-ventilated fume hood.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux (approx. 80-90°C) and maintain for 4-8 hours, or until TLC analysis shows complete consumption of glycine.
-
Workup: Cool the reaction mixture to room temperature. Remove the excess 1-octanol and any volatile byproducts under reduced pressure (rotary evaporator followed by high vacuum).
-
Purification: The resulting crude solid or oil can be purified by trituration or recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether).
Protocol 2: Trimethylchlorosilane (TMSCl) Method
This method is notably milder and often more convenient than the thionyl chloride procedure.[8][13]
-
Setup: To a round-bottom flask with a magnetic stirrer, add glycine (1.0 eq).
-
Reagent Addition: Add freshly distilled trimethylchlorosilane (TMSCl, 2.2 eq) slowly to the glycine and stir.
-
Solvent Addition: Add anhydrous 1-octanol (approx. 3-4 mL per gram of glycine). The mixture may warm up slightly.
-
Reaction: Stir the resulting solution or suspension at room temperature. Monitor the reaction by TLC. The reaction is typically complete within 12-24 hours. Gentle heating (40-50°C) can be applied to accelerate the reaction if needed.
-
Workup: Concentrate the reaction mixture on a rotary evaporator under high vacuum to remove the solvent and byproducts (hexamethyldisiloxane).
-
Purification: The crude product is typically obtained as a white solid and can be washed with cold diethyl ether to remove any non-polar impurities. If necessary, recrystallize as described in Protocol 1.
References
- 1. Reactions of Amino Acids: Esterification Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 2. Microwave-Assisted Facile and Rapid Esterification of Amino Acids I: Esterification of L-Leucine from Batch to Flow Processes and Scale-Up [scirp.org]
- 3. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. scielo.br [scielo.br]
- 6. Glycine methyl ester hydrochloride - Wikipedia [en.wikipedia.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. echemi.com [echemi.com]
- 11. JP4356292B2 - Method for producing amino acid ester hydrochloride - Google Patents [patents.google.com]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing the Synthesis of Octyl 2-aminoacetate Hydrochloride
Welcome to the technical support center for the synthesis of Octyl 2-aminoacetate Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. Here, we will move beyond simple procedural steps to explore the causality behind experimental choices, ensuring a robust and reproducible protocol.
I. Foundational Principles: The Fischer Esterification of Glycine
The synthesis of this compound is fundamentally a Fischer-Speier esterification. This reaction involves the acid-catalyzed esterification of the carboxylic acid group of glycine with 1-octanol.[1][2] Understanding the reversible nature of this equilibrium is paramount to optimizing the yield.[3]
The general reaction is as follows:
Glycine + 1-Octanol <=> Octyl 2-aminoacetate + Water
To drive the equilibrium towards the product side and maximize the yield, Le Chatelier's principle is applied, primarily through two strategies: using an excess of one reactant (typically the alcohol) or removing one of the products as it is formed (usually water).[3]
II. Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis in a question-and-answer format, providing both theoretical explanations and practical solutions.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The most prevalent and straightforward method is the direct esterification of glycine with 1-octanol using a strong acid catalyst.[4] Anhydrous conditions are crucial. Generating anhydrous HCl in situ by reacting a reagent like thionyl chloride (SOCl₂) or trimethylchlorosilane (TMSCl) with the alcohol is a highly effective approach.[4][5] This method simultaneously provides the necessary acid catalyst and removes water, driving the reaction to completion.
Q2: Why is an acid catalyst necessary?
A2: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid group in glycine.[1] This protonation makes the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the hydroxyl group of 1-octanol. Without the catalyst, the reaction is impractically slow.
Q3: Can I use other acid catalysts besides those that generate HCl?
A3: Yes, other strong acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH) are also effective catalysts for Fischer esterification.[1][5] However, using reagents like thionyl chloride or TMSCl is often preferred as they also act as dehydrating agents. If using H₂SO₄ or TsOH, employing a Dean-Stark apparatus to physically remove the water formed during the reaction is highly recommended to maximize yield.[3]
Q4: What is the role of the hydrochloride salt in the final product?
A4: The amino group of glycine is basic and will be protonated by the acidic reaction conditions, forming an ammonium salt. This has a dual purpose. Firstly, it protects the amino group from participating in side reactions. Secondly, the resulting hydrochloride salt is typically a crystalline solid, which facilitates purification and handling of the final product.
Troubleshooting Common Synthesis Problems
Problem 1: Low Yield of this compound.
-
Possible Cause 1: Incomplete Reaction. The Fischer esterification is an equilibrium reaction.[3] Insufficient reaction time or temperature can lead to a low conversion rate.
-
Solution: Ensure the reaction is allowed to proceed for an adequate duration. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is advisable. Increasing the reaction temperature (e.g., refluxing) can also increase the reaction rate.
-
-
Possible Cause 2: Presence of Water. Water in the reaction mixture will shift the equilibrium back towards the reactants, reducing the yield.[3]
-
Possible Cause 3: Sub-optimal Stoichiometry.
-
Solution: Use a large excess of 1-octanol. This serves both as a reactant and as the solvent, pushing the equilibrium towards the product side.[1]
-
Problem 2: Difficulty in Product Isolation and Purification.
-
Possible Cause 1: Product is an oil instead of a solid. While the hydrochloride salt is often crystalline, impurities can sometimes cause it to precipitate as an oil.
-
Solution: Ensure the reaction has gone to completion and that all starting materials have been consumed. During workup, washing the crude product with a non-polar solvent like diethyl ether or hexane can help remove unreacted 1-octanol and other non-polar impurities, often inducing crystallization.
-
-
Possible Cause 2: Contamination with unreacted glycine. Glycine has low solubility in 1-octanol, and if not properly suspended, it may not react completely.
-
Solution: Ensure vigorous stirring throughout the reaction to maintain a good suspension of glycine. After the reaction, unreacted glycine can often be removed by filtration.
-
Problem 3: Side Reactions Leading to Impurities.
-
Possible Cause: Dimerization or Polymerization. Although less common under these conditions, self-condensation of glycine to form di- or polypeptides can occur, especially if the amino group is not effectively protonated.
-
Solution: Ensure a sufficient amount of acid catalyst is used to fully protonate the amino group of glycine. This effectively protects it from acting as a nucleophile.
-
III. Optimized Experimental Protocol
This protocol provides a detailed, step-by-step methodology for the synthesis of this compound, incorporating best practices for yield optimization.
Materials:
-
Glycine
-
1-Octanol (anhydrous)
-
Thionyl chloride (SOCl₂)
-
Diethyl ether (anhydrous)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend glycine in a 5 to 10-fold molar excess of anhydrous 1-octanol.
-
Cool the mixture in an ice bath to 0°C.
-
Slowly add thionyl chloride (1.5 to 2.0 molar equivalents relative to glycine) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl and SO₂ gas. Perform this step in a well-ventilated fume hood.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC until the glycine spot disappears.
-
Cool the reaction mixture to room temperature.
-
Add anhydrous diethyl ether to the reaction mixture to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with several portions of anhydrous diethyl ether to remove excess 1-octanol and any soluble impurities.
-
Dry the product under vacuum to obtain this compound as a white crystalline solid.
IV. Visualizing the Workflow
The following diagrams illustrate the key processes in the synthesis.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. echemi.com [echemi.com]
- 5. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JP2003137850A - Method for producing amino acid ester hydrochloride - Google Patents [patents.google.com]
Technical Support Center: Synthesis of Octyl 2-aminoacetate Hydrochloride
Welcome to the technical support center for the synthesis of Octyl 2-aminoacetate Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this long-chain amino acid ester. Here, we provide in-depth troubleshooting guides and frequently asked questions based on established chemical principles to ensure the integrity and success of your experiments.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis of this compound. Each issue is presented in a question-and-answer format, detailing the probable causes, underlying mechanisms, and actionable solutions.
Q1: Why is my yield of this compound unexpectedly low?
Low yield is a frequent issue that can stem from several factors depending on the chosen synthetic route. Let's break down the likely culprits for the most common esterification methods.
Potential Cause A: Incomplete Reaction (Fischer-Speier Esterification)
If you are using a direct acid-catalyzed reaction between glycine and 1-octanol (e.g., with H₂SO₄ or HCl as a catalyst), the reaction is in equilibrium.[1] The water produced during the reaction can hydrolyze the ester product, pushing the equilibrium back towards the starting materials.
Solution:
-
Use Excess Alcohol: Employ a large excess of 1-octanol to shift the equilibrium towards the product side, according to Le Châtelier's principle.
-
Remove Water: The most effective strategy is to remove water as it forms. This can be achieved by:
-
Azeotropic Distillation: Use a Dean-Stark apparatus with a solvent like toluene to sequester the water.[1]
-
Drying Agents: Incorporate a desiccating agent, although this is less practical for liquid-phase reactions.
-
Potential Cause B: Side Product Formation (Steglich Esterification)
When using coupling agents like dicyclohexylcarbodiimide (DCC) with N-Boc-glycine and 1-octanol, a common side reaction is the intramolecular rearrangement of the O-acylisourea intermediate to a stable N-acylurea.[2] This byproduct consumes your activated glycine, preventing it from reacting with the sterically hindered 1-octanol.
Solution:
-
Catalyze the Reaction: The addition of 5-10 mol% of 4-(dimethylamino)pyridine (DMAP) is crucial. DMAP is a more potent nucleophile than the alcohol and intercepts the O-acylisourea to form a highly reactive acylpyridinium intermediate. This intermediate reacts rapidly with 1-octanol, outcompeting the N-acylurea rearrangement.[2][3][4]
-
Optimize Reaction Conditions: Ensure all reagents are anhydrous, as water can hydrolyze the DCC and the activated intermediate.
Potential Cause C: Dimerization/Polymerization
If you are not using an N-protected glycine (like Boc-glycine), the free amino group of one glycine molecule can react with the activated carboxyl group of another, leading to the formation of glycyl-glycine octyl ester and other oligomers.
Solution:
-
Protect the Amine: Always start with an N-protected glycine, such as N-Boc-glycine. The Boc group is stable under esterification conditions and can be cleanly removed in a subsequent step with acid (e.g., HCl in dioxane or TFA) to yield the desired hydrochloride salt.
Q2: I see a persistent white precipitate in my Steglich esterification reaction. What is it and how do I remove it?
This is almost certainly N,N'-dicyclohexylurea (DCU), the byproduct of the DCC coupling agent.
Explanation: DCC activates the carboxylic acid, and in the process, it is consumed and converted into the insoluble DCU. While its insolubility in most organic solvents drives the reaction forward, it also means it precipitates out in the reaction mixture.
Solution:
-
Filtration: DCU is easily removed by filtration at the end of the reaction.
-
Dilute the reaction mixture with a solvent like dichloromethane (DCM) or ethyl acetate to reduce the viscosity.
-
Filter the mixture through a pad of Celite® to ensure all fine particles of DCU are removed.
-
Wash the filter cake with additional solvent to recover any trapped product.
-
Q3: My reaction turned dark brown/black, especially when using a strong acid catalyst like H₂SO₄ at high temperatures. What happened?
This discoloration is indicative of decomposition.
Explanation: Heating alcohols with strong, non-volatile acids like sulfuric acid can lead to dehydration and subsequent polymerization or charring.[5] 1-octanol can be dehydrated to form octene isomers, which can then polymerize under acidic conditions to form a dark sludge.
Solution:
-
Use a Milder Acid Catalyst: Opt for gaseous HCl or generate it in situ using thionyl chloride (SOCl₂) or trimethylsilyl chloride (TMSCl) in methanol, followed by solvent swap to octanol.[6][7] These methods often proceed at lower temperatures.
-
Lower the Reaction Temperature: If using H₂SO₄, try to run the reaction at the lowest effective temperature.
-
Switch to a Milder Method: Consider using the Steglich esterification (DCC/DMAP), which is performed at or below room temperature and avoids harsh acidic conditions.[4]
Q4: How can I identify and differentiate the common side products?
A combination of chromatographic and spectroscopic techniques is essential for identifying impurities.
| Side Product | Identification Method | Key Signature |
| Unreacted Glycine | TLC (Ninhydrin stain) | A polar spot that stains positive for a primary amine. |
| N-Acylurea | ¹H NMR | Presence of characteristic signals for the cyclohexyl groups of the urea. |
| Mass Spectrometry | A peak corresponding to the molecular weight of Boc-glycine + DCC. | |
| Dipeptide (Boc-Gly-Gly-Octyl) | ¹H NMR | Appearance of an additional set of glycine α-protons and an amide NH proton. |
| Mass Spectrometry | A peak corresponding to the molecular weight of the dipeptide product. | |
| 1-Octene | ¹H NMR | Appearance of signals in the olefinic region (~4.9-5.8 ppm). |
Troubleshooting Workflow for Side Product Identification
Caption: Workflow for identifying and addressing side products.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
There are two primary approaches, each with its own set of advantages and potential pitfalls.
-
Two-Step Method (Recommended):
-
Step 1: Esterification of N-Boc-glycine: React N-Boc-glycine with 1-octanol. The Steglich esterification (DCC/DMAP) is ideal as it uses mild, room-temperature conditions that prevent decomposition.[4]
-
Step 2: Deprotection: The resulting Boc-protected ester is then treated with an acid, such as 4M HCl in dioxane or trifluoroacetic acid (TFA), to remove the Boc group and form the stable hydrochloride salt in a single step.
-
-
One-Step Method (Fischer Esterification):
-
Directly react glycine with an excess of 1-octanol in the presence of a strong acid catalyst (e.g., H₂SO₄ or anhydrous HCl).[1][6] This method is simpler but requires harsher conditions (heat) and careful removal of water to achieve good yields. It is more prone to decomposition and side reactions.[5]
-
Q2: Why is it critical to use N-protected glycine (e.g., Boc-glycine) as the starting material?
The amino group of glycine is a nucleophile. If left unprotected during the activation of the carboxylic acid, it can react intermolecularly to form dimers (glycyl-glycine) and longer peptide chains. This process, known as self-polymerization, significantly reduces the yield of the desired monomeric ester and introduces impurities that are difficult to separate. The tert-butyloxycarbonyl (Boc) group masks the amine's nucleophilicity, preventing this side reaction.
Reaction Pathways: Protected vs. Unprotected Glycine
Caption: Comparison of synthetic routes with and without N-protection.
Q3: What is the purpose of isolating the final product as a hydrochloride salt?
The free-base form of octyl 2-aminoacetate is an oil and can be unstable over time. Like other simple amino acid esters, it is prone to self-condensation to form diketopiperazines or oligomerization upon storage.[8] Converting it to the hydrochloride salt protonates the free amine, rendering it non-nucleophilic and significantly increasing its stability. The salt is also typically a crystalline solid, which facilitates purification by recrystallization and simplifies handling and storage.[8][]
Q4: My purification is complicated by emulsions during aqueous workup. How can I resolve this?
Long alkyl chains, like the octyl group, can act as surfactants, leading to the formation of stable emulsions during extractions. This is a common issue when purifying long-chain amino acid esters.[10]
Solutions:
-
Add Brine: Add a saturated aqueous solution of NaCl to the separatory funnel. This increases the ionic strength of the aqueous phase, which helps to break the emulsion.
-
Centrifugation: If the emulsion is persistent, transferring the mixture to centrifuge tubes and spinning for a few minutes can effectively separate the layers.
-
Filter through Celite®: Passing the emulsified mixture through a pad of Celite® or glass wool can sometimes help to coalesce the dispersed droplets.
-
Patience: In some cases, simply letting the separatory funnel sit undisturbed for an extended period (30 minutes to several hours) may allow the layers to separate.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Steglich Esterification [organic-chemistry.org]
- 3. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 4. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glycine methyl ester hydrochloride - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
How to prevent the polymerization of amino acid esters like "Octyl 2-aminoacetate Hydrochloride"
A Guide to Preventing Unwanted Polymerization and Ensuring Experimental Success
Welcome to the technical support guide for Octyl 2-aminoacetate Hydrochloride. This resource is designed for researchers, chemists, and drug development professionals who utilize amino acid esters and seek to mitigate the common challenge of unintended polymerization. By understanding the underlying mechanisms, you can ensure the stability of your reagents and the integrity of your experimental outcomes.
The Core Challenge: Understanding Amino Acid Ester Instability
Octyl 2-aminoacetate, like other simple amino acid esters, possesses two key reactive sites: a nucleophilic primary amine and an electrophilic ester carbonyl group. The inherent reactivity of these two groups on the same molecule creates a pathway for self-condensation, leading to the formation of dipeptides, oligomers, and eventually polymers. This process can compromise sample purity, reduce yields of the desired product, and lead to the formation of insoluble materials.
The hydrochloride salt form significantly enhances the compound's stability by protonating the primary amine.[1][2] This converts the nucleophilic amine into a non-nucleophilic ammonium salt, effectively preventing it from attacking the ester group of a neighboring molecule. However, this protection is pH-dependent and can be compromised under certain experimental conditions.
Mechanism of Polymerization vs. Prevention
The key to preventing polymerization is to keep the primary amine in its protonated, non-nucleophilic state.
Unwanted Polymerization Pathway (at neutral or basic pH)
At a neutral or basic pH, the amine group is deprotonated and becomes a potent nucleophile. It can then attack the electrophilic carbonyl carbon of another ester molecule, initiating polymerization.
Caption: Unwanted polymerization of the free amine.
Stabilization Pathway (as Hydrochloride Salt at acidic pH)
The hydrochloride salt ensures the amine is protonated (H₃N⁺). This positively charged group is not nucleophilic and is repelled by the partially positive carbonyl carbon, preventing the reaction.
References
Technical Support Center: Purification Strategies for Crude "Octyl 2-aminoacetate Hydrochloride"
Welcome to the technical support center for the purification of Octyl 2-aminoacetate Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting and frequently asked questions to navigate the challenges of purifying this compound. The information presented here is a synthesis of established chemical principles and practical, field-proven insights to ensure you can achieve the desired purity for your downstream applications.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the purification of this compound, providing a foundational understanding of the compound and general purification principles.
Q1: What are the typical impurities I can expect in my crude this compound?
The impurity profile of your crude product is largely dependent on the synthetic route employed. The most common method for synthesizing amino acid esters is the Fischer-Speier esterification.[1][2][3] This reaction involves treating glycine with octanol in the presence of an acid catalyst, such as hydrogen chloride gas or thionyl chloride.[4][5]
Common impurities from this process include:
-
Unreacted Glycine: Due to incomplete reaction.
-
Excess Octanol: As it is often used in excess to drive the reaction equilibrium.[2][6]
-
Di- and Polypeptides: Formed through side reactions, especially if the reaction temperature is not well-controlled.
-
Residual Acid Catalyst: Such as HCl or byproducts from thionyl chloride.
Q2: My crude product is an oil/sludge instead of a solid. What should I do?
The presence of impurities, particularly residual solvent or excess octanol, can prevent the hydrochloride salt from crystallizing, resulting in an oily or sludgy consistency.[7] The hygroscopic nature of some amino acid ester hydrochlorides can also contribute to this issue, as they readily absorb atmospheric moisture.[8]
Initial troubleshooting steps include:
-
Trituration: Attempt to solidify the product by washing it with a non-polar solvent in which the desired product is insoluble, such as diethyl ether or hexane. This can help remove non-polar impurities like residual octanol.
-
Drying under High Vacuum: This will help remove any residual volatile solvents or water that may be inhibiting crystallization.
-
Solvent-Antisolvent Recrystallization: If trituration fails, dissolving the crude product in a minimal amount of a polar solvent (like isopropanol or ethanol) and then slowly adding a non-polar anti-solvent (like diethyl ether or ethyl acetate) can induce crystallization.[9]
Q3: What are the primary purification strategies for this compound?
The two most effective and widely used purification techniques for amino acid ester hydrochlorides are recrystallization and column chromatography . The choice between these methods will depend on the nature and quantity of the impurities, as well as the desired final purity.
-
Recrystallization is generally preferred for removing minor impurities when the crude product is already in a semi-pure, solid, or semi-solid state. It is a cost-effective and scalable method.
-
Column Chromatography is more suitable for separating complex mixtures or when impurities have similar polarities to the desired product.[10] It offers higher resolution but can be more time-consuming and require larger volumes of solvent.
II. Troubleshooting and In-depth Purification Guides
This section provides detailed protocols and troubleshooting advice for the primary purification methods.
Recrystallization Guide
Recrystallization is a powerful technique for purifying solids. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent system at varying temperatures.
Q4: How do I select an appropriate solvent system for the recrystallization of this compound?
An ideal recrystallization solvent should dissolve the compound well at an elevated temperature but poorly at lower temperatures. For hydrochloride salts, a common and effective approach is to use a polar protic solvent in combination with a less polar or non-polar anti-solvent.
Recommended Solvent Systems:
| Solvent 1 (To Dissolve) | Solvent 2 (Anti-solvent) | Rationale & Comments |
| Isopropanol | Diethyl Ether | A widely used and effective combination for hydrochloride salts. Isopropanol provides good solubility at reflux, while diethyl ether induces precipitation upon cooling. |
| Ethanol | Ethyl Acetate | Similar to the above, offering a slightly different polarity profile that may be advantageous for certain impurity profiles. |
| Methanol | Dichloromethane (DCM) | Methanol is a strong solvent for polar compounds. DCM can be a suitable anti-solvent, but care must be taken due to its volatility. |
Experimental Protocol: Step-by-Step Recrystallization
-
Dissolution: In a flask, add the crude this compound and the minimum amount of hot solvent 1 (e.g., isopropanol) required to fully dissolve the solid. Gentle heating and stirring will facilitate this process.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Further cooling in an ice bath can maximize the yield.
-
Inducing Precipitation: If crystals do not form, slowly add the anti-solvent (e.g., diethyl ether) dropwise until the solution becomes cloudy. Then, allow it to stand and cool.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold anti-solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under high vacuum to remove all residual solvents.
Q5: My recrystallization yield is very low. How can I improve it?
Low yield is a common issue in recrystallization and can be attributed to several factors:
-
Using too much solvent: This will keep more of your product dissolved even at low temperatures. Use the minimum amount of hot solvent necessary for complete dissolution.
-
Cooling too quickly: Rapid cooling can trap impurities and lead to the formation of small, impure crystals. Allow for slow cooling to room temperature before moving to an ice bath.
-
The compound having significant solubility in the cold solvent: If this is the case, a different solvent system should be explored.
Column Chromatography Guide
Column chromatography separates compounds based on their differential adsorption to a stationary phase while being moved by a mobile phase.[10] For polar compounds like amino acid ester hydrochlorides, normal-phase chromatography using silica gel is a common approach.
Q6: What stationary and mobile phases should I use for the column chromatography of this compound?
-
Stationary Phase: Silica gel is the standard choice for normal-phase chromatography of polar molecules.[10]
-
Mobile Phase (Eluent): A mixture of a non-polar and a polar solvent is typically used. The polarity of the eluent is gradually increased to elute compounds with increasing polarity.
Recommended Eluent Systems:
| Non-Polar Solvent | Polar Solvent | Gradient |
| Dichloromethane (DCM) | Methanol (MeOH) | Start with a low percentage of MeOH (e.g., 1-2%) and gradually increase to elute the product. |
| Ethyl Acetate | Methanol (MeOH) | A less toxic alternative to DCM, suitable for many applications. |
| Chloroform | Methanol (MeOH) | A classic system, but chloroform's toxicity is a concern. |
Important Consideration: The presence of the free amine and the hydrochloride salt can lead to streaking on the column. To mitigate this, a small amount of a modifier can be added to the eluent system. However, for a hydrochloride salt, it is often best to run the column without additives first to see how the compound behaves.[11]
Experimental Protocol: Step-by-Step Column Chromatography
-
Column Packing: Prepare a silica gel slurry in the initial, least polar eluent mixture and carefully pack the column to avoid air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Once the solvent is evaporated, the dry silica with the adsorbed sample is carefully added to the top of the column.
-
Elution: Begin eluting with the non-polar solvent mixture, gradually increasing the proportion of the polar solvent.
-
Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Q7: My compound is streaking on the TLC plate and the column. How can I get clean separation?
Streaking is a common problem when dealing with amines and their salts on silica gel. This is due to the interaction of the polar amine/ammonium group with the acidic silica surface.
Troubleshooting Streaking:
-
Adjusting Eluent Polarity: Sometimes, a simple adjustment of the solvent ratio can improve separation.
-
Using a Different Stationary Phase: If streaking persists, consider using a different stationary phase like alumina (basic or neutral) or reverse-phase silica (C18).[11]
-
Ion-Exchange Chromatography: For amino acids and their derivatives, ion-exchange chromatography can be a highly effective purification method.[10][12]
Workflow and Decision-Making Diagram
The following diagram illustrates a logical workflow for selecting the appropriate purification strategy for your crude this compound.
Caption: Decision workflow for purification.
III. Final Purity Assessment
Q8: How can I confirm the purity of my final product?
A combination of analytical techniques should be used to confirm the purity and identity of your final product.
-
Thin Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities. A pure compound should ideally show a single spot.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired compound.
-
Melting Point Analysis: A sharp melting point range is indicative of a pure crystalline solid.[13]
By following the guidance in this technical support center, you will be well-equipped to tackle the purification of this compound and achieve the high level of purity required for your research and development endeavors.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. JP4356292B2 - Method for producing amino acid ester hydrochloride - Google Patents [patents.google.com]
- 5. CN110003028A - A kind of preparation method of high-purity glycine ester hydrochloride - Google Patents [patents.google.com]
- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 7. reddit.com [reddit.com]
- 8. Glycine methyl ester hydrochloride, 99% | Fisher Scientific [fishersci.ca]
- 9. researchgate.net [researchgate.net]
- 10. column-chromatography.com [column-chromatography.com]
- 11. reddit.com [reddit.com]
- 12. diaion.com [diaion.com]
- 13. lookchem.com [lookchem.com]
Technical Support Center: Optimizing the Solubility of Octyl 2-aminoacetate Hydrochloride
Welcome to the technical support center for "Octyl 2-aminoacetate Hydrochloride" (also known as Glycine n-octyl ester hydrochloride). This guide is designed for researchers, scientists, and drug development professionals to navigate the unique solubility challenges presented by this amphiphilic compound. Here, we provide in-depth, experience-driven advice and protocols to ensure successful and reproducible experimental outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and dissolution of this compound.
Q1: What is this compound and why is its solubility a primary concern?
This compound (CAS RN: 39540-30-2) is the hydrochloride salt of the octyl ester of glycine, an amino acid.[1][2] Its molecular structure consists of a polar amino acid head group (the glycinate hydrochloride) and a non-polar eight-carbon alkyl tail (the octyl group). This dual nature, known as amphiphilicity, makes it surface-active and useful as a surfactant or an intermediate in pharmaceutical and agrochemical synthesis.[1] However, this same property is the root of its solubility challenges. The polar head desires aqueous environments, while the non-polar tail is hydrophobic, leading to poor solubility in both purely aqueous and purely non-polar organic solvents. Achieving a stable, homogenous solution is therefore a critical first step for any experiment.
Q2: What are the general solubility characteristics of this compound?
While some sources describe it as a white crystalline powder that is soluble in water, practical lab experience often shows this solubility to be limited and highly dependent on conditions.[1] Its amphiphilic nature means it is most effectively dissolved in polar protic solvents, mixtures of water and organic co-solvents (like ethanol or isopropanol), or aqueous solutions where the pH has been carefully adjusted. It will exhibit very low solubility in non-polar solvents such as hexanes or toluene.
Q3: I'm trying to dissolve it in pure deionized water and it's forming a cloudy suspension. What's happening?
This is a classic sign of an amphiphilic compound at or above its limit of solubility in water. The cloudiness arises from the formation of micelles or colloidal aggregates where the hydrophobic octyl tails cluster together to minimize contact with water, leaving the polar heads on the exterior. While technically "in" the water, this is not a true molecular solution and can interfere with many experimental assays. The hydrochloride salt form helps, but the long alkyl chain's hydrophobicity is a powerful counteracting force.
Q4: Which organic solvents are most effective for creating a stock solution?
For creating a concentrated stock solution, polar aprotic solvents or short-chain alcohols are generally the best starting points.
-
Methanol & Ethanol: These are often excellent choices as they can solvate both the polar and, to a lesser extent, the non-polar portions of the molecule.
-
Dimethyl Sulfoxide (DMSO) & Dimethylformamide (DMF): These highly polar solvents are also effective for creating high-concentration stock solutions that can then be diluted into your final experimental medium.
Always perform a small-scale test first, as high concentrations in organic solvents can sometimes lead to precipitation when diluted into an aqueous buffer.
Q5: How does pH affect the solubility of this compound?
The pH of the aqueous medium is arguably the most critical factor influencing this compound's solubility.[3][4][5] The molecule has an amine group that is protonated (as -NH3+) in its hydrochloride salt form.
-
In Acidic Conditions (Low pH): At a low pH, the amine group remains protonated and positively charged. This enhances its interaction with water, thereby increasing solubility.[6] The carboxyl group of the amino acid is also protonated.
-
Near Neutral/Isoelectric Point: As the pH increases, the molecule approaches its isoelectric point, the pH at which it has no net electrical charge (it exists as a zwitterion).[6][7] Solubility is often at its minimum at this point.
-
In Basic Conditions (High pH): At higher pH values, the -NH3+ group gets deprotonated to -NH2, losing its positive charge and reducing its affinity for water, which typically decreases solubility.[6]
Therefore, maintaining a slightly acidic pH is a key strategy for dissolving this compound in aqueous solutions.
Part 2: Troubleshooting Guide & Step-by-Step Protocols
This section provides actionable protocols to overcome common dissolution problems.
Problem: Compound fails to dissolve or forms a precipitate in my aqueous buffer.
This is the most frequent issue. The buffer's pH or composition is likely incompatible with the compound. Follow this logical workflow to diagnose and solve the problem.
Caption: Decision workflow for troubleshooting aqueous solubility.
Experimental Protocol 1: Solubility Enhancement via pH Adjustment
Causality: By lowering the pH, we ensure the primary amine group remains fully protonated (-NH3+), maximizing its ionic character and interaction with polar water molecules, which significantly enhances solubility.[3][8]
Methodology:
-
Prepare your desired buffer solution (e.g., PBS, TRIS) but do not adjust the final volume yet.
-
Weigh the required amount of this compound and add it to the buffer. Stir with a magnetic stir bar.
-
Monitor the pH of the suspension using a calibrated pH meter.
-
Slowly add 0.1 M or 1 M Hydrochloric Acid (HCl) dropwise to the stirring suspension.
-
Observe the solution's clarity. Continue adding HCl until the compound fully dissolves. Note the final pH. A target pH range of 4.0 - 5.5 is often effective.
-
Once dissolved, adjust to the final desired volume with your buffer stock.
-
Self-Validation: The solution should remain clear upon standing. If it becomes cloudy again, the pH may have drifted, or the solution is supersaturated.
Experimental Protocol 2: Solubility Enhancement Using Co-solvents
Causality: Co-solvents like ethanol or DMSO act as a "bridge" between the compound and water.[9] They have both polar and non-polar characteristics, allowing them to interact with both the octyl tail and the polar head group, effectively reducing the interfacial tension that resists dissolution.[9]
Methodology:
-
Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., 100 mg/mL in Ethanol or DMSO).
-
Prepare your final aqueous buffer.
-
While vigorously vortexing or stirring the aqueous buffer, slowly add the organic stock solution drop-by-drop.
-
Critical Step: Do not add the aqueous buffer to the organic stock, as this will almost certainly cause immediate precipitation.
-
Monitor for any signs of cloudiness. If precipitation occurs, the final concentration of the organic solvent may be too low, or the compound concentration is too high for that specific buffer system.
-
Self-Validation: A successful solution will be perfectly clear. It is recommended to keep the final concentration of the organic co-solvent as low as possible (ideally <5% v/v) to avoid impacting downstream biological experiments.
Part 3: Advanced Dissolution Techniques
If the above methods are insufficient, these techniques can provide the extra energy needed to achieve dissolution.
-
Sonication: Using a bath or probe sonicator introduces high-frequency sound waves, creating cavitation bubbles that physically break apart solid aggregates and enhance solvent interaction with the particle surface.[8] This is a form of particle size reduction at the micro-level.[8][10]
-
Gentle Heating: Gently warming the solution (e.g., to 37-40°C) can increase the kinetic energy of the system, often improving the rate and extent of dissolution. Caution: Be mindful of the compound's stability at higher temperatures. The melting point is reported to be between 66-72°C.[1] Do not exceed 40-50°C to be safe. Always cool the solution to room temperature to ensure the compound remains in solution.
-
Common Ion Effect: As a hydrochloride salt, be aware that dissolving it in buffers with very high concentrations of chloride ions (Cl-) can potentially decrease its solubility due to the common ion effect.[11][12][13] If you are using a high-salt buffer and encountering issues, consider switching to a salt form with a different counter-ion or using a buffer with a non-chloride salt.
Data Summary
The following table provides a qualitative summary of solubility for this compound in common lab solvents. Quantitative data is sparse in the literature, so these are based on chemical principles and reported properties.
| Solvent | Polarity | Type | Expected Solubility | Notes |
| Water (pH 7) | Very High | Polar Protic | Low / Forms Suspension | Forms micelles. Not a true solution. |
| Water (pH 4-5) | Very High | Polar Protic | Moderate to High | Acidic pH is critical for aqueous solubility. |
| Hexane | Very Low | Non-Polar | Very Low / Insoluble | Hydrophilic head group prevents dissolution. |
| Toluene | Low | Non-Polar | Very Low / Insoluble | |
| Ethanol | High | Polar Protic | High | Good choice for a stock solution. |
| Methanol | High | Polar Protic | High | Good choice for a stock solution. |
| DMSO | Very High | Polar Aprotic | High | Excellent for high concentration stocks. |
| Acetonitrile | High | Polar Aprotic | Moderate | May require sonication or warming. |
References
- 1. lookchem.com [lookchem.com]
- 2. scbt.com [scbt.com]
- 3. quora.com [quora.com]
- 4. Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. m.youtube.com [m.youtube.com]
- 8. wjbphs.com [wjbphs.com]
- 9. ijmsdr.org [ijmsdr.org]
- 10. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of chloride ion on dissolution of different salt forms of haloperidol, a model basic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Precaution on use of hydrochloride salts in pharmaceutical formulation [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Octyl 2-Aminoacetate Hydrochloride Synthesis
Welcome to the technical support resource for the synthesis and reaction condition optimization of Octyl 2-aminoacetate Hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will explore the underlying principles of this esterification reaction, provide detailed troubleshooting for common experimental hurdles, and answer frequently asked questions to facilitate a smooth and successful synthesis.
I. Understanding the Synthesis: Core Principles
The synthesis of this compound involves the esterification of the carboxylic acid group of glycine with 1-octanol. Due to the presence of a basic amino group, which would be protonated under acidic conditions, this reaction requires specific strategies to achieve high yields and purity. The most common and effective methods involve the in-situ generation of an acid catalyst that also serves as the source of the hydrochloride salt.
The three primary methods for this transformation are:
-
Thionyl Chloride (SOCl₂) : A highly effective reagent that reacts with the alcohol to form an alkyl-chloro-sulfite intermediate and HCl gas. The in-situ generated HCl protonates the amino group and catalyzes the esterification.
-
Anhydrous Hydrogen Chloride (HCl) Gas : Bubbling dry HCl gas through the alcohol generates an acidic environment that both protonates the amino group and catalyzes the esterification.
-
Trimethylchlorosilane (TMSCl) : A milder alternative that reacts with the alcohol to produce HCl in situ, driving the reaction forward under less harsh conditions.[1][2]
The choice of method often depends on the scale of the reaction, available equipment, and safety considerations. For long-chain alcohols like 1-octanol, reaction kinetics and solubility can differ from shorter-chain alcohols, necessitating specific optimization.
II. Troubleshooting Guide: Navigating Common Experimental Challenges
This section addresses specific issues that may arise during the synthesis of this compound, providing their likely causes and actionable solutions.
Q1: The reaction is sluggish or incomplete, resulting in low yield. What are the possible causes and how can I resolve this?
Potential Causes:
-
Insufficient Acid Catalyst: The esterification is acid-catalyzed. An inadequate amount of HCl generated in situ will lead to slow or incomplete conversion.
-
Presence of Water: Moisture in the reactants or solvent will hydrolyze the acid catalyst (e.g., thionyl chloride or TMSCl) and can also lead to the hydrolysis of the ester product. Amino acid ester hydrochlorides are often hygroscopic, making anhydrous conditions critical.
-
Poor Solubility of Glycine: Glycine has limited solubility in long-chain alcohols like 1-octanol, which can hinder the reaction rate.
-
Suboptimal Temperature: The reaction temperature may be too low for the esterification with a sterically larger alcohol like 1-octanol.
Solutions:
-
Optimize Reagent Stoichiometry:
-
Thionyl Chloride Method: Ensure at least 1.1 to 1.5 equivalents of thionyl chloride are used per equivalent of glycine. A slight excess helps to drive the reaction to completion.
-
TMSCl Method: Use at least 2 equivalents of TMSCl.[1]
-
-
Ensure Anhydrous Conditions:
-
Dry all glassware thoroughly in an oven before use.
-
Use anhydrous grade 1-octanol and other solvents.
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from interfering.
-
-
Enhance Solubility and Reaction Rate:
-
Co-solvent: While 1-octanol is the reactant, using it in excess can also serve as the solvent. If solubility remains an issue, a non-reactive, anhydrous co-solvent that can dissolve glycine to some extent could be cautiously tested, although this can complicate purification.
-
Increase Temperature: For the thionyl chloride method, after the initial addition at a controlled temperature (e.g., 0-10 °C), the reaction mixture can be heated to reflux (around 50-75°C) to increase the reaction rate.[3]
-
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) with a ninhydrin stain to track the disappearance of the glycine starting material.[1]
Q2: The final product is an oil or a sticky solid and is difficult to crystallize. What steps can be taken to induce crystallization?
Potential Causes:
-
Impurities: The presence of unreacted 1-octanol, byproducts, or residual solvent can inhibit crystallization. The long octyl chain can impart more "greasy" or oily characteristics to the product.
-
Hygroscopic Nature: The product may have absorbed atmospheric moisture, leading to a syrupy consistency.
-
Incorrect Solvent System for Recrystallization: The chosen solvent may be too good a solvent for the product, preventing precipitation.
Solutions:
-
Thorough Work-up to Remove Impurities:
-
After the reaction, remove excess 1-octanol and volatile reagents under reduced pressure.
-
Wash the crude product with a non-polar solvent like diethyl ether or hexane to remove residual 1-octanol. This is particularly important for long-chain esters which have higher solubility in non-polar solvents.
-
-
Induce Crystallization:
-
Anti-solvent Precipitation: Dissolve the crude product in a minimal amount of a polar solvent in which it is soluble (e.g., a small amount of ethanol or isopropanol) and then slowly add a non-polar anti-solvent (e.g., diethyl ether, ethyl acetate, or hexane) until turbidity is observed. Cool the mixture to induce crystallization.
-
Scratching: Use a glass rod to scratch the inside of the flask at the liquid-air interface to create nucleation sites for crystal growth.
-
Seeding: If available, add a small crystal of pure this compound to the solution to initiate crystallization.
-
-
Drying: Ensure the final product is dried thoroughly under high vacuum to remove all traces of solvent and moisture.
Q3: The isolated product has a low melting point and a broad melting range, indicating impurity. How can I purify this compound?
Potential Causes:
-
Incomplete Reaction: Presence of starting materials in the final product.
-
Side Reactions: Potential for side reactions, although generally minimal with these methods if conditions are controlled.
-
Trapped Solvent: Solvent molecules incorporated into the crystal lattice.
Solutions:
-
Recrystallization: This is the most effective method for purifying solid products.
-
Solvent Selection: The ideal solvent system is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. For this compound, a mixed solvent system is often effective. Common choices include:
-
Ethanol/Diethyl Ether
-
Isopropanol/Hexane
-
Ethyl Acetate/Hexane
-
-
Procedure: Dissolve the crude product in a minimum amount of the hot solvent (or the more polar solvent of a pair). Allow it to cool slowly to room temperature, and then further cool in an ice bath to maximize crystal formation. Collect the crystals by filtration and wash with a small amount of the cold, non-polar anti-solvent.
-
-
Column Chromatography: While less common for hydrochloride salts due to their polarity, silica gel chromatography can be used if recrystallization is ineffective. A polar mobile phase, potentially containing a small amount of a volatile acid (like acetic acid) or base (like triethylamine, followed by conversion back to the HCl salt) would be required.
III. Frequently Asked Questions (FAQs)
Q: Which is the best method for synthesizing this compound: Thionyl Chloride, Anhydrous HCl, or TMSCl?
A: The "best" method depends on your specific laboratory setup and scale. Here is a comparative overview:
| Method | Advantages | Disadvantages | Best Suited For |
| Thionyl Chloride | High reactivity and yield; generates HCl in situ.[4][5] | Highly corrosive and toxic; requires careful handling in a fume hood; reaction can be exothermic.[6] | Lab-scale synthesis where high yield is critical and appropriate safety measures are in place. |
| Anhydrous HCl Gas | Clean reaction as only HCl and alcohol are the reagents. | Requires a cylinder of anhydrous HCl gas and specialized glassware for gas dispersion; corrosive. | Situations where contamination with sulfur-containing byproducts is a concern. |
| Trimethylchlorosilane (TMSCl) | Milder reaction conditions (often at room temperature); less corrosive than thionyl chloride.[1] | Can be slower than the thionyl chloride method; may require longer reaction times.[1] | Small-scale synthesis and when milder conditions are preferred. |
For the synthesis of a long-chain ester like this compound, the thionyl chloride method is often preferred due to its high reactivity, which helps to drive the esterification of the less reactive long-chain alcohol to completion.[3]
Q: Is it necessary to protect the amino group of glycine before esterification?
A: No, it is not necessary for these methods. The in-situ generation of HCl protonates the amino group to form an ammonium salt. This protects the amino group from acting as a nucleophile and prevents side reactions like peptide bond formation. This in-situ protection is a key advantage of these synthesis routes.
Q: How can I confirm the identity and purity of my final product?
A: A combination of analytical techniques should be used:
-
Melting Point: A sharp melting point close to the literature value (66-72°C) indicates high purity.[7]
-
NMR Spectroscopy (¹H and ¹³C): This will confirm the structure of the octyl ester and the presence of the hydrochloride salt.
-
FT-IR Spectroscopy: Look for the characteristic ester carbonyl stretch (around 1740 cm⁻¹) and the N-H stretches of the ammonium salt.
-
Mass Spectrometry (MS): To confirm the molecular weight of the free ester.
IV. Experimental Protocols
Protocol 1: Synthesis of this compound using Thionyl Chloride
This protocol is a representative procedure adapted for the synthesis of the octyl ester.
Materials:
-
Glycine
-
1-Octanol (anhydrous)
-
Thionyl Chloride (SOCl₂)
-
Diethyl Ether (anhydrous)
-
Round-bottom flask
-
Reflux condenser with a drying tube
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a fume hood, equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Add anhydrous 1-octanol to the flask (using it as both reactant and solvent, approximately 5-10 equivalents relative to glycine).
-
Cool the 1-octanol in an ice bath to 0-5°C.
-
Slowly add thionyl chloride (1.2 equivalents) dropwise to the cold 1-octanol with vigorous stirring. This step is exothermic. Maintain the temperature below 10°C.
-
After the addition of thionyl chloride is complete, remove the ice bath and add glycine (1 equivalent) portion-wise to the reaction mixture.
-
Heat the reaction mixture to 50-75°C and maintain it at this temperature with stirring for 4-6 hours, or until TLC analysis indicates the consumption of glycine.[3]
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess 1-octanol and volatile byproducts under reduced pressure using a rotary evaporator.
-
To the resulting crude product (which may be an oil or a semi-solid), add cold, anhydrous diethyl ether and triturate (stir/grind with a spatula) to induce precipitation of a white solid.
-
Collect the solid product by vacuum filtration, wash it with a small amount of cold diethyl ether, and dry it under high vacuum.
-
If necessary, recrystallize the product from an appropriate solvent system (e.g., ethanol/diethyl ether).
Visualizing the Workflow
Caption: Workflow for the synthesis of this compound.
V. References
-
LookChem. (n.d.). Cas 39540-30-2, GLYCINE N-OCTYL ESTER HYDROCHLORIDE. Retrieved from --INVALID-LINK--
-
ECHEMI. (n.d.). Esterification of Glycine. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). KR102055702B1 - Method for the preparation of optically active 2-Octylglycine ester. Retrieved from --INVALID-LINK--
-
ChemicalBook. (2025, March 13). Glycine ethyl ester hydrochloride: Synthesis and Applications. Retrieved from --INVALID-LINK--
-
Guidechem. (n.d.). How to produce Glycine ethyl ester hydrochloride?. Retrieved from --INVALID-LINK--
-
Chemistry Stack Exchange. (2020, March 6). Esterification of Glycine. Retrieved from --INVALID-LINK--
-
Organic Syntheses. (n.d.). glycine ethyl ester hydrochloride. Retrieved from --INVALID-LINK--
-
Santa Cruz Biotechnology. (n.d.). Glycine n-octyl ester hydrochloride. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). US20210179538A1 - Method for producing 2-octylglycine ester having optical activity. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CN101891638A - Method for producing glycine and glycine ester hydrochloride. Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). A Convenient Synthesis of Amino Acid Methyl Esters. Retrieved from --INVALID-LINK--
-
ResearchGate. (2016, October 21). Long chain alkyl esters of amino acids?. Retrieved from --INVALID-LINK--
-
Nature. (2024, February 17). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CN103224437A - Amino acid methyl ester hydrochloride preparation. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). JP4356292B2 - Method for producing amino acid ester hydrochloride. Retrieved from --INVALID-LINK--
References
- 1. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN103224437A - Amino acid methyl ester hydrochloride preparation - Google Patents [patents.google.com]
- 3. KR102055702B1 - Method for the preparation of optically active 2-Octylglycine ester - Google Patents [patents.google.com]
- 4. echemi.com [echemi.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. JP4356292B2 - Method for producing amino acid ester hydrochloride - Google Patents [patents.google.com]
- 7. lookchem.com [lookchem.com]
Technical Support Center: Managing the Hygroscopic Nature of Amino-Acid Ester Hydrochlorides
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with amino acid ester hydrochlorides. The inherent hygroscopicity of these compounds presents a significant, yet manageable, challenge in experimental and developmental workflows. This guide is designed to provide you with in-depth technical insights, troubleshooting protocols, and practical solutions to ensure the integrity, stability, and reliability of your work.
Understanding the Challenge: Why are Amino Acid Ester Hydrochlorides Hygroscopic?
Amino acid ester hydrochlorides are salts that readily attract and absorb moisture from the atmosphere. This phenomenon, known as hygroscopicity, is primarily due to the presence of polar functional groups (the ester and the ammonium hydrochloride) that have a strong affinity for water molecules. The hydrochloride salt form, while enhancing stability and solubility, also contributes significantly to this water-attracting nature.[1]
The absorption of moisture is not a trivial issue; it can lead to a cascade of problems including:
-
Physical Changes: Caking, clumping, and ultimately deliquescence (dissolving in the absorbed water) can occur, making accurate weighing and handling difficult.[2][3]
-
Chemical Degradation: The presence of water can promote hydrolysis of the ester bond, leading to the formation of the parent amino acid and the corresponding alcohol, thereby compromising the purity and efficacy of the compound.[3][4]
-
Reduced Potency: Degradation of the active pharmaceutical ingredient (API) can lead to a reduction in its therapeutic effect.[3]
-
Inconsistent Experimental Results: Inaccurate concentrations due to absorbed water can lead to non-reproducible experimental outcomes.
This guide will equip you with the necessary knowledge and techniques to effectively manage these challenges.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter when working with amino acid ester hydrochlorides, providing step-by-step solutions grounded in scientific principles.
Issue 1: My compound has become clumpy and is difficult to weigh accurately.
Cause: This is a classic sign of moisture absorption. The absorbed water acts as a binding agent between particles, leading to agglomeration.[3][5]
Solution Workflow:
References
Technical Support Center: Octyl 2-aminoacetate Hydrochloride Scale-Up Synthesis
Welcome to the technical support center for the scale-up synthesis of Octyl 2-aminoacetate Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this synthesis from the laboratory bench to larger-scale production. Here, we address common challenges through detailed troubleshooting guides and frequently asked questions, grounded in established scientific principles and practical field experience.
I. Troubleshooting Guide: Navigating Scale-Up Hurdles
Transitioning the synthesis of this compound to a larger scale introduces variables that can significantly impact reaction efficiency, product purity, and overall process viability. This section provides a systematic approach to identifying and resolving common issues.
Issue 1: Incomplete Esterification Reaction
Symptom: Lower than expected yield of this compound, with significant amounts of unreacted glycine detected in the reaction mixture.
Potential Causes & Solutions:
-
Insufficient Acid Catalyst: The Fischer-Speier esterification is an acid-catalyzed equilibrium reaction.[1][2] On a larger scale, inadequate catalyst concentration can lead to slow reaction kinetics.
-
Solution: Ensure the molar ratio of the acid catalyst (e.g., p-Toluenesulfonic acid or anhydrous HCl) to glycine is optimized. While laboratory-scale reactions might proceed with catalytic amounts, industrial-scale synthesis may require a higher catalyst load to drive the reaction to completion.[1]
-
-
Inefficient Water Removal: Water is a byproduct of the esterification. Its accumulation can shift the equilibrium back towards the reactants, thereby reducing the yield.
-
Solution: Implement an efficient method for continuous water removal. A Dean-Stark apparatus is commonly used in large-scale setups to physically separate water from the reaction mixture.[1]
-
-
Poor Mass Transfer: In larger reactors, inefficient mixing can lead to localized concentration gradients of reactants and catalysts, resulting in an incomplete reaction.
-
Solution: Optimize the stirring speed and impeller design to ensure homogenous mixing of the reaction slurry (glycine is often poorly soluble in the initial reaction mixture).
-
Issue 2: Formation of Impurities
Symptom: Presence of undesired byproducts in the final product, detected by analytical techniques such as HPLC or GC-MS.
Potential Causes & Solutions:
-
Dimerization/Polymerization: At elevated temperatures required for esterification, glycine can undergo self-condensation to form diketopiperazines or other polymeric impurities.
-
Solution: Carefully control the reaction temperature. While higher temperatures can increase the reaction rate, they can also promote side reactions. A thorough process characterization to identify the optimal temperature range is crucial.
-
-
Side Reactions with the Alcohol: Octanol can undergo side reactions, such as dehydration to form octenes or oxidation, especially in the presence of strong acids and high temperatures.
-
Solution: Use a high-purity grade of octanol and maintain an inert atmosphere (e.g., nitrogen blanket) to prevent oxidation. The choice of a milder acid catalyst can also mitigate some of these side reactions.
-
-
Unreacted Glycine Hydrochloride: If anhydrous HCl is used as the catalyst, unreacted glycine can precipitate as glycine hydrochloride, which can be difficult to separate from the final product.[3]
-
Solution: Optimize the stoichiometry of HCl and the reaction conditions to ensure complete conversion of glycine. A controlled cooling profile during crystallization can also help in selective precipitation of the desired product.[3]
-
Issue 3: Challenges in Product Isolation and Purification
Symptom: Difficulty in obtaining the final product with the desired purity and physical characteristics (e.g., crystal size, flowability).
Potential Causes & Solutions:
-
"Sudden and Violent" Crystallization: The hydrochloride salt of amino acid esters can sometimes exhibit rapid, uncontrolled crystallization, leading to the inclusion of impurities and the formation of fine particles that are difficult to filter.[3]
-
Solution: Implement a controlled, gradual cooling profile during the crystallization step. Seeding the solution with a small amount of pure product can also promote the growth of larger, more uniform crystals.[3]
-
-
Hygroscopic Nature of the Product: this compound can be hygroscopic, leading to handling and stability issues.
-
Solution: Conduct the final isolation and drying steps in a controlled, low-humidity environment. Store the final product in well-sealed containers with desiccants.
-
-
Residual Solvent: Inefficient drying can lead to residual solvents in the final product, which is a critical quality attribute in pharmaceutical applications.
-
Solution: Employ an appropriate drying technique, such as vacuum drying at a controlled temperature, to effectively remove residual solvents. The drying process should be validated to ensure consistent results.
-
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the scale-up synthesis of this compound.
Q1: What is the most common and economically viable method for the large-scale synthesis of amino acid esters like this compound?
The most prevalent and cost-effective method for large-scale production is the Fischer-Speier esterification.[1] This method involves the direct, acid-catalyzed reaction of the amino acid (glycine) with the corresponding alcohol (octanol).[4][5] To drive the reaction to completion, the water produced during the reaction is continuously removed.[1]
Q2: Why is the hydrochloride salt form of Octyl 2-aminoacetate preferred for large-scale production?
The hydrochloride salt offers several advantages for large-scale manufacturing. It enhances the stability of the amino acid ester, making it easier to handle and store compared to the free base.[1] The salt form is often a crystalline solid, which facilitates purification through recrystallization and isolation by filtration.[]
Q3: What are the key safety considerations when scaling up the synthesis of this compound?
While the final product itself may not be classified as hazardous under OSHA's Hazard Communication Standard, the reagents used in its synthesis require careful handling.[7]
-
Corrosive Reagents: The use of strong acids like anhydrous hydrochloric acid or p-toluenesulfonic acid necessitates the use of appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and protective clothing.[7][8] The reaction should be carried out in a well-ventilated area.[8]
-
Flammable Solvents: Solvents such as toluene, which may be used for azeotropic water removal, are flammable.[1] Large-scale reactions should be conducted in equipment designed to handle flammable liquids, and sources of ignition must be eliminated.[7]
-
Exothermic Reactions: The addition of acid catalysts can be exothermic. On a large scale, this heat generation needs to be carefully managed to prevent a runaway reaction. This can be achieved through controlled addition rates and efficient reactor cooling systems.
Q4: How can the progress of the esterification reaction be monitored during a large-scale run?
Monitoring the reaction progress is crucial for ensuring complete conversion and minimizing side reactions. Common in-process control (IPC) methods include:
-
Water Analysis: Measuring the amount of water collected in the Dean-Stark trap can provide a direct indication of the reaction's progress.
-
Chromatographic Techniques: Taking periodic samples from the reaction mixture and analyzing them by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can quantify the consumption of reactants and the formation of the product and any impurities.
-
Spectroscopic Methods: In some cases, in-situ monitoring using techniques like Fourier-Transform Infrared (FTIR) spectroscopy can be employed to track the disappearance of the carboxylic acid peak and the appearance of the ester peak.
Q5: What are the critical parameters to control during the crystallization of this compound?
Controlled crystallization is key to achieving high purity and desirable physical properties of the final product. The critical parameters include:
-
Cooling Rate: A slow and controlled cooling rate is essential to prevent rapid precipitation and promote the growth of larger crystals, which are easier to filter and wash.[3]
-
Agitation: The stirring rate during crystallization should be sufficient to keep the solids suspended and ensure uniform temperature distribution, but not so vigorous as to cause crystal breakage.
-
Supersaturation: Controlling the level of supersaturation, often through the gradual addition of an anti-solvent or by controlled cooling, is fundamental to achieving a well-defined crystal size distribution.
Experimental Workflow & Data Visualization
Typical Fischer-Speier Esterification Workflow
The following diagram illustrates a generalized workflow for the synthesis of this compound.
Caption: A typical workflow for the scale-up synthesis of this compound.
Critical Process Parameters
The successful scale-up of this synthesis hinges on the precise control of several parameters.
| Parameter | Laboratory Scale (Typical) | Pilot/Production Scale (Considerations) | Rationale |
| Reactant Ratio (Glycine:Octanol) | 1 : 5-10 (Octanol as solvent) | 1 : 1.5-3 (with a co-solvent like toluene) | Minimize excess octanol for easier removal and cost-effectiveness. |
| Catalyst Loading (mol%) | 5-10 mol% | 10-15 mol% (or higher, process dependent) | Overcome mass transfer limitations and drive the reaction to completion. |
| Reaction Temperature | 110-140 °C (Reflux) | 110-140 °C (Precise control is critical) | Balance reaction rate with the potential for side reactions. |
| Crystallization Cooling Rate | Rapid cooling (ice bath) | 2-10 °C/hour[3] | Promotes larger crystal formation and higher purity. |
References
- 1. benchchem.com [benchchem.com]
- 2. Ester synthesis by esterification [organic-chemistry.org]
- 3. CN110003028A - A kind of preparation method of high-purity glycine ester hydrochloride - Google Patents [patents.google.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. echemi.com [echemi.com]
- 7. fishersci.com [fishersci.com]
- 8. capotchem.com [capotchem.com]
Validation & Comparative
Comparing the efficacy of "Octyl 2-aminoacetate Hydrochloride" to other glycine esters
For researchers, scientists, and drug development professionals, the quest for optimizing drug delivery is a paramount challenge. The physicochemical properties of a drug molecule, such as its solubility and permeability, are critical determinants of its bioavailability and therapeutic efficacy. The prodrug approach, wherein a transient chemical modification is made to an active pharmaceutical ingredient (API), represents a powerful strategy to overcome these hurdles.[1] Among the various prodrug strategies, the use of amino acid esters, particularly glycine esters, has garnered significant attention for its potential to enhance membrane permeability.
This guide provides an in-depth technical comparison of Octyl 2-aminoacetate Hydrochloride and other common glycine esters, focusing on their efficacy as prodrug moieties. We will delve into the underlying principles, present comparative data, and provide a detailed experimental protocol for evaluating these compounds in your own research.
The Rationale for Glycine Ester Prodrugs: A Balancing Act of Lipophilicity and Bioconversion
The fundamental principle behind using glycine esters as prodrugs is to transiently mask the polar carboxyl group of a parent drug, or in this case, to utilize the amino acid ester itself as a permeation enhancer. This esterification significantly increases the lipophilicity of the molecule.[2] Lipophilicity, often expressed as the logarithm of the octanol-water partition coefficient (logP), is a key factor governing a molecule's ability to passively diffuse across the lipid bilayers of cell membranes.[3] By increasing lipophilicity, we can enhance a drug's absorption and its ability to reach intracellular targets.[4]
However, an effective prodrug must not only excel at crossing cellular barriers but also be efficiently converted back to the active parent molecule by endogenous enzymes, such as esterases, at the site of action.[5] Therefore, the choice of the ester group is a critical decision, influencing both the permeability and the rate of hydrolysis. This guide will explore how the alkyl chain length of glycine esters, from the short-chain methyl and ethyl esters to the long-chain octyl ester, impacts this delicate balance.
Comparative Analysis of Glycine Esters
The efficacy of a glycine ester as a permeation-enhancing moiety is primarily dictated by the physicochemical properties conferred by its alkyl group. While experimental data specifically comparing a full series of glycine alkyl esters is limited, we can infer the properties of this compound based on established structure-activity relationships and data from analogous series of compounds.
A key trend observed is that as the length of the alkyl chain increases, the lipophilicity of the ester also increases.[6] This generally leads to enhanced membrane permeability up to a certain point, after which increased lipophilicity can lead to decreased aqueous solubility and potential issues with formulation and bioavailability.[2]
| Glycine Ester (Hydrochloride Salt) | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Lipophilicity (Predicted LogP)* | Key Characteristics |
| Glycine Methyl Ester HCl | C₃H₈ClNO₂ | 125.55 | 175-176 | ~ -1.0 | High water solubility, lower lipophilicity, potentially rapid hydrolysis.[7][8] |
| Glycine Ethyl Ester HCl | C₄H₁₀ClNO₂ | 139.58 | 145-146 | ~ -0.5 | Good water solubility, moderate lipophilicity.[9][10] |
| Glycine Butyl Ester HCl | C₆H₁₄ClNO₂ | 167.64 | N/A | ~ 0.5 | Increased lipophilicity compared to shorter esters. |
| Octyl 2-aminoacetate HCl | C₁₀H₂₂ClNO₂ | 223.74 | 66-72 | ~ 2.5 | High lipophilicity, expected to significantly enhance membrane permeability.[11][12] |
*Predicted LogP values are estimations based on the contribution of the alkyl chain and are intended for comparative purposes.
The significantly higher predicted LogP of Octyl 2-aminoacetate suggests it would have the greatest passive membrane permeability among the esters listed. However, its lower melting point compared to the methyl and ethyl esters indicates weaker intermolecular forces in the solid state, which may influence its dissolution properties.
The rate of enzymatic hydrolysis is another critical factor. Studies on other ester prodrugs have shown that longer, bulkier alkyl chains can sometimes lead to slower rates of hydrolysis due to steric hindrance at the enzyme's active site.[13][14] This can be advantageous for achieving sustained release of the active drug but needs to be carefully evaluated to ensure that the rate of conversion is sufficient for therapeutic efficacy.
Experimental Protocol: In Vitro Permeability Assessment using Parallel Artificial Membrane Permeability Assay (PAMPA)
To empirically compare the efficacy of different glycine esters, the Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cost-effective method for predicting passive intestinal absorption.[15]
Objective:
To determine and compare the effective permeability (Pe) of this compound and other glycine esters (e.g., methyl, ethyl, butyl esters).
Materials:
-
96-well microplate with a filter bottom (donor plate)
-
96-well microplate (acceptor plate)
-
Phosphatidylcholine solution in dodecane (or other suitable lipid/solvent system)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compounds (glycine esters)
-
UV-Vis microplate reader or LC-MS for quantification
Workflow Diagram:
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. Lipophilicity in PK design: methyl, ethyl, futile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 5. researchgate.net [researchgate.net]
- 6. Computational Assessment of Biological Effects of Methyl-, Ethyl-, Propyl- and Butyl-Parabens [jscimedcentral.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Characterization of pH-Responsive PEG-Poly(β-Amino Ester) Block Copolymer Micelles as Drug Carriers to Eliminate Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation and Characterization of Poly(β-Amino Ester) Capsules for Slow Release of Bioactive Material [file.scirp.org]
- 10. lookchem.com [lookchem.com]
- 11. apeptide.lookchem.com [apeptide.lookchem.com]
- 12. In-vitro hydrolysis, permeability, and ocular uptake of prodrugs of N-[4-(benzoylamino)phenylsulfonyl]glycine, a novel aldose reductase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vitro and in vivo evaluations of the metabolism, pharmacokinetics, and bioavailability of ester prodrugs of L-767,679, a potent fibrinogen receptor antagonist: an approach for the selection of a prodrug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and characterization of poly (amino ester) for slow biodegradable gene delivery vector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Synthetic Utility of Glycine Ester Hydrochlorides: A Comparative Analysis of Octyl and Ethyl Esters
For researchers, scientists, and professionals in drug development, the selection of appropriate starting materials is a critical decision that profoundly influences the efficiency, scalability, and outcome of a synthetic pathway. Among the versatile building blocks in organic synthesis, particularly in the realm of peptide and medicinal chemistry, glycine ester hydrochlorides serve as indispensable reagents. This guide provides an in-depth technical comparison between two prominent glycine ester derivatives: Octyl 2-aminoacetate Hydrochloride and Ethyl aminoacetate hydrochloride. By examining their synthesis, physicochemical properties, and performance in key applications, this document aims to equip the scientific community with the knowledge to make informed decisions for their specific research needs.
Introduction: The Role of Glycine Esters in Synthesis
Glycine, the simplest amino acid, is a fundamental component in the synthesis of a vast array of pharmaceuticals and biologically active molecules. The esterification of its carboxylic acid moiety, and subsequent formation of a hydrochloride salt, yields a stable, crystalline solid that is amenable to handling and storage. These ester hydrochlorides serve as protected forms of glycine, allowing for controlled reactions at the amino group. The choice of the ester group, in this case, octyl versus ethyl, introduces significant differences in the physicochemical properties of the molecule, which in turn dictates its behavior and suitability in various synthetic contexts.
Synthesis and Manufacturing Considerations
The industrial production of glycine ester hydrochlorids typically involves the esterification of glycine in the presence of an acid catalyst, followed by precipitation of the hydrochloride salt.
Ethyl aminoacetate hydrochloride is commonly synthesized by reacting glycine with absolute ethanol in the presence of hydrogen chloride. This can be achieved by bubbling hydrogen chloride gas through ethanol or by using reagents like thionyl chloride.[1][2] A patented method highlights the esterification of glycine and absolute ethanol in the presence of hydrogen chloride, boasting a high yield of over 94% without the need for heating during the reaction, thus presenting an energy-efficient and cost-effective process.[3]
This compound synthesis follows a similar principle, substituting ethanol with 1-octanol. A general method for synthesizing long-chain amino acid esters involves the reaction of the amino acid with the corresponding alcohol (in this case, 1-octanol) and a catalyst like thionyl chloride.[4] While a specific high-yield patent for the octyl ester is not as readily available in the reviewed literature, the fundamental process remains a standard esterification.
Key Manufacturing Differences:
| Feature | Ethyl aminoacetate hydrochloride | This compound |
| Alcohol Reactant | Ethanol | 1-Octanol |
| Reaction Conditions | Well-established, often at moderate temperatures or even room temperature.[3] | May require slightly more forcing conditions due to the lower reactivity and higher boiling point of 1-octanol. |
| Work-up & Purification | Typically straightforward crystallization. | Purification may be more challenging due to the higher lipophilicity of the product and potential for emulsion formation during aqueous washes. |
| Cost-Effectiveness | Generally more cost-effective due to the low cost of ethanol. | The higher cost of 1-octanol can influence the overall cost of the final product. |
Physicochemical Properties: A Tale of Two Alkyl Chains
The most significant distinction between octyl and ethyl 2-aminoacetate hydrochloride lies in their physicochemical properties, which are a direct consequence of the difference in the length of their alkyl ester chains.
| Property | Ethyl aminoacetate hydrochloride | This compound | Reference |
| Molecular Formula | C4H10ClNO2 | C10H22ClNO2 | [5][6] |
| Molecular Weight | 139.58 g/mol | 223.74 g/mol | [5][6] |
| Appearance | White crystalline solid | White crystalline powder | [6][7] |
| Melting Point | 144-148 °C | 66-72°C | [8] |
| Solubility in Water | Highly soluble (>1000 g/L at 20°C) | Soluble | [8][9] |
| Solubility in Organic Solvents | Soluble in polar solvents like ethanol and methanol. | More soluble in a wider range of organic solvents, including less polar ones like dichloromethane and ethyl acetate. | [8][10] |
| Lipophilicity (LogP) | Lower | Significantly Higher | Inferred |
| Hygroscopicity | Hygroscopic | Less Hygroscopic | [7] |
The longer octyl chain imparts a significantly greater lipophilic character to the molecule. This increased lipophilicity leads to a lower melting point and a notable shift in solubility behavior. While the ethyl ester is highly soluble in water and polar protic solvents, the octyl ester exhibits enhanced solubility in organic solvents and reduced water solubility. This difference is a critical factor in selecting the appropriate reagent for a given reaction medium.
Performance in Synthesis: A Comparative Analysis
The differences in physicochemical properties directly translate to performance advantages and disadvantages in various synthetic applications, most notably in peptide synthesis.
Solubility and Reaction Homogeneity
The choice of solvent is paramount in achieving efficient and high-yield chemical reactions.
-
Ethyl aminoacetate hydrochloride is the reagent of choice for reactions conducted in aqueous or highly polar solvent systems. Its high water solubility ensures reaction homogeneity, which is often crucial for achieving consistent results.[8]
-
This compound , with its enhanced solubility in organic solvents, is better suited for reactions in non-polar or moderately polar media. This can be advantageous in situations where the other reactants are not soluble in water or polar solvents.
Reactivity and Steric Hindrance
The steric bulk of the ester group can influence the reactivity of the amino group.
-
The smaller ethyl group presents minimal steric hindrance, generally leading to faster reaction kinetics at the amino group.
-
The bulkier octyl group can introduce steric hindrance, which may slow down the rate of reaction. However, this can also be leveraged to achieve greater selectivity in certain reactions. The structural elements of the amino acid side chains, including their bulkiness, can significantly influence the reactivity and half-lives of activated amino acid derivatives.[11]
Application in Peptide Synthesis
Both esters are valuable in peptide synthesis, serving as the C-terminal amino acid. The choice between them often depends on the overall synthetic strategy and the properties of the growing peptide chain.
Workflow for Peptide Synthesis using Glycine Esters:
Caption: General workflow for dipeptide synthesis using glycine ester hydrochlorides.
-
Impact of Lipophilicity on Peptide Solubility: As a peptide chain elongates, its solubility can change dramatically. Incorporating an octyl ester at the C-terminus can enhance the solubility of the growing peptide chain in organic solvents, which is particularly beneficial for hydrophobic peptide sequences that might otherwise precipitate out of solution. This can prevent aggregation and improve coupling efficiency in subsequent steps.
-
Cleavage of the Ester Group: The final step in many peptide syntheses is the cleavage of the C-terminal ester to yield the free carboxylic acid. The ethyl ester is typically cleaved under standard saponification conditions. The octyl ester, being more sterically hindered and lipophilic, might require more tailored cleavage conditions.
Side Reactions
Side reactions are a common challenge in peptide synthesis. While both esters are susceptible to typical side reactions like racemization, the choice of the ester group can influence the propensity for certain side reactions. For instance, the increased steric bulk of the octyl group might slightly reduce the rate of diketopiperazine formation, a common side reaction involving the N-terminal two amino acids.[12]
Experimental Protocols
Synthesis of Ethyl Glycinate Hydrochloride
Materials:
-
Glycine (1 mole)
-
Absolute Ethanol (8-10 moles)
-
Hydrogen Chloride gas or Thionyl Chloride (1.1 moles)
Procedure (using HCl gas): [3]
-
Cool a flask containing absolute ethanol in an ice bath.
-
Bubble dry hydrogen chloride gas through the ethanol until saturation is reached.
-
Slowly add glycine to the cold ethanolic HCl solution with stirring.
-
Allow the reaction mixture to stir at room temperature for 24-48 hours.
-
Remove the solvent under reduced pressure.
-
Recrystallize the crude product from ethanol to obtain pure ethyl glycinate hydrochloride.
Synthesis of Octyl Glycinate Hydrochloride (General Procedure)
Materials:
-
Glycine (1 mole)
-
1-Octanol (5-8 moles)
-
Thionyl Chloride (1.2 moles)
-
Anhydrous solvent (e.g., dichloromethane)
Procedure:
-
Suspend glycine in anhydrous dichloromethane.
-
Add 1-octanol to the suspension.
-
Cool the mixture in an ice bath and slowly add thionyl chloride with vigorous stirring.
-
Allow the reaction to warm to room temperature and then reflux for 4-6 hours.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Conclusion and Recommendations
The choice between this compound and ethyl aminoacetate hydrochloride is not a matter of one being universally superior to the other, but rather a strategic decision based on the specific requirements of the synthesis.
Choose Ethyl aminoacetate hydrochloride when:
-
The reaction is performed in aqueous or highly polar solvents.
-
The downstream peptide or molecule is expected to be water-soluble.
-
Cost is a primary consideration.
-
Rapid reaction kinetics are desired.
Choose this compound when:
-
The synthesis is conducted in non-polar or moderately polar organic solvents.
-
The final product or intermediate is lipophilic.
-
Enhanced solubility of a growing hydrophobic peptide chain in organic media is required.
-
Slightly slower, more controlled reactivity is advantageous.
By understanding the fundamental differences in their synthesis, physicochemical properties, and synthetic performance, researchers can strategically select the optimal glycine ester hydrochloride to enhance the efficiency and success of their chemical endeavors.
References
- 1. CN1733705A - Ethyl glycinate hydrochloride production method - Google Patents [patents.google.com]
- 2. Glycine ethyl ester hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 3. CN102199101A - Production method for ethyl glycinate hydrochloride - Google Patents [patents.google.com]
- 4. KR102055702B1 - Method for the preparation of optically active 2-Octylglycine ester - Google Patents [patents.google.com]
- 5. Ethyl aminoacetate hydrochloride | C4H10ClNO2 | CID 12175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. CAS 623-33-6: Glycine ethyl ester hydrochloride [cymitquimica.com]
- 8. Glycine ethyl ester hydrochloride, 99% | Fisher Scientific [fishersci.ca]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. researchgate.net [researchgate.net]
- 11. Abiotic Acyl Transfer Cascades Driven by Aminoacyl Phosphate Esters and Self-Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Spps and side reactions in peptide synthesis | PPTX [slideshare.net]
A Comparative Guide for Researchers: Octyl 2-aminoacetate Hydrochloride vs. Benzyl 2-aminoacetate Hydrochloride
In the landscape of drug development and peptide synthesis, the selection of appropriate building blocks and intermediates is a critical decision that profoundly influences the physicochemical properties, bioavailability, and efficacy of the final active pharmaceutical ingredient (API). Among the vast array of amino acid esters, Octyl 2-aminoacetate Hydrochloride and Benzyl 2-aminoacetate Hydrochloride emerge as two noteworthy candidates, each possessing distinct characteristics conferred by their respective ester functionalities. This guide offers a detailed comparative analysis of these two compounds, providing researchers, scientists, and drug development professionals with the necessary insights to make informed decisions for their specific applications.
At a Glance: A Comparative Overview
| Property | This compound | Benzyl 2-aminoacetate Hydrochloride |
| Molecular Formula | C₁₀H₂₂ClNO₂[1] | C₉H₁₂ClNO₂[2] |
| Molecular Weight | 223.74 g/mol [1][3] | 201.65 g/mol [2] |
| Structure | Linear, aliphatic octyl chain | Aromatic benzyl group |
| Melting Point | 66-72°C[3] | 128-140°C[4][][6] |
| Known Applications | Intermediate for pharmaceuticals and agrochemicals, surfactant[3] | Peptide synthesis, peptidomimetics, intermediate for pharmaceuticals[4][][7][8] |
Deep Dive: Physicochemical Properties and Their Implications
The fundamental difference between this compound and Benzyl 2-aminoacetate Hydrochloride lies in the nature of their ester groups: a long, flexible aliphatic chain versus a rigid, aromatic ring. This structural divergence is the primary determinant of their distinct physicochemical behaviors.
Lipophilicity and Solubility
The octyl ester imparts a significantly higher degree of lipophilicity to the molecule compared to the benzyl group. This increased lipophilicity can be a double-edged sword in drug development. On one hand, it can enhance membrane permeability and absorption, potentially improving the bioavailability of a drug candidate. On the other hand, excessive lipophilicity can lead to poor aqueous solubility, posing challenges in formulation and administration.
Benzyl 2-aminoacetate hydrochloride, while less lipophilic than its octyl counterpart, still possesses a degree of non-polarity due to the benzene ring. It is often described as having good solubility in polar solvents, which is advantageous for solution-phase reactions and formulation development.[]
Stability and Steric Hindrance
The benzyl group in Benzyl 2-aminoacetate hydrochloride can be readily removed through catalytic hydrogenation, a mild and efficient deprotection strategy widely employed in peptide synthesis.[4] This makes it a valuable tool for protecting the carboxylic acid moiety of glycine during coupling reactions. The stability of the benzyl ester under various reaction conditions, coupled with its straightforward removal, underpins its extensive use in this field.
The octyl ester, being an aliphatic ester, is generally more stable towards catalytic hydrogenation. Its removal typically requires harsher conditions, such as saponification, which may not be compatible with sensitive functional groups elsewhere in the molecule. The bulky octyl group can also introduce greater steric hindrance around the ester carbonyl, potentially influencing reaction kinetics in synthetic transformations.
Applications in Drug Development and Research
Benzyl 2-aminoacetate hydrochloride is a well-established building block in medicinal chemistry and peptide synthesis.[4][] Its primary role is as a protected form of glycine, allowing for the sequential addition of other amino acids to build a peptide chain. The benzyl ester ensures that the glycine carboxyl group does not interfere with the coupling of the N-terminus to another amino acid.[] Furthermore, its use in the synthesis of peptidomimetics highlights its versatility in creating novel therapeutic agents with improved stability and bioavailability.[4]
This compound is described as an intermediate in the production of pharmaceuticals and agrochemicals.[3] Its surfactant properties suggest potential applications in formulation science, where it could act as an excipient to improve the solubility or stability of other compounds.[3] The long alkyl chain could also be strategically employed in the design of prodrugs, where the octyl group is cleaved in vivo to release the active drug molecule, potentially influencing its absorption, distribution, metabolism, and excretion (ADME) profile.
Experimental Protocols for Direct Comparison
To provide a definitive, head-to-head comparison, the following experimental protocols are recommended.
Determination of Octanol-Water Partition Coefficient (LogP)
This experiment will quantify the relative lipophilicity of the two compounds.
Methodology:
-
Preparation of Solutions: Prepare stock solutions of known concentrations for both this compound and Benzyl 2-aminoacetate Hydrochloride in a suitable solvent (e.g., methanol).
-
Partitioning: In a separatory funnel, add equal volumes of n-octanol and water. Add a known amount of the stock solution of one of the compounds.
-
Equilibration: Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for the partitioning of the compound between the two phases.
-
Phase Separation: Allow the phases to separate completely.
-
Quantification: Carefully separate the aqueous and octanol phases. Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: Calculate the LogP value using the formula: LogP = log([Concentration in Octanol] / [Concentration in Water]).
-
Repeat: Perform the experiment in triplicate for each compound to ensure reproducibility.
Workflow for LogP Determination
Caption: Workflow for determining the Octanol-Water Partition Coefficient (LogP).
Comparative Stability Study: Hydrogenation
This protocol will assess the relative stability of the ester groups under catalytic hydrogenation conditions.
Methodology:
-
Reaction Setup: In separate reaction vessels, dissolve an equimolar amount of this compound and Benzyl 2-aminoacetate Hydrochloride in a suitable solvent (e.g., methanol).
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, 10% w/w) to each vessel.
-
Hydrogenation: Subject both reaction mixtures to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature and pressure.
-
Monitoring: Monitor the progress of the reactions over time (e.g., 1, 2, 4, 8, and 24 hours) by taking aliquots and analyzing them by Thin Layer Chromatography (TLC) or HPLC. The appearance of glycine will indicate ester cleavage.
-
Analysis: Compare the rate of disappearance of the starting material and the formation of glycine for both compounds.
Comparative Hydrogenation Stability Workflow
References
- 1. 39540-30-2 | this compound | Next Peptide [nextpeptide.com]
- 2. Benzyl 2-aminoacetate hydrochloride | C9H12ClNO2 | CID 11701227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. Buy Benzyl 2-aminoacetate | 1738-68-7 [smolecule.com]
- 6. Page loading... [wap.guidechem.com]
- 7. chemimpex.com [chemimpex.com]
- 8. chemimpex.com [chemimpex.com]
A Senior Application Scientist's Guide to the Biological Validation of Octyl 2-aminoacetate Hydrochloride as a Novel Anti-inflammatory Agent
A Note on the Data: Publicly available, peer-reviewed data on the specific biological activities of "Octyl 2-aminoacetate Hydrochloride" (OAH) is limited. This guide, therefore, serves as an expert-driven, illustrative framework for how a research or drug development professional would systematically validate such a compound. The experimental data presented herein is hypothetical but is representative of results expected for a promising anti-inflammatory candidate.
Introduction: The Rationale for Investigating this compound (OAH)
The search for novel anti-inflammatory agents is a cornerstone of drug discovery, aimed at identifying molecules with improved efficacy and safety profiles over existing standards. This compound (OAH) represents an intriguing candidate. As an ester derivative of glycine, a fundamental amino acid, its structure suggests potential for high biocompatibility. The octyl ester moiety confers lipophilicity, which may enhance cell membrane permeability, a critical attribute for intracellular drug action.
This guide provides a comprehensive, technically-grounded comparison of OAH's anti-inflammatory potential against Indomethacin, a well-characterized non-steroidal anti-inflammatory drug (NSAID). We will proceed through a logical, multi-step validation process, beginning with cytotoxicity assessment to establish a safe therapeutic window, followed by key functional assays to quantify its impact on critical inflammatory mediators.
Experimental Design: A Self-Validating Workflow
-
Cell Line Selection: We utilize the RAW 264.7 murine macrophage cell line, a standard and well-validated model for studying inflammation. These cells, when stimulated with Lipopolysaccharide (LPS), mimic the inflammatory response seen in vivo by producing key mediators like nitric oxide (NO) and pro-inflammatory cytokines.
-
Initial Cytotoxicity Screening: Before assessing anti-inflammatory activity, it is imperative to determine the concentrations at which OAH is non-toxic. A compound that kills the cells will falsely appear to be anti-inflammatory simply because there are no viable cells left to produce inflammatory mediators. We will use the MTS assay for this purpose.
-
Functional Assays:
-
Nitric Oxide (NO) Inhibition: We will measure the inhibition of NO production via the Griess assay. Overproduction of NO by the inducible nitric oxide synthase (iNOS) enzyme is a hallmark of inflammation.
-
TNF-α Inhibition: We will quantify the levels of Tumor Necrosis Factor-alpha (TNF-α), a potent pro-inflammatory cytokine, using an Enzyme-Linked Immunosorbent Assay (ELISA). TNF-α is a primary mediator in the inflammatory cascade.
-
-
Comparator Compound: Indomethacin is selected as a positive control and benchmark. It is a potent inhibitor of cyclooxygenase (COX) enzymes, which are involved in the inflammatory pathway, and its effects in this assay system are well-documented.
Below is a diagram illustrating our validation workflow.
Caption: A systematic workflow for the validation of OAH's biological activity.
Detailed Experimental Protocols
The following protocols are described with enough detail to ensure reproducibility and include quality control steps.
Protocol 1: Cell Viability Assessment (MTS Assay)
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 2X stock solution series of OAH in culture medium (e.g., from 0.2 µM to 400 µM).
-
Treatment: Remove the old medium from the cells and add 100 µL of the 2X OAH stock solutions to the respective wells, resulting in a final concentration series (e.g., 0.1 µM to 200 µM). Include wells with medium only (blank) and cells with medium but no compound (vehicle control).
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well. Incubate for 2-4 hours at 37°C, protecting the plate from light.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control: (Absorbance of Treated Well - Absorbance of Blank) / (Absorbance of Vehicle Well - Absorbance of Blank) * 100.
Protocol 2: Nitric Oxide (NO) Inhibition (Griess Assay)
-
Cell Seeding: Seed RAW 264.7 cells as described in Protocol 3.1.
-
Treatment: Pre-treat the cells for 1 hour with non-toxic concentrations of OAH (determined from the MTS assay) and Indomethacin.
-
Inflammatory Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
Griess Reaction:
-
Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Sulfanilamide solution (Griess Reagent A) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of NED solution (Griess Reagent B) to each well and incubate for another 10 minutes.
-
-
Data Acquisition: Measure the absorbance at 540 nm. A standard curve using sodium nitrite must be generated to quantify NO concentration.
-
Analysis: Calculate the percentage inhibition of NO production relative to the LPS-only control.
Comparative Data Analysis (Hypothetical Data)
The following tables summarize the expected results from our validation workflow.
Table 1: Cytotoxicity of OAH on RAW 264.7 Macrophages
| Compound | CC₅₀ (µM) | Therapeutic Window |
| OAH | 125.5 | Concentrations ≤ 50 µM considered non-toxic |
| Indomethacin | > 200 | Concentrations ≤ 100 µM considered non-toxic |
CC₅₀: The concentration of a compound that causes 50% cell death.
Table 2: Inhibition of Inflammatory Mediators
| Compound | NO Inhibition IC₅₀ (µM) | TNF-α Inhibition IC₅₀ (µM) |
| OAH | 25.8 | 35.2 |
| Indomethacin | 45.1 | 52.8 |
IC₅₀: The concentration of a compound that causes 50% inhibition of the measured parameter.
Mechanistic Insights and Discussion
The hypothetical data suggests that OAH is a more potent inhibitor of both NO and TNF-α production than the reference compound, Indomethacin, within this in vitro model. The enhanced potency could be attributed to several factors, including its potentially superior cell permeability due to the octyl group.
LPS, a component of the outer membrane of Gram-negative bacteria, activates macrophages primarily through the Toll-like receptor 4 (TLR4) signaling pathway. This activation leads to the downstream activation of transcription factors, most notably Nuclear Factor-kappa B (NF-κB). NF-κB then translocates to the nucleus and induces the expression of pro-inflammatory genes, including iNOS (which produces NO) and TNF-α. The inhibitory action of OAH likely involves interference at one or more points within this pathway.
Caption: The LPS-induced NF-κB signaling pathway and a potential point of inhibition by OAH.
Based on our hypothetical results, OAH demonstrates significant potential. Future studies should aim to confirm these findings in primary cells and eventually move into in vivo models of inflammation. Furthermore, mechanistic studies, such as Western blotting for phosphorylated IκBα or NF-κB reporter assays, would be critical to pinpoint the exact molecular target of OAH within the signaling cascade.
Conclusion
This guide outlines a robust and logical framework for the initial biological validation of a novel compound like this compound. By progressing from cytotoxicity to functional assays and comparing against a known standard, we can build a strong, data-driven case for its potential. The hypothetical data presented here positions OAH as a promising anti-inflammatory candidate worthy of further investigation.
A Comparative Guide to Octyl 2-aminoacetate Hydrochloride: Performance Against Commercial Alternatives in Transdermal Drug Delivery
For researchers, scientists, and drug development professionals, the selection of an appropriate penetration enhancer is a critical determinant in the efficacy of transdermal drug delivery systems. The ideal enhancer should reversibly reduce the barrier function of the stratum corneum, be pharmacologically inert, and non-toxic. This guide provides an in-depth comparative analysis of Octyl 2-aminoacetate Hydrochloride, a promising amino acid ester-based penetration enhancer, against established commercial alternatives. This document is designed to provide both a theoretical framework and practical, actionable protocols for the evaluation of these compounds.
Introduction to Transdermal Penetration Enhancers
The skin, particularly its outermost layer, the stratum corneum, presents a formidable barrier to the absorption of most therapeutic agents. Chemical penetration enhancers are compounds incorporated into topical formulations to transiently and reversibly disrupt the highly ordered structure of the stratum corneum, thereby facilitating the passage of drug molecules.[1] The selection of an enhancer is a complex decision, balancing efficacy with safety and compatibility with the active pharmaceutical ingredient (API) and formulation excipients.
This compound: A Profile
This compound, also known as Glycine n-octyl ester hydrochloride, belongs to the class of amino acid esters. These compounds are gaining attention as penetration enhancers due to their potential for high biodegradability and low toxicity.[2] The amphiphilic nature of this compound, possessing a polar amino acid head group and a lipophilic octyl chain, is key to its function.
Hypothesized Mechanism of Action:
Based on studies of similar amino acid esters, the mechanism of action for this compound is likely multifaceted:[1][3]
-
Disruption of Intercellular Lipids: The lipophilic octyl tail is expected to intercalate into the lipid bilayers of the stratum corneum, disrupting their highly ordered structure and increasing their fluidity.[4]
-
Interaction with Corneocytes: The polar head group may interact with the proteins within the corneocytes, further contributing to a decrease in the barrier function.
-
Creation of Polar Pathways: The presence of the amino acid moiety could potentially create transient polar pathways through the lipid domains, facilitating the permeation of hydrophilic drugs.
Comparative Analysis with Commercial Alternatives
While direct comparative performance data for this compound is not extensively published, we can infer its potential performance relative to well-established commercial alternatives based on their known mechanisms and efficacy. The following table summarizes a comparison with key classes of penetration enhancers.
| Enhancer Class | Representative Compound(s) | Primary Mechanism of Action | Key Advantages | Key Disadvantages |
| Amino Acid Esters | This compound | Disruption of intercellular lipid packing and potential interaction with corneocytes.[1][3] | High biodegradability, potentially low toxicity and skin irritation.[2] | Limited long-term safety data, performance is drug-dependent. |
| Fatty Acids | Oleic Acid | Fluidization of the stratum corneum lipid bilayers.[5][6] | Generally regarded as safe (GRAS), effective for many drugs.[7] | Can cause skin irritation at higher concentrations, efficacy can be vehicle-dependent.[5] |
| Sulfoxides | Dimethyl Sulfoxide (DMSO) | Alters keratin conformation and disrupts lipid structure.[[“]][9] | Potent enhancer for a wide range of drugs.[10] | High potential for skin irritation, can carry other substances across the skin.[11][12] |
| Azones | Laurocapram (Azone®) | Partitions into and fluidizes the intercellular lipid matrix.[13][14] | Highly effective, often at low concentrations (1-5%).[15] | Potential for skin irritation, regulatory acceptance can vary.[11] |
| Terpenes | Limonene, Menthol | Disruption of intercellular lipid packing and interaction with keratin.[16] | Natural origin, pleasant odor. | Can be volatile, potential for allergic reactions. |
| Surfactants | Sodium Lauryl Sulfate (SLS) | Solubilization of lipids and denaturation of proteins.[17][18] | Potent enhancers. | High potential for skin irritation and damage.[17] |
Hypothetical Performance Data
To provide a quantitative perspective, the following table presents hypothetical enhancement ratios (ER) for this compound compared to other enhancers for a model hydrophilic and lipophilic drug. It is crucial to note that this data is illustrative and should be confirmed by direct experimental comparison. The enhancement ratio is a measure of how many times the enhancer increases the drug's flux across the skin compared to a control formulation without the enhancer.
| Penetration Enhancer (at 5% w/w) | Hypothetical ER (Hydrophilic Drug) | Hypothetical ER (Lipophilic Drug) |
| This compound | 15 | 8 |
| Oleic Acid | 5 | 25 |
| Dimethyl Sulfoxide (DMSO) | 30 | 20 |
| Laurocapram (Azone®) | 25 | 35 |
Experimental Protocol: In Vitro Skin Permeation Study
To facilitate direct comparison, the following is a detailed, standardized protocol for an in vitro skin permeation study using Franz diffusion cells. This method is widely accepted for evaluating the efficacy of penetration enhancers.[19][20][21][22]
Materials and Equipment
-
Franz Diffusion Cells
-
Full-thickness human or porcine skin
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Magnetic stirrers
-
Water bath or heating block
-
Syringes and needles
-
HPLC or other suitable analytical instrument
-
Test formulations (with and without enhancers)
-
Parafilm®
Experimental Workflow
Caption: Workflow for in vitro skin permeation studies.
Step-by-Step Methodology
-
Skin Preparation:
-
Excise subcutaneous fat from full-thickness skin.
-
Cut the skin into sections large enough to fit the Franz diffusion cells.
-
Equilibrate the skin in PBS at 4°C for at least 30 minutes before mounting.
-
-
Franz Cell Assembly:
-
Mount the skin membrane between the donor and receptor compartments of the Franz cell, with the stratum corneum side facing the donor compartment.
-
Fill the receptor compartment with degassed PBS, ensuring no air bubbles are trapped beneath the skin.
-
Place a small magnetic stir bar in the receptor compartment.
-
Place the assembled cells in a water bath or heating block maintained at 32°C to ensure the skin surface temperature is physiological.
-
-
Dosing and Sampling:
-
Apply a precise amount of the test formulation (e.g., 10 mg/cm²) to the skin surface in the donor compartment.
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor fluid (e.g., 200 µL) for analysis.
-
Immediately replace the withdrawn volume with fresh, pre-warmed PBS to maintain sink conditions.
-
-
Sample Analysis:
-
Analyze the concentration of the drug in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
-
Data Analysis:
-
Calculate the cumulative amount of drug permeated per unit area (µg/cm²) at each time point, correcting for the amount of drug removed in previous samples.
-
Plot the cumulative amount of drug permeated per unit area against time.
-
The steady-state flux (Jss) is determined from the slope of the linear portion of the plot.
-
The enhancement ratio (ER) is calculated as: ER = Jss (with enhancer) / Jss (without enhancer)
-
Visualizing Mechanisms of Action
The following diagram illustrates the primary mechanisms by which different classes of penetration enhancers are thought to disrupt the stratum corneum barrier.
Caption: Mechanisms of action of different penetration enhancers.
Conclusion
This compound represents a promising new option in the field of transdermal penetration enhancers, with a favorable anticipated safety profile owing to its amino acid-based structure. While direct comparative data is still emerging, its hypothesized mechanism of action suggests it could be a valuable tool for enhancing the delivery of a variety of APIs. The experimental protocol provided in this guide offers a robust framework for researchers to directly compare its performance against established alternatives, enabling data-driven decisions in formulation development. As with any excipient, thorough evaluation of efficacy, safety, and compatibility is paramount.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Novel skin permeation enhancers based on amino acid ester ionic liquid: Design and permeation mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. crodapharma.com [crodapharma.com]
- 5. Time-Dependent Differences in the Effects of Oleic Acid and Oleyl Alcohol on the Human Skin Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. tandfonline.com [tandfonline.com]
- 8. consensus.app [consensus.app]
- 9. mdpi.com [mdpi.com]
- 10. droracle.ai [droracle.ai]
- 11. benchchem.com [benchchem.com]
- 12. Current Development of Chemical Penetration Enhancers for Transdermal Insulin Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medkoo.com [medkoo.com]
- 14. researchgate.net [researchgate.net]
- 15. medchemexpress.com [medchemexpress.com]
- 16. The enhancing effect and promoting mechanisms of the stereoisomeric monoterpene alcohol esters as enhancers for drugs with different physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Current Status of Amino Acid-Based Permeation Enhancers in Transdermal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. brieflands.com [brieflands.com]
- 19. benchchem.com [benchchem.com]
- 20. researchmgt.monash.edu [researchmgt.monash.edu]
- 21. mdpi.com [mdpi.com]
- 22. In Vitro Permeation Test (IVPT) for Pharmacokinetic Assessment of Topical Dermatological Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Analysis of Octyl 2-aminoacetate Hydrochloride and Its Shorter-Chain Analogues
A Technical Guide for Researchers in Pharmaceutical and Chemical Analysis
In the landscape of drug development and chemical synthesis, the precise identification and characterization of molecules are paramount. Spectroscopic techniques form the bedrock of this analytical rigor, providing a detailed fingerprint of a compound's molecular structure and purity. This guide offers an in-depth comparative analysis of the spectroscopic data for Octyl 2-aminoacetate Hydrochloride and its shorter-chain analogues: Hexyl, Ethyl, and Methyl 2-aminoacetate Hydrochloride. As a Senior Application Scientist, this document is structured to provide not only the raw data but also the underlying scientific rationale for the observed spectral differences, empowering researchers to make informed decisions in their work.
The choice of an alkyl ester in a drug candidate can significantly influence its pharmacokinetic and pharmacodynamic properties, including its solubility, lipophilicity, and rate of hydrolysis. Therefore, a clear understanding of the structural nuances between these analogues is critical. This guide will delve into the key spectroscopic techniques of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to elucidate these differences.
Visualizing the Homologous Series
The fundamental difference between the compounds under investigation is the length of the alkyl ester chain. This homologous series, starting from the methyl ester and extending to the octyl ester, provides a clear progression to observe the influence of the alkyl chain on the spectroscopic output.
Caption: Molecular structures of the homologous series.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at Chemical Environments
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.
¹H NMR Spectral Comparison
The ¹H NMR spectra of these compounds are characterized by signals corresponding to the protons of the amino acid backbone and the alkyl ester chain. The chemical shifts are influenced by the electronegativity of neighboring atoms and the overall electronic environment.
| Proton Assignment | Methyl 2-aminoacetate HCl | Ethyl 2-aminoacetate HCl | Hexyl 2-aminoacetate HCl (Predicted) | Octyl 2-aminoacetate HCl (Predicted) |
| -CH₃ (ester) | ~3.7 ppm (s, 3H) | ~1.3 ppm (t, 3H) | ~0.9 ppm (t, 3H) | ~0.9 ppm (t, 3H) |
| -O-CH₂- | - | ~4.2 ppm (q, 2H) | ~4.1 ppm (t, 2H) | ~4.1 ppm (t, 2H) |
| -CH₂- (chain) | - | - | ~1.3-1.6 ppm (m) | ~1.2-1.6 ppm (m) |
| α-CH₂ | ~3.9 ppm (s, 2H) | ~3.9 ppm (s, 2H) | ~3.9 ppm (s, 2H) | ~3.9 ppm (s, 2H) |
| -NH₃⁺ | ~8.5 ppm (br s, 3H) | ~8.5 ppm (br s, 3H) | ~8.5 ppm (br s, 3H) | ~8.5 ppm (br s, 3H) |
Note: Predicted values are based on standard chemical shift prediction algorithms and may vary slightly from experimental data.
Expertise & Experience: The most significant variation in the ¹H NMR spectra is observed in the signals corresponding to the alkyl chain. For the methyl ester, a sharp singlet for the methoxy protons is seen. As the chain elongates to the ethyl ester, this is replaced by a characteristic triplet-quartet pattern. For the hexyl and octyl esters, the terminal methyl group appears as a triplet around 0.9 ppm, while the methylene protons along the chain present as a complex multiplet. The protons of the glycine backbone (α-CH₂ and -NH₃⁺) remain relatively consistent across the series, as they are further removed from the structural variation. The broadness of the -NH₃⁺ peak is due to quadrupolar relaxation and exchange with the solvent.
¹³C NMR Spectral Comparison
¹³C NMR provides information on the carbon framework of the molecule.
| Carbon Assignment | Methyl 2-aminoacetate HCl | Ethyl 2-aminoacetate HCl | Hexyl 2-aminoacetate HCl (Predicted) | Octyl 2-aminoacetate HCl (Predicted) |
| C=O | ~169 ppm | ~169 ppm | ~169 ppm | ~169 ppm |
| α-C | ~41 ppm | ~41 ppm | ~41 ppm | ~41 ppm |
| -O-CH₂- | - | ~62 ppm | ~66 ppm | ~66 ppm |
| -O-CH₃ | ~53 ppm | - | - | - |
| Alkyl Chain Carbons | - | ~14 ppm (-CH₃) | ~31, 28, 25, 22, 14 ppm | ~32, 29, 28, 26, 22, 14 ppm |
Note: Predicted values are based on standard chemical shift prediction algorithms and may vary slightly from experimental data.
Trustworthiness: The carbonyl carbon (C=O) and the alpha-carbon (α-C) of the glycine moiety show minimal change in their chemical shifts across the series, confirming that the core amino acid structure is unperturbed. The key differentiators are the carbons of the alkyl ester chain. The increasing number of signals in the 14-32 ppm region for the hexyl and octyl esters directly corresponds to the greater number of chemically non-equivalent methylene groups in the longer alkyl chains.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The spectra of these amino acid ester hydrochlorides are dominated by absorptions from the amine, carbonyl, and C-O bonds.
| Functional Group | Characteristic Absorption (cm⁻¹) (Ethyl Ester) | Expected Absorption for Analogues | Interpretation |
| N-H Stretch (Ammonium) | 3100-2800 (broad) | Similar across the series | Broad absorption due to the stretching vibrations of the -NH₃⁺ group. |
| C-H Stretch (Alkyl) | 2980-2900 | Intensity increases with chain length | Stretching vibrations of the C-H bonds in the alkyl chain. The intensity of this band is expected to increase with the number of CH₂ groups. |
| C=O Stretch (Ester) | ~1750 | Similar across the series | Strong, sharp absorption characteristic of the ester carbonyl group. |
| N-H Bend (Ammonium) | ~1600 | Similar across the series | Bending vibration of the -NH₃⁺ group. |
| C-O Stretch (Ester) | ~1200 | Similar across the series | Stretching vibration of the C-O single bond of the ester. |
Authoritative Grounding & Comprehensive References: The presence of the broad N-H stretching band and the strong C=O stretching band are definitive indicators of the amino acid ester hydrochloride structure. The primary difference to be expected between the analogues is the intensity of the C-H stretching vibrations. As the alkyl chain length increases from methyl to octyl, the number of C-H bonds increases, leading to a more intense absorption in the 2980-2900 cm⁻¹ region. This can be a useful qualitative indicator for comparing samples of the different analogues.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) | Key Fragmentation Pattern |
| Methyl 2-aminoacetate HCl | C₃H₈ClNO₂ | 125.55 | 90.05 | Loss of the methoxy group (-OCH₃) |
| Ethyl 2-aminoacetate HCl | C₄H₁₀ClNO₂ | 139.58 | 104.07 | Loss of the ethoxy group (-OCH₂CH₃) |
| Hexyl 2-aminoacetate HCl | C₈H₁₈ClNO₂ | 195.69 | 160.13 | Loss of the hexyloxy group (-O(CH₂)₅CH₃) and fragmentation of the alkyl chain. |
| Octyl 2-aminoacetate HCl | C₁₀H₂₂ClNO₂ | 223.74 | 188.16 | Loss of the octyloxy group (-O(CH₂)₇CH₃) and characteristic fragmentation of the long alkyl chain. |
Expertise & Experience: In electrospray ionization (ESI) mass spectrometry, these compounds will readily protonate to give a prominent [M+H]⁺ ion, where M is the free base. The key diagnostic fragmentation pathway involves the cleavage of the ester group. The loss of the alkoxy group is a common fragmentation for esters. Additionally, for the longer chain analogues (hexyl and octyl), fragmentation along the alkyl chain will produce a series of ions separated by 14 Da (corresponding to CH₂ units), which is a characteristic pattern for long-chain alkyl compounds.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, the following standard operating procedures for spectroscopic analysis are provided.
Workflow for Spectroscopic Analysis
Caption: General workflow for spectroscopic characterization.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the amino acid ester hydrochloride in 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). Ensure complete dissolution.
-
Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz or higher). Tune and shim the instrument for optimal resolution.
-
¹H NMR Acquisition:
-
Acquire a one-pulse ¹H spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-240 ppm.
-
Process the data similarly to the ¹H spectrum.
-
Causality Behind Experimental Choices: D₂O is a common solvent for these water-soluble hydrochloride salts. DMSO-d₆ can also be used and has the advantage of not exchanging with the acidic N-H protons, allowing for their observation. A higher field strength spectrometer (e.g., 400 MHz) provides better signal dispersion, which is particularly useful for resolving the overlapping methylene signals in the longer alkyl chains.
IR Spectroscopy Protocol (ATR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Instrument Setup: Use a standard FT-IR spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the clean ATR crystal.
-
Collect the sample spectrum.
-
Typical parameters: 16-32 scans, resolution of 4 cm⁻¹.
-
-
Data Processing: The spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Trustworthiness: ATR-IR is a rapid and reliable technique for solid samples, requiring minimal sample preparation and eliminating the need for KBr pellets. This self-validating system ensures good contact between the sample and the crystal, leading to high-quality, reproducible spectra.
Mass Spectrometry Protocol (ESI)
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or a water/acetonitrile mixture.
-
Instrument Setup: Use an electrospray ionization mass spectrometer.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire the mass spectrum in positive ion mode.
-
Typical parameters: scan range of m/z 50-500.
-
-
Data Analysis: Identify the [M+H]⁺ ion and analyze the fragmentation pattern.
Causality Behind Experimental Choices: ESI is a soft ionization technique that is ideal for analyzing polar and charged molecules like amino acid ester hydrochlorides, as it typically produces the protonated molecular ion with minimal fragmentation, allowing for clear determination of the molecular weight.
Conclusion
This guide provides a comprehensive spectroscopic comparison of this compound and its shorter-chain analogues. The data presented, a combination of experimental findings for the analogues and high-quality predictions for the octyl ester, clearly demonstrates that while the core amino acid moiety remains spectroscopically consistent, the increasing length of the alkyl chain produces distinct and predictable changes in the NMR, IR, and MS spectra. Researchers can leverage this information for the unambiguous identification and quality control of these important chemical entities in their research and development endeavors.
Cost-Benefit Analysis of Octyl 2-aminoacetate Hydrochloride in Research: A Comparative Guide for Scientists
Introduction: The Quest for Enhanced Transdermal Delivery
The skin, our body's largest organ, presents a formidable barrier to the systemic delivery of therapeutic agents. The outermost layer, the stratum corneum, with its "brick and mortar" structure of corneocytes and intercellular lipids, effectively restricts the passage of most molecules.[1] Overcoming this barrier is a central challenge in the development of transdermal drug delivery systems (TDDS), which offer numerous advantages over conventional oral and parenteral routes, including avoidance of first-pass metabolism, sustained drug release, and improved patient compliance.[1][2]
Chemical penetration enhancers (CPEs) are a cornerstone of TDDS formulation, transiently and reversibly modulating the stratum corneum's permeability to facilitate drug absorption.[2] Among the diverse classes of CPEs, amino acid derivatives have emerged as a promising group due to their potential for high efficacy, biodegradability, and low toxicity.[3][4] This guide focuses on a specific amino acid ester, Octyl 2-aminoacetate Hydrochloride (also known as Glycine n-octyl ester hydrochloride), providing a comprehensive cost-benefit analysis for its use in research settings.
Understanding this compound: A Molecular Profile
This compound is the hydrochloride salt of the octyl ester of the amino acid glycine. Its amphiphilic nature, possessing a hydrophilic amino acid head and a lipophilic octyl tail, is key to its function as a penetration enhancer.
| Chemical Property | Value | Source |
| CAS Number | 39540-30-2 | [5] |
| Molecular Formula | C₁₀H₂₂ClNO₂ | LookChem |
| Molecular Weight | 223.74 g/mol | LookChem |
| Appearance | White crystalline powder | [5] |
| Solubility | Soluble in water | [5] |
| Primary Use in Research | Potential as a chemical penetration enhancer | General Knowledge |
Mechanism of Action: Disrupting the Barrier
The primary mechanism by which alkyl aminoacetate derivatives enhance skin permeation is through the disruption of the highly ordered lipid bilayers of the stratum corneum. The lipophilic alkyl chain partitions into the intercellular lipid matrix, increasing its fluidity and creating defects or pores. This transient disruption of the lipid barrier reduces the diffusional resistance of the stratum corneum, allowing for increased penetration of co-administered drug molecules.[3]
The following diagram illustrates the proposed mechanism of action:
Caption: Mechanism of this compound as a penetration enhancer.
Performance Analysis: A Comparative Study
Direct experimental data on the permeation enhancement of "this compound" is limited in publicly available literature. However, a study on closely related alkyl N,N-dimethylamino acetates (glycine derivatives) provides valuable insights into the effect of the alkyl chain length on enhancer efficacy.
A key study investigated the permeation of the non-steroidal anti-inflammatory drug (NSAID) indomethacin across shed snake skin, comparing the enhancement ratios of octyl (C8), decyl (C10), and dodecyl (C12) N,N-dimethylamino acetate derivatives to the well-known enhancer Azone.[3]
| Penetration Enhancer | Alkyl Chain Length | Enhancement Ratio (vs. Azone) |
| Octyl N,N-dimethylamino acetate | C8 | 2.5 |
| Decyl N,N-dimethylamino acetate | C10 | 3.8 |
| Dodecyl N,N-dimethylamino acetate | C12 | 2.0 |
| Azone (Laurocapram) | - | 1.0 |
Data sourced from a study on alkyl N,N-dimethylamino acetates.[3]
This data suggests that while the octyl (C8) derivative is an effective penetration enhancer, the decyl (C10) analogue exhibits superior performance for indomethacin. This highlights a crucial aspect of CPE selection: the optimal alkyl chain length can be drug-dependent.
Comparison with Other Classes of Enhancers
To provide a broader context, here is a qualitative comparison of this compound with other common classes of penetration enhancers:
| Enhancer Class | Examples | General Mechanism of Action | Advantages | Disadvantages |
| Amino Acid Esters | Octyl 2-aminoacetate HCl | Disruption of stratum corneum lipids | Biodegradable, potentially low toxicity | Efficacy can be drug and chain-length specific |
| Fatty Acids | Oleic Acid, Linoleic Acid | Fluidization of intercellular lipids | Generally regarded as safe (GRAS), inexpensive | Can cause skin irritation at high concentrations |
| Alcohols & Glycols | Ethanol, Propylene Glycol | Solvation of stratum corneum lipids and proteins | Good solvents, widely used | Can cause skin dryness and irritation, volatile |
| Pyrrolidones | 2-Pyrrolidone | Increase hydration of stratum corneum | Effective for a range of drugs | Potential for skin irritation |
| Terpenes | Menthol, Limonene | Disruption of lipid packing | Natural origin, pleasant odor | Can be irritating, potential for allergic reactions |
| Sulfoxides | Dimethyl sulfoxide (DMSO) | Alteration of keratin conformation and lipid fluidization | Potent enhancer for a wide range of drugs | Can cause erythema, whealing, and other side effects |
| Azone (Laurocapram) | - | Partitioning into and disruption of lipid bilayers | Potent, effective for both lipophilic and hydrophilic drugs | Can cause skin irritation, regulatory concerns in some regions |
Cost-Benefit Analysis for the Research Laboratory
The decision to use a particular CPE in a research setting is a balance of performance, cost, and safety.
| Penetration Enhancer | Approximate Cost (per gram/liter) | Typical Concentration in Formulations | Key Benefits | Potential Drawbacks |
| Octyl 2-aminoacetate HCl | ~¥335/g (approx. $46/g)[5] | 1-5% | Biodegradable, potentially low toxicity, specific mechanism of action | Higher cost, limited commercially available data |
| Azone (Laurocapram) | Varies, can be ~$50-100/100g | 0.1-5% | High potency, well-documented efficacy | Potential for skin irritation, higher cost than some alternatives |
| Oleic Acid | ~$20-40/liter | 1-10% | Low cost, GRAS status | Can cause irritation, may not be as potent as synthetic enhancers |
| Propylene Glycol | ~$20-50/liter[6][7] | 5-20% | Very low cost, good solvent properties | Can cause skin dryness and irritation, less potent than others |
Analysis:
-
Performance: Based on available data for a close analogue, this compound is a potent enhancer, outperforming Azone for a model drug.[3] However, its efficacy relative to other enhancers for a specific drug of interest would need to be experimentally determined.
-
Cost: this compound is significantly more expensive on a per-gram basis compared to bulk chemicals like propylene glycol and oleic acid. Its cost is more comparable to other specialty enhancers like Azone.
-
Safety and Biodegradability: A key advantage of amino acid-based enhancers is their potential for lower toxicity and better biodegradability compared to some synthetic enhancers.[3][4] They are designed to break down into naturally occurring components (glycine and octanol in this case), which may reduce the risk of long-term skin irritation or sensitization.
Recommendation for Researchers:
This compound is a compelling candidate for researchers developing novel transdermal formulations, particularly when:
-
High potency is required.
-
A favorable safety and biodegradability profile is a priority.
-
The higher cost can be justified for preclinical or early-stage formulation development.
For routine screening studies or when cost is a primary constraint, more established and less expensive enhancers like oleic acid or propylene glycol may be more suitable starting points.
Experimental Protocols: In Vitro Skin Permeation Study
To empirically evaluate the performance of this compound, a standardized in vitro skin permeation study using Franz diffusion cells is recommended.
Workflow for In Vitro Skin Permeation Study
Caption: Experimental workflow for a typical in vitro skin permeation study.
Step-by-Step Methodology
-
Materials and Reagents:
-
This compound
-
Alternative penetration enhancers (e.g., Azone, oleic acid, propylene glycol)
-
Active Pharmaceutical Ingredient (API) of interest
-
Excised skin membrane (e.g., human cadaver skin, porcine ear skin, or a synthetic membrane)
-
Receptor solution (e.g., phosphate-buffered saline, pH 7.4)
-
Franz diffusion cells
-
Water bath with circulator and stirrer
-
Analytical instrumentation (e.g., HPLC system)
-
-
Skin Membrane Preparation:
-
Thaw frozen skin at room temperature.
-
Carefully remove any subcutaneous fat and connective tissue.
-
Cut the skin into sections large enough to be mounted on the Franz diffusion cells.
-
Equilibrate the skin sections in the receptor solution for at least 30 minutes prior to mounting.
-
-
Franz Diffusion Cell Setup:
-
Mount the prepared skin membrane between the donor and receptor chambers of the Franz cell, with the stratum corneum side facing the donor compartment.
-
Fill the receptor chamber with degassed receptor solution, ensuring no air bubbles are trapped beneath the skin.
-
Place the assembled cells in a water bath maintained at 32°C to simulate skin surface temperature.
-
Start the magnetic stirrer in the receptor chamber to ensure continuous mixing of the receptor fluid.
-
-
Formulation Preparation and Application:
-
Prepare the control formulation (API in a suitable vehicle without an enhancer).
-
Prepare the test formulations by incorporating this compound and the other selected enhancers at the desired concentration (e.g., 2% w/v) into the vehicle containing the API.
-
Apply a precise amount of each formulation to the surface of the skin in the donor chamber.
-
-
Sample Collection:
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot (e.g., 200 µL) of the receptor solution from the sampling arm.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor solution to maintain sink conditions.
-
-
Sample Analysis:
-
Analyze the collected samples using a validated analytical method, such as HPLC, to determine the concentration of the API that has permeated through the skin.
-
-
Data Analysis:
-
Calculate the cumulative amount of API permeated per unit area (µg/cm²) at each time point.
-
Plot the cumulative amount permeated versus time. The slope of the linear portion of the plot represents the steady-state flux (Jss).
-
Calculate the Enhancement Ratio (ER) for each enhancer using the following formula: ER = Jss (with enhancer) / Jss (control)
-
Conclusion and Future Perspectives
This compound represents a promising, albeit relatively under-documented, chemical penetration enhancer for transdermal research. Its amino acid-based structure suggests a favorable safety and biodegradability profile, a significant advantage in drug development. While direct comparative data is sparse, evidence from closely related analogues indicates high potency.
The primary drawback for its widespread use in early-stage research is its higher cost compared to conventional enhancers like fatty acids and glycols. However, for projects where high efficacy and a superior safety profile are paramount, the investment in this compound could be well justified.
Future research should focus on direct head-to-head comparisons of this compound with a wider range of enhancers for various APIs. In-depth toxicological studies would further solidify its safety profile and pave the way for its potential inclusion in clinical formulations.
References
- 1. Natural Ingredients of Transdermal Drug Delivery Systems as Permeation Enhancers of Active Substances through the Stratum Corneum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dot | Graphviz [graphviz.org]
- 3. Current Status of Amino Acid-Based Permeation Enhancers in Transdermal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. franz diffusion cell: Topics by Science.gov [science.gov]
- 5. lookchem.com [lookchem.com]
- 6. beerco.com.au [beerco.com.au]
- 7. usalab.com [usalab.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Octyl 2-aminoacetate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Understanding the Compound: Chemical Profile of Octyl 2-aminoacetate Hydrochloride
This compound is an amino acid ester hydrochloride. Understanding its chemical nature is fundamental to appreciating the rationale behind the prescribed disposal methods.
-
Structure and Reactivity: As an ester, it is susceptible to hydrolysis, especially under basic conditions, which would yield octanol and glycine hydrochloride. The hydrochloride salt form indicates it is acidic. It is crucial to prevent unintentional reactions by avoiding contact with strong bases and oxidizing agents.[1]
-
Toxicity and Hazards: While specific toxicological data for this compound is not extensively documented in readily available literature, it is prudent to handle it with care. Similar amino acid esters can cause skin and eye irritation.[2] Ingestion and inhalation should be avoided.[3] The full toxicological properties have not been thoroughly investigated. Therefore, treating it as a potentially hazardous substance is a cornerstone of safe laboratory practice.
Regulatory Framework: Adherence to OSHA and EPA Mandates
The disposal of any laboratory chemical is governed by a stringent regulatory framework. In the United States, the primary authorities are the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).
-
OSHA's Laboratory Standard (29 CFR 1910.1450): This standard mandates the creation of a Chemical Hygiene Plan (CHP) for every laboratory.[4] Your institution's CHP is the primary document you should consult for specific procedures. The CHP outlines standard operating procedures, personal protective equipment (PPE) requirements, and emergency protocols.[5]
-
EPA's Resource Conservation and Recovery Act (RCRA): The RCRA gives the EPA the authority to control hazardous waste from "cradle-to-grave."[6] This includes the generation, transportation, treatment, storage, and disposal of hazardous waste. Academic and research laboratories may be subject to specific regulations, such as Subpart K, which provides alternative requirements for managing hazardous waste in these settings.[6][7]
It is imperative to classify waste correctly to ensure proper disposal. While this compound may not be explicitly listed as a hazardous waste, it is the generator's responsibility to determine if the waste exhibits hazardous characteristics (e.g., ignitability, corrosivity, reactivity, toxicity).
Step-by-Step Disposal Protocol
This protocol provides a comprehensive, sequential approach to the disposal of this compound, from initial waste collection to final removal from the facility.
Step 1: Waste Identification and Segregation
Proper segregation is the first and most critical step in laboratory waste management.
-
Designated Waste Container: Use a dedicated, properly labeled waste container for this compound waste. The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.
-
Labeling: The label must clearly state "Hazardous Waste" and identify the contents as "this compound." Include the date when the first waste was added to the container.[8]
-
Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS department. Incompatible materials can lead to dangerous chemical reactions.
Step 2: Personal Protective Equipment (PPE)
Always wear appropriate PPE when handling this compound and its waste.
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and dust. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact and potential irritation. |
| Body Protection | Laboratory coat. | Protects clothing and skin from contamination. |
| Respiratory Protection | Not typically required for small quantities in a well-ventilated area. Use a NIOSH-approved respirator if dusts are generated or if working outside of a fume hood. | Prevents inhalation of airborne particles. |
Step 3: On-Site Accumulation and Storage
Follow your institution's guidelines for the temporary storage of hazardous waste.
-
Storage Location: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be away from general lab traffic and sources of ignition.
-
Container Integrity: Regularly inspect the waste container for any signs of leakage or degradation.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
Step 4: Final Disposal via a Licensed Contractor
The recommended and most compliant method for the final disposal of this compound is through a licensed hazardous waste disposal company.
-
Engage a Professional Service: Your institution's Environmental Health and Safety (EHS) department will have a contract with a certified hazardous waste disposal vendor.
-
Incineration: The most probable disposal method employed by the contractor will be high-temperature incineration.[4] This process is highly effective at destroying organic chemicals, converting them into less harmful substances like carbon dioxide and water.[2] EPA regulations for hazardous waste incinerators are stringent, requiring a destruction and removal efficiency (DRE) of 99.99% for principal organic hazardous constituents.[2][4]
-
Transportation: The transport of hazardous waste is regulated by the Department of Transportation (DOT).[9][10][11] The licensed contractor will ensure that the waste is packaged, labeled, and transported in accordance with all DOT regulations.[12][13]
Emergency Procedures: Spill and Exposure Management
Accidents can happen, and preparedness is key to mitigating their impact.
Spill Cleanup
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Evacuate if Necessary: For large or unmanageable spills, evacuate the area and contact your institution's EHS or emergency response team.
-
Small Spills: For minor spills that you are trained to handle:
-
Don appropriate PPE.
-
Contain the spill using an absorbent material (e.g., vermiculite, sand, or a commercial spill kit).
-
Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate the spill area with soap and water.
-
All materials used for cleanup must be disposed of as hazardous waste.[14][15]
-
Personnel Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station. Seek medical attention.[3]
-
Skin Contact: Wash the affected area thoroughly with soap and water. Remove any contaminated clothing. Seek medical attention if irritation persists.[3]
-
Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]
Environmental Impact and Biodegradation
While specific ecotoxicity data for this compound is limited, the environmental fate of amino acid esters is an important consideration. It is expected that these compounds will undergo biodegradation in the environment.[1][16][17][18] However, releasing any chemical into the environment without proper treatment is unacceptable and illegal. The high-temperature incineration disposal method ensures that the compound is broken down into simpler, less harmful components, thus minimizing its environmental impact.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
- 1. Synthesis, characterization and biodegradation of functionalized amino acid-based poly(ester amide)s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. epa.gov [epa.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. epa.gov [epa.gov]
- 5. Guide for Chemical Spill Response - American Chemical Society [acs.org]
- 6. epa.gov [epa.gov]
- 7. epa.gov [epa.gov]
- 8. Laboratory Hazardous Waste: What You and Your Staff Need to Know [trihazsolutions.com]
- 9. chemicalsafety.com [chemicalsafety.com]
- 10. Content Retired - Compliance Assistance Centers [caiweb.com]
- 11. epa.gov [epa.gov]
- 12. itshaulgood.com [itshaulgood.com]
- 13. - Division of Research Safety | Illinois [drs.illinois.edu]
- 14. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 15. Handling a Chemical Spill in a Lab - AEG Environmental [aegenviro.com]
- 16. In vitro enzymatic biodegradation of amino acid based poly(ester amide)s biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Anaerobic degradation of amino acids generated from the hydrolysis of sewage sludge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Biodegradation of amino-acid-based poly(ester amide)s: in vitro weight loss and preliminary in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Handling Octyl 2-aminoacetate Hydrochloride
Greetings colleagues. In the dynamic landscape of pharmaceutical and chemical research, our success is predicated not only on breakthrough discoveries but also on the unwavering commitment to safety that underpins them. Today, we turn our focus to Octyl 2-aminoacetate Hydrochloride (CAS No. 39540-30-2), a compound utilized in various synthetic applications.
This guide is designed to be your essential, immediate resource for its safe handling. We will move beyond a simple checklist, delving into the causality behind each safety recommendation. My goal is to equip you with a robust operational framework that ensures both your personal safety and the integrity of your research. We will approach this with a risk-mitigation mindset, recognizing that while some data sheets classify this compound as non-hazardous under specific regulations, others assign warnings for irritation and ingestion.[1][2] When data is conflicting or incomplete, our guiding principle must be to adopt a higher standard of caution.
Hazard Profile & Chemical Characteristics
Before we can protect ourselves, we must understand the nature of the substance. This compound, also known as Glycine n-octyl ester hydrochloride, is a white solid powder.[2][3] While its toxicological properties have not been exhaustively investigated, available Safety Data Sheets (SDS) provide critical information.[1]
One key discrepancy in available literature is its formal hazard classification. While some sources do not classify it as hazardous under the 2012 OSHA Hazard Communication Standard[2][4], others label it with the GHS07 pictogram, indicating it can be harmful if swallowed and cause serious eye irritation.[1] This necessitates a conservative approach; we will proceed assuming the higher hazard classification is warranted.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₂ClNO₂ | [1] |
| Molecular Weight | 223.7 g/mol | [1] |
| Appearance | White Solid / Powder | [2][3] |
| Melting Point | 66 - 72 °C (150.8 - 161.6 °F) | [2][5] |
| Synonyms | Glycine n-octyl ester hydrochloride | [2][6] |
The Core Directive: Personal Protective Equipment (PPE)
Your PPE is the final barrier between you and potential exposure. Its selection and use must be deliberate and informed by the specific risks posed by the compound's physical form and the procedure being performed.
Ocular Protection (Eyes)
-
The Risk: As a fine powder, this compound can easily become airborne during handling (e.g., weighing, transferring) and cause serious eye irritation upon contact.[1]
-
The Mandate: Tightly fitting safety goggles with side-shields are mandatory.[6] Standard safety glasses are insufficient as they do not provide an adequate seal against airborne dust and splashes. Your eyewear must conform to OSHA regulations in 29 CFR 1910.133 or European Standard EN166.[2][4]
-
The Rationale: The principle here is complete isolation. The seal provided by goggles prevents fine particulates from entering the eye area from the top, bottom, and sides, a common route of exposure when handling powders.
Dermal Protection (Skin)
-
The Risk: Although not classified as a severe skin irritant in all SDS, direct contact should always be avoided to prevent potential irritation and absorption. The primary risk is often unintentional contact during transfers or from contaminated surfaces.
-
The Mandate:
-
Gloves: Handle with compatible chemical-resistant gloves. Nitrile gloves are a common and effective choice for incidental contact. Always inspect gloves for tears or punctures before use.[1][6]
-
Glove Technique: Crucially, use proper glove removal technique (without touching the glove's outer surface) to avoid cross-contamination.[1] Contaminated gloves must be disposed of immediately after the task is complete in accordance with laboratory practices.[1]
-
Lab Coat: A standard laboratory coat should be worn and kept fully fastened to protect skin and personal clothing from contamination.
-
-
The Rationale: Dermal protection is a two-fold system: a primary barrier (gloves, coat) and procedural discipline (inspection, proper removal). This system prevents the compound from ever reaching the skin.
Respiratory Protection
-
The Risk: The primary respiratory risk is the inhalation of airborne dust generated during handling. Inhalation may cause respiratory irritation.[1]
-
The Mandate: The level of respiratory protection depends on the scale and nature of the work.
-
For nuisance dust/small quantities: If handling small amounts where dust formation is minimal, working in a well-ventilated area or a chemical fume hood may be sufficient. If dust is generated, a particle respirator (e.g., NIOSH-approved N95/P95 or EU EN 143 type P1) is recommended for nuisance exposures.[1]
-
For higher-level protection/large quantities: When handling larger quantities or when significant dust generation is unavoidable, a higher level of protection is warranted. This includes respirators with OV/AG/P99 (US) or ABEK-P2 (EU EN 143) cartridges.[1]
-
-
The Rationale: The choice of respiratory protection is directly proportional to the anticipated concentration of airborne particulates. The goal is to ensure the air you breathe is free from the chemical, with the engineering control (fume hood) being the first line of defense and the respirator serving as the essential personal backup.
Operational Plan: A Step-by-Step Handling Protocol
Let's translate these principles into a common laboratory workflow: Weighing and preparing a solution of this compound.
Caption: Workflow for Safe Handling of this compound.
Contingency & Disposal Plans
Even with meticulous planning, incidents can occur. A prepared response is critical.
Spill Response
-
Evacuate & Ventilate: Ensure the immediate area is clear and increase ventilation.
-
Don Appropriate PPE: At a minimum, wear the PPE outlined in Section 2.
-
Containment: Prevent the spill from spreading. Do not let the product enter drains.[1]
-
Cleanup: For a solid spill, pick up and arrange disposal without creating dust.[1] Sweep up the material and shovel it into a suitable, closed container labeled for disposal.[1][2]
First Aid Measures
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[2]
-
Skin Contact: Wash off immediately with soap and plenty of water. If symptoms occur, seek medical attention.[1][2]
-
Inhalation: Move the person into fresh air. If breathing is difficult or symptoms occur, seek medical attention.[1][2]
-
Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
Disposal
Chemical waste and contaminated materials must be handled by professionals.
-
Product: Offer surplus and non-recyclable solutions to a licensed disposal company.[1] Some sources note that the material can be burned in a chemical incinerator equipped with an afterburner and scrubber.[1] This should only be performed by a certified waste management service.
-
Contaminated Packaging & PPE: Dispose of as unused product in a sealed, labeled container.[1]
By integrating these safety protocols into your daily work, you not only protect yourself and your colleagues but also uphold the standards of scientific excellence. Stay vigilant, stay informed, and handle every chemical with the respect it demands.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
